Isoprenaline
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isoprenaline in Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent synthetic catecholamine that profoundly influences cardiac myocyte function. Its mechanism of action is primarily centered around the activation of the β-adrenergic signaling cascade, leading to significant alterations in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, protein kinase A (PKA) activity, and the phosphorylation status of critical calcium-handling and myofilament proteins. These molecular events culminate in pronounced positive inotropic, chronotropic, and lusitropic effects on the heart. This technical guide provides a comprehensive overview of the core mechanisms of this compound action in cardiac cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Signaling Pathway: β-Adrenergic Stimulation
This compound exerts its primary effects on cardiac myocytes by binding to β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This interaction initiates a well-defined signaling cascade:
-
Receptor Activation and G-Protein Coupling: Upon binding this compound, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.[3]
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.[2]
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA) and causing the release and activation of its catalytic subunits.[3]
This cascade results in the phosphorylation of numerous downstream targets, fundamentally altering the electrophysiological and contractile properties of the cardiac cell.
Figure 1: Core this compound Signaling Pathway.
Downstream Targets and Physiological Effects
The activation of PKA by this compound leads to the phosphorylation of several key proteins within the cardiomyocyte, each contributing to the overall physiological response.
L-type Calcium Channels (LTCCs)
PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced influx of calcium (Ca²⁺) into the cell during depolarization.[3][4] This increased Ca²⁺ influx is a primary contributor to the positive inotropic (increased contractility) effect of this compound.
Phospholamban (PLB)
In its dephosphorylated state, phospholamban (PLB) inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA phosphorylates PLB at Serine 16, which relieves this inhibition.[1][5] This results in an increased rate of Ca²⁺ reuptake into the sarcoplasmic reticulum (SR), contributing to the positive lusitropic (increased relaxation rate) effect of this compound.
Ryanodine (B192298) Receptors (RyR2)
PKA also phosphorylates the ryanodine receptor (RyR2), the Ca²⁺ release channel on the SR. This phosphorylation increases the sensitivity of RyR2 to Ca²⁺, leading to a greater release of Ca²⁺ from the SR for a given trigger (Ca²⁺-induced Ca²⁺ release).[4][6] This further amplifies the intracellular Ca²⁺ transient and enhances contractility.
Troponin I (TnI)
Phosphorylation of cardiac troponin I (cTnI) by PKA decreases the sensitivity of the myofilaments to Ca²⁺.[5] This facilitates the dissociation of Ca²⁺ from troponin C, contributing to a faster rate of relaxation (lusitropy).[7]
Figure 2: Downstream Targets of PKA Phosphorylation.
Alternative Signaling Pathways
While the Gs-cAMP-PKA pathway is dominant, this compound can also engage other signaling cascades in cardiac cells.
Gi-Coupled Pathway
At higher concentrations, this compound can also activate inhibitory G-proteins (Gi). This can lead to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cardiac hypertrophy.[1]
Calcineurin Pathway
This compound-induced increases in intracellular Ca²⁺ can activate the calcium-calmodulin-dependent phosphatase, calcineurin. Calcineurin activation is another pathway linked to the development of cardiac hypertrophy.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the effects of this compound on various parameters in cardiac cells.
Table 1: this compound-Induced Changes in cAMP and Protein Phosphorylation
| Parameter | This compound Concentration | Species/Cell Type | Observed Effect | Reference(s) |
| cAMP Generation | 1 µM | Cardiomyocytes | Stimulation of cAMP generation | [8] |
| Troponin I (TnI) Phosphorylation | K₀.₅ = 0.13 ± 0.01 nM | Isolated Rat Hearts | Half-maximal phosphorylation | [5][9] |
| Phospholamban (PLB) Phosphorylation | K₀.₅ = 2.94 ± 0.04 nM | Isolated Rat Hearts | Half-maximal phosphorylation | [5][9] |
| Ryanodine Receptor (RyR2) Phosphorylation | - | Rat | Increased PKA phosphorylation in vivo | [6] |
| PLB Serine 16 Phosphorylation | 0.1 µM for 2 min | Mouse Hearts | Increased phosphorylation | [10] |
Table 2: this compound-Induced Changes in Ion Currents and Contractility
| Parameter | This compound Concentration | Species/Cell Type | Observed Effect | Reference(s) |
| L-type Ca²⁺ Current (ICa,L) | - | Rat Ventricular Myocytes | 26% increase in peak current | [11] |
| Cell Shortening | 1 µM | WT Mouse Myocytes | 369 ± 87% increase in contraction amplitude | [12] |
| Cell Shortening | 1 µM | PLB-KO Mouse Myocytes | 196 ± 30% increase in contraction amplitude | [12] |
| Relaxation Time (τ) | Maximal Treatment | WT Mouse Myocytes | 30-50% reduction | [7] |
Detailed Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol describes a common method for isolating viable cardiomyocytes from adult rodents using a Langendorff perfusion system.
Materials:
-
Anesthesia (e.g., pentobarbital)
-
Heparin
-
Perfusion buffer (e.g., calcium-free Tyrode's solution)
-
Digestion buffer (perfusion buffer with collagenase and hyaluronidase)
-
Stopping buffer (perfusion buffer with bovine serum albumin)
-
Langendorff perfusion apparatus
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free perfusion buffer to wash out blood and stop contractions.
-
Switch to the digestion buffer and perfuse until the heart becomes flaccid.
-
Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue.
-
Gently triturate the tissue pieces in stopping buffer to release individual myocytes.
-
Allow the myocytes to settle by gravity and carefully remove the supernatant.
-
Gradually reintroduce calcium to the myocyte suspension to prevent calcium paradox.
-
The isolated rod-shaped myocytes are now ready for experimental use.[13][14]
Figure 3: Experimental Workflow for Cardiomyocyte Isolation.
Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current
This protocol outlines the measurement of L-type calcium currents in isolated cardiomyocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipettes
-
External solution (containing Ca²⁺ as the charge carrier, and blockers for Na⁺ and K⁺ channels)
-
Internal solution (pipette solution, containing a Cs⁺-based solution to block K⁺ currents and a Ca²⁺ buffer like EGTA)
Procedure:
-
Plate isolated cardiomyocytes in a recording chamber on the microscope stage.
-
Pull a glass pipette to a resistance of 2-5 MΩ and fire-polish the tip.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a myocyte with the pipette and form a giga-ohm seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit L-type Ca²⁺ currents (e.g., depolarizing steps from a holding potential of -40 mV to various test potentials).
-
Record the resulting currents and analyze the current-voltage relationship and inactivation kinetics.[15][16]
Measurement of cAMP Levels using FRET-based Biosensors
This protocol describes the use of Förster Resonance Energy Transfer (FRET) to measure dynamic changes in intracellular cAMP.
Materials:
-
Isolated cardiomyocytes
-
A FRET-based cAMP biosensor (e.g., Epac-based or PKA-based) delivered via viral transduction or transfection
-
Fluorescence microscope with appropriate filter sets for the FRET pair (e.g., CFP/YFP)
-
Image acquisition and analysis software
Procedure:
-
Introduce the FRET biosensor into the cardiomyocytes and allow for expression.
-
Place the cells in a perfusion chamber on the microscope stage.
-
Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores.
-
Establish a baseline FRET ratio (acceptor emission / donor emission).
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Continuously record the changes in the FRET ratio, which correspond to changes in intracellular cAMP concentration.
-
Calibrate the FRET signal using agents that maximally and minimally activate the sensor (e.g., forskolin (B1673556) and a phosphodiesterase inhibitor for maximal activation).[17][18]
Western Blot Analysis of Protein Phosphorylation
This protocol details the detection of changes in the phosphorylation state of target proteins.
Materials:
-
Isolated cardiomyocytes
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., anti-phospho-PLB Ser16)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cardiomyocytes with or without this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein for normalization.
-
Quantify the band intensities to determine the change in phosphorylation.
Measurement of Cardiomyocyte Contractility
This protocol describes a video-based method for assessing cardiomyocyte shortening.
Materials:
-
Isolated cardiomyocytes
-
Inverted microscope with a camera
-
Field stimulation electrodes
-
Video edge detection or motion tracking software
Procedure:
-
Place cardiomyocytes in a chamber on the microscope stage.
-
Select a rod-shaped, healthy myocyte for analysis.
-
Pace the myocyte using the field stimulation electrodes at a physiological frequency (e.g., 1 Hz).
-
Record a video of the contracting myocyte.
-
Use software to track the movement of the cell edges or sarcomeres during contraction and relaxation.
-
Analyze the video to determine parameters such as the percentage of cell shortening, and the rates of contraction and relaxation.[19][20]
Conclusion
The mechanism of action of this compound in cardiac cells is a multifaceted process, primarily driven by the β-adrenergic-cAMP-PKA signaling pathway. This cascade results in the phosphorylation of key regulatory proteins, leading to enhanced contractility, accelerated relaxation, and an increased heart rate. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate effects of this compound and other β-adrenergic agonists on cardiac myocyte function. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for a range of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential sensitivity to this compound of troponin I and phospholamban phosphorylation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase A phosphorylation of the cardiac calcium release channel (ryanodine receptor) in normal and failing hearts. Role of phosphatases and response to isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential sensitivity to this compound of troponin I and phospholamban phosphorylation in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-type calcium current in catecholamine-induced cardiac hypertrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 14. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 16. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contraction of cardiac myocytes from noradrenaline-treated rats in response to this compound, forskolin and dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Isoprenaline: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a synthetic catecholamine, holds a pivotal position in the history of pharmacology. Its discovery and subsequent investigation were instrumental in the formulation of the theory of alpha- and beta-adrenergic receptors, a cornerstone of modern autonomic pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments and key milestones that have shaped our understanding of the adrenergic system. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this crucial pharmacological tool.
Discovery and Historical Development
The journey of this compound's discovery is intertwined with the broader exploration of catecholamines and their physiological effects. Building on the initial isolation of adrenaline in the late 19th century, the early 20th century saw a concerted effort to synthesize and characterize related compounds with therapeutic potential.
Timeline of Key Events:
-
1940: this compound was first synthesized.[1] This novel compound was the N-isopropyl analogue of norepinephrine.[1]
-
1940s: The pharmacological properties of this compound were extensively studied. Research during this period revealed that this isopropyl analog of epinephrine (B1671497) could dilate the bronchi, increase heart rate, and boost cardiac output, all without causing the vasoconstriction associated with adrenaline.[2]
-
1947: this compound was introduced for medical use in the United States, initially for the treatment of asthma.[1][3]
-
1948: Raymond Ahlquist, an American pharmacologist, published his seminal work proposing the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[4][5][6] Ahlquist's hypothesis was based on the differential effects of a series of six catecholamines, including this compound, on various tissues.[4] He observed that this compound was a potent stimulator of what he defined as β-receptors, which were associated with effects such as cardiac stimulation and smooth muscle relaxation, while having minimal activity on α-receptors, which were linked to vasoconstriction.[7][8]
-
1958: The discovery of dichloroisoproterenol (B1670464) (DCI), the first beta-blocker, by Powell and Slater provided crucial evidence supporting Ahlquist's theory. DCI was shown to selectively block the physiological responses to this compound, thereby validating the existence of β-receptors.[9]
-
1960s: The widespread use of this compound inhalers for asthma was linked to an increase in asthma-related deaths, raising concerns about its safety and leading to a re-evaluation of its use in this context.[1][10]
-
Mid-20th Century to Present: this compound's primary clinical applications shifted towards the management of bradycardia (slow heart rate) and heart block.[11] It remains a valuable tool in clinical settings for these indications and as a pharmacological probe in research to study the beta-adrenergic system.
Chemical Properties and Synthesis
This compound, chemically known as 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol, is a synthetic catecholamine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molar Mass | 211.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water |
Chemical Synthesis
The synthesis of this compound typically involves a multi-step process starting from catechol. One common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a general representation of a common synthesis method and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (B119122)
-
In a suitable reaction vessel, catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.
-
The reaction mixture is stirred at a controlled temperature to facilitate the Friedel-Crafts acylation.
-
Upon completion, the reaction is quenched, and the product, 2-chloro-3',4'-dihydroxyacetophenone, is isolated and purified.
Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride
-
The 2-chloro-3',4'-dihydroxyacetophenone from the previous step is reacted with isopropylamine (B41738) in an organic solvent.
-
The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt, 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.
-
The product is isolated and purified.
Step 3: Reduction to this compound Hydrochloride
-
The ketone group of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride is reduced to a hydroxyl group.
-
This reduction is typically achieved through catalytic hydrogenation using a palladium catalyst in an alcoholic solvent. An ion-exchange resin may also be used in this step.
-
The final product, this compound hydrochloride, is then purified and crystallized.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Raymond Ahlquist | American scientist | Britannica [britannica.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Life in New Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Isoprenaline: A Comprehensive Technical Guide on its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist.[1] It is a sympathomimetic agent that acts almost exclusively on beta-adrenergic receptors and is utilized in the management of various cardiac disorders and as a bronchodilator.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and associated signaling pathways of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound is the N-isopropyl analogue of norepinephrine.[2] Its chemical structure consists of a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) attached to an aminoethanol side chain with an isopropyl group on the nitrogen atom.
IUPAC Name: 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol[2]
Synonyms: Isoproterenol, Isopropylnorepinephrine, Isopropylnoradrenaline[2]
| Identifier | Value |
| CAS Number | 7683-59-2 (this compound), 51-30-9 (this compound Hydrochloride), 6700-39-6 (this compound Sulfate) |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| InChI | InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 |
| SMILES | CC(C)NCC(O)c1cc(O)c(O)cc1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. This compound is commercially available as hydrochloride and sulfate (B86663) salts to improve its stability and solubility.
| Property | Value | Salt Form |
| Melting Point | 165-175 °C (decomposes) | Hydrochloride |
| 180 °C | Base | |
| pKa (Strongest Acidic) | 9.81 | Base (Predicted) |
| pKa (Strongest Basic) | 8.96 | Base (Predicted) |
| LogP | -0.27 to 0.24 | Base (Predicted) |
| Water Solubility | Freely soluble | Hydrochloride |
| Freely soluble | Sulfate | |
| 5.86 mg/mL | Base (Predicted) | |
| Ethanol Solubility | Sparingly soluble | Hydrochloride |
| Very slightly soluble | Sulfate | |
| Methylene Chloride Solubility | Practically insoluble | Hydrochloride |
Chemical Stability and Storage
This compound is sensitive to air and light and can degrade over time, often indicated by a color change to brownish-pink in aqueous solutions upon prolonged exposure. This compound hydrochloride solutions are more stable at a lower pH and should be protected from light. Studies have shown that this compound hydrochloride diluted in 0.9% sodium chloride and stored in UV light-blocking bags is stable for up to 90 days at both room temperature and under refrigeration.
Storage Recommendations:
-
Store in airtight, light-resistant containers.
-
For solutions, storage in amber or UV-blocking bags is recommended.
-
Refrigeration at 2-8°C can extend the stability of solutions.
Signaling Pathways
As a non-selective β-adrenergic receptor agonist, this compound activates both β₁ and β₂ adrenergic receptors. This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of this compound, such as increased heart rate and force of contraction (β₁ effect) and smooth muscle relaxation (β₂ effect).
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of this compound Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized water to create a solution of a specific concentration (e.g., 1 mM).
-
Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve.
Determination of LogP by Shake-Flask Method
This method determines the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a mixture of the two prepared phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) to allow for the complete partitioning of this compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Melting Point by Capillary Method
This method determines the temperature at which a solid substance transitions to a liquid.
Methodology:
-
Sample Preparation: Finely powder the crystalline this compound sample. Pack a small amount of the powder into a capillary tube, ensuring a compact column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.
-
Observation: Observe the sample through the magnifying lens of the apparatus.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Determination of Aqueous Solubility by Saturation Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solid: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Concentration Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Solubility Value: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and signaling mechanisms of this compound. The inclusion of quantitative data in a structured format and detailed experimental protocols offers a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this compound in research and for the development of novel therapeutics targeting the β-adrenergic system.
References
Isoprenaline Signaling Pathway and Downstream Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a synthetic catecholamine that plays a critical role in cardiovascular physiology and is widely used as a pharmacological tool to study adrenergic signaling.[1][2] Its high affinity for both β1 and β2-adrenergic receptors makes it a potent stimulator of the sympathetic nervous system's effects on various tissues, most notably the heart.[1] This technical guide provides an in-depth exploration of the core this compound signaling pathway, its key downstream targets, and detailed methodologies for its investigation.
The Core Signaling Pathway: From Receptor to Second Messenger
The canonical this compound signaling cascade is initiated by its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] As a crucial second messenger, cAMP propagates the signal intracellularly.
Primary Downstream Effector: Protein Kinase A (PKA)
The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
Key Downstream Targets of this compound Signaling
The activation of the this compound signaling pathway leads to the modulation of numerous downstream targets, culminating in diverse physiological responses. Two of the most well-characterized and significant downstream targets are the transcription factor CREB and the MAP kinase ERK.
CREB (cAMP Response Element-Binding Protein)
PKA directly phosphorylates CREB at Serine 133. This phosphorylation event is crucial for the recruitment of the transcriptional co-activator CBP/p300. The resulting complex binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby regulating their transcription. This pathway is pivotal in processes such as metabolism, cell proliferation, and neuronal signaling.
ERK (Extracellular signal-Regulated Kinase)
The activation of ERK (ERK1/2 or p44/p42 MAP kinase) by this compound is more complex and can occur through both PKA-dependent and PKA-independent mechanisms. In some cellular contexts, PKA can activate ERK, while in others, it can be inhibitory. The PKA-mediated activation of ERK often involves intermediate signaling molecules.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound signaling pathway.
Table 1: Receptor Binding and Affinity
| Parameter | Value | Cell Type/System | Reference |
| EC50 (L-type Ca2+ current) | 20.0 nM | Frog ventricular myocytes | |
| EC50 (contractile action) | 0.08 ± 0.014 µM | Rat ventricle strips | |
| Kd ((3H)isoproterenol) | 3.07 µM (kinetic), 3-5 µM (steady state) | Rat isolated fat cells | |
| Kd ((3H)isoproterenol) | 0.9-1 µM | Human fat cells |
Table 2: Downstream Signaling Activation
| Downstream Event | Fold Increase (vs. Basal) | Treatment Conditions | Cell Type/System | Reference |
| cAMP Accumulation | ~2-fold | 0.1 µM this compound | Rat ventricle strips | |
| cAMP Accumulation | ~5-fold | 8 µM Forskolin (B1673556) (for comparison) | Rat ventricle strips | |
| PDE4 Activity | 2 to 3-fold | 1 µM this compound | HEK-293 cells | |
| ERK1/2 Phosphorylation | 3.13 ± 0.20-fold | Acute this compound infusion | C57BL/6 mice | |
| p38 Phosphorylation | 3.14 ± 0.30-fold | Acute this compound infusion | C57BL/6 mice | |
| JNK Phosphorylation | 3.65 ± 0.34-fold | Acute this compound infusion | C57BL/6 mice | |
| CREB Phosphorylation | 3.32 ± 0.85-fold | Acute this compound infusion | C57BL/6 mice | |
| CREB Phosphorylation | ~3-fold increase in luciferase activity | This compound treatment | C2C12 cells |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd).
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein (e.g., 20-50 µg).
-
Add increasing concentrations of a radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).
-
For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to a parallel set of tubes.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-90 min).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis to determine Bmax (receptor density) and Kd (dissociation constant).
-
cAMP Measurement Assay (Luminescence-Based)
Commercial kits like the cAMP-Glo™ Assay provide a sensitive and high-throughput method to measure intracellular cAMP levels.
Protocol Summary (based on cAMP-Glo™ Assay):
-
Cell Plating and Treatment:
-
Plate cells in a multi-well plate and culture overnight.
-
Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (e.g., vehicle, forskolin as a positive control).
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). In the presence of cAMP, the PKA catalytic subunits are activated and consume ATP.
-
-
ATP Measurement:
-
Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.
-
-
Luminescence Reading and Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the cAMP concentration.
-
Generate a standard curve using known concentrations of cAMP to quantify the cAMP levels in the samples.
-
PKA Activity Assay (Colorimetric)
This assay measures the phosphorylation of a specific PKA substrate.
Protocol Summary (based on a colorimetric kit):
-
Sample Preparation:
-
Prepare cell or tissue lysates.
-
-
Kinase Reaction:
-
Add standards and diluted samples to a microtiter plate pre-coated with a PKA substrate.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate at 30°C for 90 minutes with shaking.
-
-
Detection:
-
Wash the wells to remove non-phosphorylated components.
-
Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a TMB substrate, which will develop a color in proportion to the amount of PKA activity.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate PKA activity based on a standard curve generated with a known PKA standard.
-
Western Blot for Phospho-CREB and Phospho-ERK
Western blotting is a widely used technique to detect the phosphorylation and thus activation of specific proteins.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) or phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total CREB, total ERK, or a housekeeping protein like GAPDH.
-
Conclusion
The this compound signaling pathway, primarily mediated through β-adrenergic receptors, cAMP, and PKA, represents a fundamental mechanism of cellular communication with profound physiological implications. Understanding the intricacies of this pathway and its downstream targets like CREB and ERK is crucial for research in cardiovascular disease, neuroscience, and drug development. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this vital signaling cascade.
References
Unraveling the Isoproterenol-Isoprenaline Equivalence: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of adrenergic pharmacology, the terms isoproterenol and isoprenaline are frequently encountered, often leading to inquiries about their potential differences. This comprehensive technical guide clarifies this nomenclature and provides an in-depth exploration of the molecule's chemical properties, mechanism of action, and the experimental protocols used for its characterization. It has been established that isoproterenol and this compound are, in fact, two names for the same chemical entity.[1][2] The variation in nomenclature is primarily due to regional and historical naming conventions. The term "this compound" is a blend of "isopropyl" and "noradrenaline," while "isoproterenol" is another accepted synonym.
Chemical and Physical Properties
Isoproterenol is a synthetic sympathomimetic amine that is structurally related to epinephrine.[1] It is a non-selective agonist for β-adrenergic receptors.[3] The key chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 7683-59-2 |
| Physical Description | Solid |
| Solubility | Soluble in water |
Mechanism of Action: A Dual Signaling Cascade
Isoproterenol exerts its physiological effects by binding to and activating β-adrenergic receptors, primarily the β1 and β2 subtypes. This activation triggers two main signaling pathways: the canonical Gs-protein dependent pathway and the non-canonical β-arrestin mediated pathway.
Canonical Gs-Protein Dependent Signaling
The classical signaling cascade initiated by isoproterenol involves the activation of the stimulatory G-protein (Gs).
-
Receptor Binding: Isoproterenol binds to the extracellular domain of the β-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response, such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2).[1]
Non-Canonical β-Arrestin Mediated Signaling
Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β-adrenergic receptor. This phosphorylation promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization of the Gs-mediated signal. However, β-arrestin also acts as a scaffold for other signaling proteins, initiating a G-protein-independent signaling cascade. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][5][6]
Quantitative Pharmacological Data
The binding affinity (Ki) and functional potency (EC50) of isoproterenol for β-adrenergic receptors have been determined in numerous studies. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, radioligand used, and the specific functional assay.
Table 1: Isoproterenol Binding Affinity (Ki) at β-Adrenergic Receptors
| Receptor Subtype | Reported Ki (nM) | Cell/Tissue System | Radioligand |
| β1-Adrenergic | 2-4 x 10⁻⁸ M | WKY and SHR left atria | Not Specified |
| β1-Adrenergic | 2-3 x 10⁻⁶ M | WKY papillary muscle | Not Specified |
| β2-Adrenergic | 3.07 µM | Rat fat cells | [3H]isoproterenol |
| β-Adrenergic (total) | 0.9-1 µM | Human fat cells | [3H]isoproterenol |
Note: The significant difference in Ki values for the atria and papillary muscle in the WKY rat study suggests the potential presence of atypical β-adrenoceptors in the atria.[7]
Table 2: Isoproterenol Functional Potency (EC50) at β-Adrenergic Receptors
| Functional Response | Receptor Subtype | Reported EC50 (nM) | Cell/Tissue System |
| Increased L-type Ca²⁺ current | β-Adrenergic (presumed β2) | 20.0 | Frog ventricular myocytes |
| cAMP accumulation | Not specified | 96 | Not specified |
Experimental Protocols
The characterization of β-adrenergic receptor agonists like isoproterenol relies on a set of standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293, CHO) to high density.
-
Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) instead of the test compound.[9]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.
1. Cell Preparation:
-
Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[10]
2. Agonist Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent the degradation of cAMP.
-
Add a range of concentrations of the agonist (isoproterenol) to the wells.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as:
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental wells by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
Conclusion
Isoproterenol and this compound are identical molecules, with the different names arising from historical and regional preferences. As a potent, non-selective β-adrenergic agonist, it remains an invaluable tool in pharmacological research. Its well-characterized dual signaling pathways, involving both Gs-protein and β-arrestin, provide a rich area for investigating the complexities of GPCR signaling. The standardized experimental protocols outlined in this guide are fundamental to the continued exploration of β-adrenergic receptor function and the development of novel therapeutics targeting this critical receptor family.
References
- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isoproterenol hydrochloride | Non-selective Adrenergic beta Receptor Agonists: R&D Systems [rndsystems.com]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isoprenaline: A Technical Guide for the Non-Selective Beta-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, also known as isoproterenol, is a potent, synthetic sympathomimetic amine that functions as a non-selective β-adrenergic receptor agonist.[1] Structurally related to epinephrine, it exhibits high affinity for both β1 and β2 adrenergic receptors with minimal activity at α-adrenergic receptors.[1][2] This comprehensive technical guide provides an in-depth overview of this compound's core pharmacology, mechanism of action, and its application in experimental research. It includes detailed summaries of its pharmacodynamics and pharmacokinetics, structured tables of quantitative data, experimental protocols for key applications, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development leveraging this compound in their studies.
Introduction
This compound was one of the first synthetic sympathomimetic amines developed and the first to be identified as a selective β-adrenergic receptor agonist.[2] Its non-selective nature, activating both β1 and β2 receptors, leads to a wide range of physiological effects, making it a valuable tool in both clinical and research settings.[3] Clinically, it has been used to treat conditions such as bradycardia, heart block, and asthma.[2] In a research context, this compound is widely used to model various cardiovascular conditions, including cardiac hypertrophy and fibrosis, due to its potent effects on cardiac tissue.[4][5]
Mechanism of Action
This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This activation initiates a cascade of intracellular signaling events.
2.1. Beta-1 Adrenergic Receptor Activation:
Predominantly located in the heart, activation of β1-adrenergic receptors by this compound leads to:
-
Increased Cardiac Output: This is a result of positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[3][6]
-
Renin-Angiotensin-Aldosterone System (RAAS) Activation: β1 receptor stimulation in the kidneys triggers the release of renin.[6]
2.2. Beta-2 Adrenergic Receptor Activation:
Found primarily in the smooth muscle of the bronchi, blood vessels, and uterus, β2-adrenergic receptor activation by this compound results in:
-
Smooth Muscle Relaxation: This leads to bronchodilation and vasodilation, particularly in skeletal muscle vasculature.[3][6]
-
Metabolic Effects: this compound stimulates glycogenolysis in the liver and glucagon (B607659) release from the pancreas.[6][7]
The binding of this compound to β-adrenergic receptors activates the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological responses.[8]
Pharmacological Properties
Pharmacodynamics
This compound's primary pharmacodynamic effects are on the cardiovascular and respiratory systems. Its non-selective agonism of β1 and β2 receptors results in a predictable set of physiological responses. Stimulation of cardiac β1 receptors increases heart rate and contractility, leading to a rise in systolic blood pressure.[2] Conversely, activation of β2 receptors in arterioles causes vasodilation, which tends to lower diastolic blood pressure.[2] The net effect is often a decrease in mean arterial pressure.[2]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid onset and a short duration of action.
| Parameter | Value | Reference |
| Administration | Intravenous, Intramuscular, Subcutaneous, Inhalation | [2] |
| Bioavailability | Very low (Oral) | [2] |
| Protein Binding | 69% (mainly to albumin) | [2] |
| Metabolism | Primarily by catechol-O-methyltransferase (COMT) and sulfation. It is a poor substrate for monoamine oxidase (MAO). | [2] |
| Half-life | 2.5-5 minutes (Intravenous) | [2] |
| Excretion | Primarily in the urine as sulfate (B86663) conjugates. | [2] |
Quantitative Data
Receptor Binding Affinities
The binding affinity of this compound for β-adrenergic receptors has been characterized in various studies. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ki Value | Species/Tissue | Reference |
| β1-Adrenergic Receptor | 0.22 µM | Not Specified | [9] |
| β2-Adrenergic Receptor | 0.46 µM | Not Specified | [9] |
| β3-Adrenergic Receptor | 1.6 µM | Not Specified | [9] |
| β-Adrenergic Receptor | 2-4 x 10⁻⁸ M | Rat Atria | [10] |
| β-Adrenergic Receptor | 2-3 x 10⁻⁶ M | Rat Papillary Muscle | [10] |
Experimental Dosages
The dosage of this compound used in experimental models varies depending on the intended application and the animal model.
In Vitro Applications:
| Cell Type | Concentration | Incubation Time | Key Effects Observed | Reference |
| H9C2 rat cardiomyocytes | 10 µM | 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP) | [4] |
| H9C2 rat cardiomyocytes | 10 µM | 6 hours | Activation of ERK1/2 signaling | [4] |
| Human iPSC-derived cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency | [4] |
In Vivo Applications (Rodent Models):
| Animal Model | Dosage | Administration Route | Duration | Key Effects Observed | Reference |
| Mice | 30 mg/kg/day | Osmotic minipump (subcutaneous) | 28 days | Cardiac hypertrophy and fibrosis | [4] |
| Mice | 100 mg/kg/day | Subcutaneous injection | 5 consecutive days | Endocardial injury and diastolic dysfunction | [11] |
| Rats | 5-10 mg/kg | Subcutaneous or Intraperitoneal | 7-14 days | Cardiac fibrosis | [12] |
Experimental Protocols
Induction of Cardiac Hypertrophy in Cultured Cardiomyocytes
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using this compound.
Materials:
-
H9C2 rat cardiomyoblasts or other suitable cardiac cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Imaging system for cell morphology
-
Reagents for downstream analysis (e.g., RNA/protein extraction)
Procedure:
-
Cell Seeding: Plate H9C2 cells in multi-well plates at a density that allows for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.[4]
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.[4]
-
This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Dilute the stock to the desired final concentration (e.g., 10 µM).
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium. Incubate for 12-48 hours. A control group should be treated with vehicle (serum-free medium without this compound).[4]
-
Analysis: Following incubation, assess the cells for hypertrophic markers. This can include measuring cell size through microscopy, and analyzing the expression of hypertrophic genes (e.g., ANP, BNP) and proteins via qPCR and Western blotting, respectively.
Induction of Cardiac Hypertrophy and Fibrosis in Mice
Objective: To create a mouse model of cardiac hypertrophy and fibrosis through chronic this compound administration.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps
-
Surgical tools for implantation
-
Anesthesia and analgesics
-
Echocardiography system
Procedure:
-
Preparation of this compound Solution: Calculate the required concentration of this compound to deliver the target dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's flow rate. Dissolve the this compound in sterile saline.[4]
-
Osmotic Minipump Implantation: Anesthetize the mice. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket. Close the incision with sutures or wound clips. Administer post-operative analgesia.[4]
-
Monitoring: Monitor the animals regularly for any adverse effects. Perform echocardiography at baseline and at the end of the study to assess cardiac function and morphology.
-
Endpoint Analysis: At the end of the study period (e.g., 28 days), euthanize the mice and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.[4]
Visualizations
Signaling Pathways
Caption: this compound signaling pathway via β-adrenergic receptors.
Experimental Workflows
Caption: Workflow for in vivo this compound-induced cardiac remodeling studies.
Conclusion
This compound remains an indispensable tool in cardiovascular research due to its robust and reproducible effects as a non-selective β-adrenergic agonist. A thorough understanding of its pharmacology, mechanism of action, and appropriate experimental application is crucial for obtaining reliable and translatable results. This technical guide provides a consolidated resource to aid researchers in the design and execution of studies involving this compound, ultimately contributing to the advancement of cardiovascular science and the development of novel therapeutics.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - WikiAnesthesia [wikianesthesia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 9. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Isoprenaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic agonist. It exerts significant effects on the cardiovascular and respiratory systems, making it a subject of extensive research and limited clinical use. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in vivo, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.
Pharmacokinetic Profile
The disposition of this compound in the body is characterized by rapid metabolism and elimination, particularly after oral administration, leading to low bioavailability. Its pharmacokinetic parameters are significantly influenced by the route of administration.
Absorption
Oral administration of this compound results in very low bioavailability, estimated to be less than 4%, due to extensive first-pass metabolism in the gut wall and liver.[1] Inhalation provides a more direct route to the target tissues in the lungs, with an onset of action within 2-5 minutes.[1] Intravenous, intramuscular, and subcutaneous injections lead to rapid and complete absorption.[2]
Distribution
This compound is a hydrophilic molecule, which limits its ability to cross the blood-brain barrier.[1] Its plasma protein binding is approximately 69%, primarily to albumin.[1] In pediatric patients, the volume of distribution has been reported to be 216 ± 57 mL/kg.
Metabolism
The metabolism of this compound is extensive and a primary determinant of its short duration of action. The main metabolic pathways are:
-
O-methylation: this compound is a substrate for catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to form the metabolite 3-O-methylthis compound. This metabolite is a weak β-adrenergic receptor antagonist.
-
Sulfate Conjugation: this compound and its O-methylated metabolite can undergo conjugation with sulfate. This reaction is catalyzed by sulfotransferase enzymes found in various tissues, including the liver, lung, and small intestine.
-
Glucuronidation: Some sources suggest that this compound and its metabolites can also be glucuronidated.
Importantly, this compound is a poor substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of other catecholamines like epinephrine (B1671497) and norepinephrine.
Excretion
This compound and its metabolites are primarily excreted in the urine. Following administration, 59-107% of the dose is recovered in the urine, with a smaller portion (12-27%) found in the feces. The excreted urinary products consist mainly of conjugated this compound, with smaller amounts of free this compound (6.5-16.2%) and 3-O-methylthis compound and its conjugates (2.6-11.4%).
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability (Oral) | < 4% | Human | Oral | |
| Elimination Half-life | 2.5–5 minutes | Human | Intravenous | |
| 40 minutes | Human | Oral | ||
| Protein Binding | 68.8 ± 1.2% | Human | - | |
| Volume of Distribution | 216 ± 57 mL/kg | Pediatric Human | - | |
| Clearance | 42.5 ± 5.0 mL/kg/min | Pediatric Human | - | |
| Urinary Excretion | 59–107% | Human | - | |
| Fecal Excretion | 12–27% | Human | - |
Experimental Protocols
This section outlines common methodologies for studying the pharmacokinetics and metabolism of this compound in vivo.
Animal Model for Pharmacokinetic Studies
A common preclinical model for this compound pharmacokinetic studies involves subcutaneous or intravenous administration to rats.
-
Animal Model: Male Wistar rats (250-300 g) are often used.
-
Drug Administration:
-
Subcutaneous (SC): A single dose of this compound (e.g., 10-50 mg/kg) is injected subcutaneously.
-
Intravenous (IV): A single dose (e.g., 0.1-1 mg/kg) is administered via a tail vein catheter.
-
-
Blood Sampling: Blood samples are collected at predetermined time points. For an intravenous dose, a typical sampling schedule would be pre-dose (0), and 2, 5, 10, 15, 30, 60, and 120 minutes post-dose.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Quantification of this compound in Biological Samples
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a protein precipitating agent such as trichloroacetic acid (0.1 g/mL).
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant containing this compound is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: this compound is separated from other plasma components on a C8 or C18 reverse-phase column.
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 212.1 → 193.9) and an internal standard.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound, its signaling cascade, and a typical experimental workflow.
This compound Metabolism
Caption: Metabolic pathways of this compound.
This compound Signaling Pathway
Caption: this compound's beta-adrenergic signaling cascade.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for in vivo pharmacokinetic studies.
This guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound. For researchers and drug development professionals, a thorough grasp of these principles is essential for designing and interpreting preclinical and clinical studies involving this and similar compounds.
References
Isoprenaline's Interaction with Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors, exhibiting a complex and nuanced interaction with both β1 and β2 subtypes. This technical guide provides an in-depth analysis of this compound's binding affinity, the experimental protocols used to quantify this interaction, and the downstream signaling cascades initiated upon receptor activation.
Quantitative Analysis of Binding Affinity
This compound is widely characterized as a non-selective beta-adrenergic receptor agonist, demonstrating little selectivity in its binding affinity for β1 and β2 receptors.[1][2][3] This lack of selectivity is evident in quantitative binding assays.
For instance, studies utilizing whole-cell [3H]-CGP 12177 radioligand binding in CHO-K1 cell lines stably transfected with human β1 or β2-adrenoceptors have determined the logarithmic dissociation constants (log KD) for this compound. These values provide a direct measure of the ligand's affinity for each receptor subtype.
| Receptor Subtype | log KD | KD (nM) | Reference |
| Human β1-adrenoceptor | -6.06 ± 0.08 | ~871 | [4] |
| Human β2-adrenoceptor | -6.64 ± 0.09 | ~229 | [4] |
While there is a slight preference for the β2 receptor, the affinity is in a comparable nanomolar range, underscoring its non-selective profile. It is important to note that while the binding affinity is similar, the functional response or intrinsic efficacy of this compound is also comparable across both receptor subtypes.
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on precise experimental methodologies. The two primary techniques employed are radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.
Objective: To determine the binding affinity (Ki or Kd) of this compound for β1 and β2-adrenergic receptors.
Typical Protocol:
-
Cell Culture and Membrane Preparation:
-
Stable clonal CHO-K1 cell lines expressing either the human β1 or β2-adrenoceptor are cultured.
-
For membrane preparations, cells are lysed, and differential centrifugation is used to isolate the membrane fraction containing the receptors. Alternatively, whole-cell binding assays can be performed on intact cells.
-
-
Radioligand Binding:
-
A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [3H]-CGP 12177, is used.
-
Assays are performed in a 96-well plate format, with each data point in triplicate.
-
A constant concentration of the radioligand is incubated with the cell membranes or whole cells in the presence of increasing concentrations of unlabeled this compound.
-
-
Determination of Non-Specific Binding:
-
To quantify non-specific binding, a high concentration of a non-radiolabeled antagonist is added to a set of wells. For β1 receptors, 1 µM CGP 20712A or 1–10 µM propranolol (B1214883) is used. For β2 receptors, 1 µM ICI 118551 or 1–10 µM propranolol is used.
-
-
Incubation and Separation:
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Competition binding curves are generated by plotting the specific binding as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki (inhibition constant) for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (cAMP Accumulation)
Functional assays measure the physiological response triggered by agonist binding, providing insights into the efficacy of the ligand. For β-adrenergic receptors, this typically involves quantifying the production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound in activating β1 and β2-adrenergic receptors.
Typical Protocol:
-
Cell Culture:
-
CHO-K1 cells stably expressing human β1 or β2-adrenoceptors are cultured in 48-well plates.
-
-
Pre-incubation:
-
Cells are pre-incubated with a phosphodiesterase inhibitor, such as isobutylmethylxanthine (IBMX), to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Cells are then stimulated with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a suitable method, such as a competitive enzyme immunoassay or a radioligand binding assay for cAMP.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the cAMP concentration as a function of the log concentration of this compound.
-
The EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined from these curves.
-
Signaling Pathways
This compound, upon binding to both β1 and β2-adrenergic receptors, initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. These receptors are primarily coupled to the stimulatory G-protein, Gs.
The Gs Signaling Pathway:
-
Agonist Binding: this compound binds to the extracellular domain of the β-adrenergic receptor.
-
Conformational Change and G-protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gαs subunit releases GDP and binds GTP.
-
Gαs Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.
-
Downstream Phosphorylation: The activated PKA catalytic subunits then phosphorylate various downstream target proteins on serine and threonine residues, leading to the cellular response. In cardiac cells, for example, PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced contractility.
While both β1 and β2 receptors primarily couple to Gs, there is evidence that the β2 receptor can also couple to the inhibitory G-protein, Gi, particularly after PKA-mediated phosphorylation. This can lead to a more complex and nuanced signaling output.
References
Early Research on Isoprenaline for Asthma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on isoprenaline for the treatment of asthma. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the early experimental protocols, quantitative outcomes, and the underlying physiological mechanisms of this non-selective beta-adrenergic agonist.
Introduction: The Advent of a Potent Bronchodilator
This compound, also known as isoproterenol, emerged in the 1940s as a significant advancement in the management of asthma.[1][2] As a synthetic catecholamine, it represented a modification of the epinephrine (B1671497) molecule and was one of the first sympathomimetic amines developed for therapeutic use.[1] Its potent bronchodilator effects offered rapid relief for asthma sufferers and it was initially administered via nebulizers and later, with the advent of the pressurized metered-dose inhaler (pMDI) in 1956, became widely accessible.[3][4] Early formulations included the Aerohalor dry powder inhaler, first commercialized in 1948. This guide delves into the seminal research that established this compound's role in asthma therapy, examining its efficacy, side-effect profile, and the experimental methodologies used in its evaluation.
Mechanism of Action: Non-Selective Beta-Adrenergic Agonism
This compound exerts its therapeutic effect through its action as a non-selective agonist of both β1 and β2-adrenergic receptors. Its interaction with these receptors, particularly the β2 receptors located on the smooth muscle of the bronchi, initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
The binding of this compound to β2-adrenergic receptors activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and relief from bronchoconstriction.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief History of Asthma and Its Mechanisms to Modern Concepts of Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief history of inhaled asthma therapy over the last fifty years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The History of Therapeutic Aerosols: A Chronological Review - PMC [pmc.ncbi.nlm.nih.gov]
Isoprenaline's Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of isoprenaline, a non-selective β-adrenergic agonist, on the renin-angiotensin system (RAS). It consolidates key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Core-Mechanism of Action
This compound's primary influence on the renin-angiotensin system is the stimulation of renin release from the juxtaglomerular (JG) cells of the kidney.[1][2] This action is mediated through the activation of β-adrenergic receptors, predominantly the β1 subtype, located on these cells.[3][4] The binding of this compound initiates a signaling cascade involving the activation of a G-stimulatory (Gs) protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This rise in cAMP is the critical second messenger that leads to the exocytosis of renin-containing granules.
Once released into circulation, renin acts on its substrate, angiotensinogen, to produce angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Therefore, this compound-induced renin release directly activates the entire renin-angiotensin cascade.
Quantitative Data on this compound-Induced Renin Release
The following tables summarize the quantitative effects of this compound on plasma renin activity (PRA) from various studies.
Table 1: Dose-Response of Intravenous this compound on Plasma Renin Activity in Humans
| This compound Dose (µg over 2 min) | Mean Peak Increase in PRA (%) |
| 2 | 9 |
| 4 | 29 |
| 8 | 77 |
| 16 | No significant difference from 8 µg |
Data sourced from a study on four normal subjects on a free sodium intake.
Table 2: Effect of this compound Infusion on Plasma Renin Activity and Gene Expression in Anesthetized Rats
| Parameter | Saline Control | This compound (400 ng/kg/min for 4h) | Fold Change |
| Plasma Renin Activity | Baseline | ~6-fold increase | ~6 |
| Renal Renin mRNA | Baseline | 1.8-fold higher | 1.8 |
| Renal Angiotensinogen mRNA | Baseline | 1.5-fold higher | 1.5 |
This study highlights that this compound not only stimulates renin secretion but also upregulates the gene expression of key RAS components in the kidney.
Table 3: this compound-Induced Renin Release from Rabbit Kidney Cortex Slices
| This compound Concentration | Effect on Active Renin Secretion | Effect on Inactive Renin Release |
| Dose-dependent increase | Dose-related increase | Unchanged |
This in vitro study demonstrates a direct effect of this compound on the secretion of active renin from kidney tissue.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used to investigate this compound's effects on the RAS.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay
This protocol is a standard method for quantifying the enzymatic activity of renin in plasma.
-
Blood Sample Collection:
-
Collect venous blood into chilled EDTA-containing tubes to prevent coagulation and inhibit angiotensinase activity.
-
Immediately centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Store the plasma at -20°C or lower until the assay is performed. Proper sample handling is critical to avoid cryoactivation of prorenin.
-
-
Generation of Angiotensin I:
-
Thaw the plasma sample and divide it into two aliquots.
-
Incubate one aliquot at 37°C for a specified period (e.g., 1-3 hours) to allow renin to act on endogenous angiotensinogen, generating angiotensin I. The pH is maintained at approximately 6.0 using a buffer.
-
Incubate the second aliquot at 0-4°C (in an ice bath) to prevent enzymatic activity; this serves as a baseline control for pre-existing angiotensin I.
-
-
Radioimmunoassay (RIA) for Angiotensin I:
-
Following incubation, the reaction in the 37°C sample is stopped, typically by cooling.
-
The concentration of angiotensin I in both the incubated and control samples is measured using a competitive RIA.
-
This involves incubating the plasma extract with a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody.
-
The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for antibody binding sites.
-
The antibody-bound fraction is separated from the unbound fraction using methods like dextran-coated charcoal.
-
The radioactivity of the bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparing the results to a standard curve.
-
-
Calculation of PRA:
-
PRA is calculated as the rate of angiotensin I generation and is typically expressed in nanograms per milliliter per hour (ng/mL/h).
-
Isolated Perfused Kidney Model
This ex vivo model allows for the study of renal function, including renin release, in a controlled environment, eliminating systemic influences.
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Cannulate the renal artery and ureter.
-
The kidney is then isolated and transferred to a perfusion apparatus.
-
-
Perfusion:
-
The kidney is perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) containing substrates like glucose and amino acids. The perfusate is gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
This compound and other pharmacological agents can be added to the perfusate at controlled concentrations.
-
-
Sample Collection and Analysis:
-
Collect the venous effluent and urine at timed intervals.
-
Measure the renin concentration or activity in the venous effluent to determine the renin secretion rate.
-
Other parameters such as renal blood flow, glomerular filtration rate, and electrolyte excretion can also be monitored.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound-induced renin release signaling pathway in juxtaglomerular cells.
Caption: Workflow for measuring plasma renin activity after this compound administration.
Interactions within the Renin-Angiotensin System
This compound's effects extend beyond simple renin release and can involve complex interactions with other components of the RAS.
-
Interaction with Angiotensin II: Some studies suggest a synergistic relationship between β-adrenergic stimulation and angiotensin II. For instance, angiotensin II can augment the stroke volume effect of this compound in humans, indicating a potential interaction at the cardiovascular level. However, in the context of cardiac hypertrophy induced by this compound, the role of the cardiac renin-angiotensin system is less clear, with some studies suggesting it may not be the primary driver.
-
Influence on Drinking Behavior: The renin-angiotensin system is a known dipsogen (stimulator of thirst). This compound-induced drinking in rats is largely mediated by the activation of the RAS. Studies have shown that blocking the synthesis of angiotensin II can inhibit this drinking response. Furthermore, the presence of circulating renin appears to play a permissive role in this compound-induced drinking.
Conclusion
This compound serves as a potent stimulus for the renin-angiotensin system, acting directly on the β1-adrenergic receptors of juxtaglomerular cells to trigger renin release. This effect is dose-dependent and leads to the activation of the downstream cascade, resulting in the formation of angiotensin II. The methodologies outlined in this guide, including the measurement of plasma renin activity and the use of the isolated perfused kidney model, are fundamental to the continued investigation of these physiological processes. The provided visualizations of the signaling pathway and experimental workflow offer a clear framework for understanding the mechanisms and experimental approaches in this field. A thorough comprehension of these interactions is vital for researchers and professionals involved in the development of drugs that target the adrenergic and renin-angiotensin systems.
References
- 1. Rat juxtaglomerular cells are endowed with DA-1 dopamine receptors mediating renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biphasic effect of noradrenaline on renin release from rat juxtaglomerular cells in vitro is mediated by alpha 1- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the participation of beta1-adrenoceptors in this compound-induced renin release from rat kidny slices in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes: Isoprenaline-Induced Cardiac Hypertrophy in Mice
Introduction
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the development of heart failure.[1] To investigate the molecular underpinnings of this condition and to evaluate potential therapeutic interventions, researchers widely employ animal models. The administration of isoprenaline (isoproterenol), a non-selective β-adrenergic receptor agonist, is a well-established and reproducible method for inducing cardiac hypertrophy in mice, effectively mimicking aspects of human heart disease.[1][2][3] This document provides detailed protocols for inducing cardiac hypertrophy in mice using this compound, methodologies for assessing the hypertrophic response, and an overview of the key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize quantitative data from various studies that have utilized this compound to induce cardiac hypertrophy in mice. These tables are designed to provide researchers with expected outcomes and aid in experimental design.
Table 1: this compound Dosing and Administration
| Administration Route | Dosage Range (mg/kg/day) | Duration | Mouse Strain | Reference(s) |
| Subcutaneous (s.c.) Injections | 2 - 100 | 5 - 28 days | C57BL/6J, Swiss-Webster | [2][4][5] |
| Osmotic Minipump (s.c. or i.p.) | 2 - 80 | 7 - 21 days | C57BL/6J, Various inbred strains | [1][2][6] |
Table 2: Expected Changes in Cardiac Parameters
| Parameter | Method of Measurement | Expected Change vs. Control | Reference(s) |
| Heart Weight / Body Weight (HW/BW) Ratio | Gravimetric | Significant increase (~55%) | [1][7] |
| Heart Weight / Tibia Length (HW/TL) Ratio | Gravimetric, Calipers | Significant increase | [8] |
| Left Ventricular Mass (LV Mass) | Echocardiography | Significant increase | [2] |
| Left Ventricular Posterior Wall Thickness (LVPWTd) | Echocardiography | Significant increase | [1][2] |
| Interventricular Septal Thickness (IVSd) | Echocardiography | Significant increase | [1] |
| Cardiomyocyte Cross-Sectional Area | Histology (H&E) | Significant increase | [8][9] |
| Cardiac Fibrosis | Histology (Masson's Trichrome, Picrosirius Red) | Increased collagen deposition | [1][4][10] |
| Ejection Fraction (EF%) | Echocardiography | Variable; can be maintained or decreased depending on severity | [2][8] |
| Fractional Shortening (FS%) | Echocardiography | Variable; can be maintained or decreased depending on severity | [2][8] |
Table 3: Molecular Markers of Cardiac Hypertrophy
| Marker | Method of Measurement | Expected Change vs. Control | Reference(s) |
| Atrial Natriuretic Peptide (ANP/Nppa) | qPCR, Western Blot | Upregulation | [7][8] |
| Brain Natriuretic Peptide (BNP/Nppb) | qPCR, Western Blot | Upregulation | [8] |
| Beta-Myosin Heavy Chain (β-MHC/Myh7) | qPCR, Western Blot | Upregulation | [7][8] |
Experimental Protocols
I. Induction of Cardiac Hypertrophy using this compound
A. Subcutaneous Injections
-
Materials:
-
This compound hydrochloride (Sigma-Aldrich, I6504 or equivalent)
-
Sterile 0.9% saline
-
Syringes and needles (e.g., 27-30 gauge)
-
Experimental mice (e.g., C57BL/6J, 8-12 weeks old)
-
Control mice (age and sex-matched)
-
-
Procedure:
-
Prepare a fresh solution of this compound in sterile saline on each day of injection. For a dose of 10 mg/kg, dissolve 1 mg of this compound in 1 ml of saline, assuming an average mouse weight of 25g, the injection volume would be 250 µl.
-
Administer the this compound solution via subcutaneous injection once daily for the desired duration (e.g., 14 days).[5]
-
Administer an equivalent volume of sterile saline to the control group.
-
Monitor mice daily for any adverse effects.
-
B. Osmotic Minipump Implantation
-
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 1002 for 14-day delivery)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetics (e.g., isoflurane)
-
Analgesics
-
Experimental and control mice
-
-
Procedure:
-
Prepare the this compound solution to be loaded into the minipumps based on the pump's flow rate and the desired final dose (e.g., 30 mg/kg/day).[6] Follow the manufacturer's instructions for filling the pumps.
-
Anesthetize the mouse using a standardized protocol.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.[1]
-
Close the incision with sutures or wound clips.[1]
-
A control group should be implanted with minipumps filled with sterile saline.[1]
-
Post-Operative Care: Administer analgesics as per institutional guidelines and monitor the mice for recovery and any signs of infection or distress.[11]
-
Treatment Duration: The minipumps will deliver this compound continuously for the specified duration (e.g., 7, 14, or 21 days).[1]
-
II. Assessment of Cardiac Hypertrophy
A. Echocardiography
-
Procedure:
-
Anesthetize mice lightly with isoflurane, maintaining a heart rate of around 400-500 bpm.[6]
-
Use a high-frequency ultrasound system to obtain two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.[6]
-
Measure parameters such as left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septal thickness at end-diastole (IVSd), and left ventricular posterior wall thickness at end-diastole (LVPWTd).
-
Calculate left ventricular mass, ejection fraction, and fractional shortening using the system's software.
-
B. Histological Analysis
-
Procedure:
-
At the end of the treatment period, euthanize the mice and excise the hearts.
-
Wash the hearts in phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin.
-
Embed the hearts in paraffin (B1166041) and section them (e.g., 5 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to visualize cardiomyocyte size.[1]
-
Use Masson's trichrome or Picrosirius red staining to assess the degree of cardiac fibrosis.[1]
-
Capture images using a light microscope and quantify cardiomyocyte cross-sectional area and fibrotic area using image analysis software (e.g., ImageJ).
-
C. Molecular Analysis (qPCR)
-
Procedure:
-
Excise the left ventricle and snap-freeze it in liquid nitrogen.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Visualizations
This compound induces cardiac hypertrophy primarily through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling pathways.[7] Key pathways involved include the Protein Kinase A (PKA), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][12]
Caption: Signaling pathway of this compound-induced cardiac hypertrophy.
The experimental workflow for inducing and assessing cardiac hypertrophy in mice is a multi-step process.
Caption: Experimental workflow for cardiac hypertrophy studies in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic this compound/phenylephrine vs. exclusive this compound stimulation in mice: critical contribution of alpha1-adrenoceptors to early cardiac stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Co-administration of this compound and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
Application Notes and Protocols for Isoprenaline Use in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that is a cornerstone pharmacological tool in cardiovascular research.[1] Its primary action on the heart is mediated through the stimulation of both β1 and β2 adrenergic receptors, leading to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][2] In the isolated Langendorff-perfused heart model, this compound is widely used to assess cardiac function, model disease states such as cardiac hypertrophy, and evaluate the efficacy of novel therapeutic agents.[3]
These application notes provide a comprehensive guide to utilizing this compound in an isolated Langendorff heart preparation, including detailed experimental protocols, expected physiological responses, and the underlying signaling mechanisms.
Mechanism of Action: β-Adrenergic Signaling
This compound exerts its effects by binding to β-adrenergic receptors on the surface of cardiomyocytes. This binding initiates a G-protein-coupled signaling cascade. The β-receptors are coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then converts ATP into the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban, which ultimately results in an increased intracellular calcium concentration and enhanced cardiac contractility and heart rate.[2]
Data Presentation: Expected Effects of this compound on Langendorff-Perfused Rat Heart
The following table summarizes the typical dose-dependent effects of this compound on key cardiac functional parameters in an isolated Langendorff-perfused rat heart. Values are presented as approximate percentage changes from baseline and may vary depending on the specific experimental conditions (e.g., animal strain, age, perfusion buffer composition).
| This compound Concentration (M) | Heart Rate (% Increase) | Left Ventricular Developed Pressure (LVDP) (% Increase) | +dP/dt max (% Increase) | -dP/dt min (% Increase in magnitude) | Coronary Flow (% Increase) |
| 1 x 10-9 | 5 - 15 | 10 - 25 | 15 - 30 | 10 - 20 | 5 - 10 |
| 1 x 10-8 | 20 - 40 | 40 - 70 | 50 - 90 | 30 - 60 | 15 - 30 |
| 1 x 10-7 | 50 - 80 | 80 - 120 | 100 - 150 | 70 - 110 | 40 - 70 |
| 1 x 10-6 | 70 - 100+ | 100 - 150+ | 130 - 200+ | 90 - 140+ | 60 - 100+ |
Note: The maximal response to this compound can sometimes be biphasic, with very high concentrations leading to arrhythmias or a decline in function.
Experimental Protocols
I. Preparation of this compound Stock Solution and Dilutions
Materials:
-
This compound hydrochloride powder
-
Sterile deionized water or saline (0.9% NaCl)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filter
Protocol:
-
Prepare a 1 mM Stock Solution:
-
Accurately weigh the required amount of this compound hydrochloride. The molecular weight of this compound hydrochloride is 247.72 g/mol .
-
Dissolve the powder in sterile deionized water or saline to a final concentration of 1 mM. For example, dissolve 24.77 mg in 100 mL of solvent.
-
Ensure the powder is completely dissolved. Gentle warming or vortexing may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Dilutions:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Perform serial dilutions in the perfusion buffer (e.g., Krebs-Henseleit solution) to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare fresh dilutions for each experiment.
-
II. Langendorff Heart Perfusion and this compound Administration
This protocol outlines the general procedure for isolating a rodent heart and performing a cumulative this compound dose-response curve.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (or other suitable perfusion buffer), gassed with 95% O2 / 5% CO2 and maintained at 37°C
-
Surgical instruments for heart excision
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Data acquisition system for recording cardiac parameters (e.g., pressure transducer, ECG electrodes)
Experimental Workflow Diagram:
Protocol:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin (typically 500-1000 IU/kg, intraperitoneally) to prevent blood clotting.
-
-
Heart Excision and Cannulation:
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold perfusion buffer to induce cardioplegia.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Secure the aorta with a suture.
-
-
Perfusion and Stabilization:
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg for a rat heart) or constant flow.
-
Allow the heart to stabilize for a period of 15-20 minutes. During this time, the heart should resume a regular, spontaneous rhythm.
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
-
Baseline Recording:
-
Once the heart is stable, record baseline functional parameters for 5-10 minutes. These parameters include:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum rate of pressure development (+dP/dt max)
-
Minimum rate of pressure relaxation (-dP/dt min)
-
Coronary Flow (CF)
-
-
-
Cumulative this compound Dose-Response Curve:
-
Introduce the lowest concentration of this compound into the perfusion buffer.
-
Allow the heart's response to stabilize at this concentration (typically 3-5 minutes).
-
Record the functional parameters.
-
Without washing out the previous concentration, add the next higher concentration of this compound.
-
Repeat this process for the entire range of desired concentrations.
-
-
Washout:
-
After the final this compound concentration, perfuse the heart with drug-free buffer for a washout period (e.g., 15-20 minutes) to observe the reversal of the effects.
-
-
Data Analysis:
-
Analyze the recorded data to determine the dose-dependent effects of this compound on each cardiac parameter.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) for each parameter to quantify the potency of this compound.
-
Precautions and Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Solution Preparation: this compound solutions are sensitive to light and oxidation. Prepare fresh dilutions on the day of the experiment and protect them from light.
-
System Stability: Ensure the Langendorff system is free of air bubbles, as these can cause coronary embolisms and compromise heart function.
-
Data Quality: Maintain a stable baseline before drug administration to ensure the reliability of the results. Hearts that are arrhythmic or have poor function during the stabilization period should be excluded.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate cardiac physiology and pharmacology in the isolated Langendorff-perfused heart model.
References
Optimal Isoprenaline Concentration for Cardiomyocyte Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoprenaline (isoproterenol), a potent, non-selective β-adrenergic receptor agonist, in cardiomyocyte culture. This compound is a valuable tool for modeling various cardiac conditions in vitro, including hypertrophy, apoptosis, and altered contractility, making it essential for cardiovascular research and preclinical drug development.
Data Presentation: this compound Concentrations for In Vitro Cardiomyocyte Experiments
The optimal concentration of this compound varies significantly depending on the cardiomyocyte cell type and the desired biological effect. The following tables summarize effective concentrations and incubation times reported in the literature.
Table 1: this compound Concentrations for Inducing Cardiomyocyte Hypertrophy
| Cell Type | Concentration | Incubation Time | Key Effects Observed |
| H9c2 Rat Cardiomyocytes | 10 µM | 12 - 24 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP).[1][2][3] |
| H9c2 Rat Cardiomyocytes | 5 µM | 24 hours | Increased cell surface area.[4][5] |
| Adult Rat Ventricular Myocytes | 5 µM | 24 hours | Increased cell surface area.[6] |
Table 2: this compound Concentrations for Modulating Cardiomyocyte Contractility
| Cell Type | Concentration | Incubation Time | Key Effects Observed |
| Human iPSC-derived Cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency.[1] |
| Human iPSC-derived Cardiomyocytes | 100 nM | Not Specified | Increased inotropic effect.[7] |
| Human Embryonic Stem Cell-derived Cardiomyocytes | 10 µM | Not Specified | Altered beat duration (decreased time-to-peak and relaxation times).[8] |
| Rabbit and Transgenic Mouse Ventricular Myocytes | 1 µM | Not Specified | Enhanced cardiac Ca2+ transients.[9] |
| H9-derived Cardiomyocytes | 9 µM | 5 minutes | Significantly increased beating rate.[10] |
Table 3: this compound Concentrations for Inducing Cardiomyocyte Apoptosis
| Cell Type | Concentration | Incubation Time | Key Effects Observed |
| H9c2 Rat Cardiomyocytes | 80 µM | 48 hours | Approximately 40-50% cell death.[11] |
| H9c2 Rat Cardiomyocytes | 100 µM | 24 hours | Increased apoptosis.[12][13] |
| Neonatal Rat Cardiomyocytes | 50 µmol/L | 48 hours | Increased percentage of apoptotic cells.[14] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment of cultured cardiomyocytes.
Protocol 1: Induction of Cardiomyocyte Hypertrophy
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes.
Materials:
-
H9c2 rat cardiomyocytes or primary neonatal rat ventricular cardiomyocytes.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
This compound hydrochloride.
-
Phosphate-buffered saline (PBS).
-
Multi-well cell culture plates.
-
Microscope with imaging capabilities.
-
Reagents for downstream analysis (e.g., RNA/protein extraction kits, antibodies for Western blotting).
Procedure:
-
Cell Seeding: Plate cardiomyocytes in multi-well plates at a suitable density to allow for cell growth and morphological assessment. Culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM for H9c2 cells).
-
Incubation: Remove the serum-free medium and add the this compound-containing medium to the cells. Incubate for 24-48 hours. A vehicle control group (serum-free medium without this compound) should be included.
-
Assessment of Hypertrophy:
-
Morphological Analysis: Observe and capture images of the cells to assess changes in cell size and morphology.
-
Biochemical Analysis: Harvest cells for analysis of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blotting.[15]
-
Protocol 2: Assessment of Cardiomyocyte Contractility
Objective: To measure the effect of this compound on the contractile function of cardiomyocytes.
Materials:
-
Spontaneously beating human iPSC-derived cardiomyocytes or other suitable contractile cardiomyocyte cultures.
-
Culture medium.
-
This compound hydrochloride.
-
A system for measuring cardiomyocyte contraction (e.g., video microscopy with motion tracking software, engineered heart tissue platform).
Procedure:
-
Cell Culture: Culture cardiomyocytes on a suitable substrate that allows for visualization and measurement of contractions.
-
Baseline Measurement: Record the baseline beating rate and contraction amplitude of the cells before adding this compound.
-
This compound Addition: Prepare a range of this compound concentrations in the culture medium. Add the different concentrations to the cells, allowing for an equilibration period (e.g., 5-10 minutes) before measurement.[10]
-
Contractility Measurement: Record the beating rate, contraction amplitude, and relaxation kinetics at each this compound concentration.
-
Data Analysis: Plot the dose-response curve to determine the EC50 of this compound for the measured contractile parameters.
Protocol 3: Induction and Measurement of Cardiomyocyte Apoptosis
Objective: To induce and quantify apoptosis in cardiomyocytes following this compound treatment.
Materials:
-
H9c2 cells or other cardiomyocyte cell lines.
-
Complete culture medium.
-
This compound hydrochloride.
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide staining kit, TUNEL assay kit).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Plate cells in multi-well plates and treat with a high concentration of this compound (e.g., 80-100 µM) for 24-48 hours.[11][13] Include an untreated control group.
-
Cell Harvesting: After incubation, gently harvest the cells by trypsinization.
-
Apoptosis Staining: Stain the cells according to the manufacturer's protocol for the chosen apoptosis detection kit. For example, for Annexin V/PI staining, incubate the cells with Annexin V-FITC and Propidium Iodide in the provided binding buffer.
-
Quantification of Apoptosis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.[11]
-
Fluorescence Microscopy: Visualize the stained cells under a fluorescence microscope to observe the characteristic features of apoptosis.
-
Signaling Pathways and Experimental Workflows
This compound Signaling in Cardiomyocytes
This compound, as a β-adrenergic agonist, primarily activates G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[16] This initiates a cascade of downstream signaling events, including the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various target proteins that regulate cardiac function.[16] Key signaling pathways implicated in this compound-induced cardiomyocyte responses include the PI3K/Akt, MAPK (ERK, JNK, p38), and calcineurin pathways.[15][17]
Caption: this compound signaling cascade in cardiomyocytes.
Experimental Workflow for Studying this compound Effects
The general workflow for investigating the effects of this compound on cultured cardiomyocytes involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Naringenin Attenuates this compound-Induced Cardiac Hypertrophy by Suppressing Oxidative Stress through the AMPK/NOX2/MAPK Signaling Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β1- and β2-adrenoceptor responses in cardiomyocytes derived from human embryonic stem cells: comparison with failing and non-failing adult human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of excitation–contraction coupling by isoproterenol in cardiomyocytes with controlled SR Ca2+ load and Ca2+ current trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Qi-Li-Qiang-Xin Alleviates Isoproterenol-Induced Myocardial Injury by Inhibiting Excessive Autophagy via Activating AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. innspub.net [innspub.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 16. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
Application Notes & Protocols: Isoprenaline Administration in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoprenaline (isoproterenol), a non-selective β-adrenergic receptor agonist, in preclinical animal models of asthma. The document details the underlying signaling pathways, common experimental models for inducing asthma, protocols for drug administration, and key assessment parameters.
Introduction to this compound in Asthma Research
This compound is a synthetic catecholamine that acts as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its activation of β2-adrenergic receptors on airway smooth muscle cells leads to muscle relaxation, resulting in potent bronchodilation.[1][3] Historically, this compound was used in the treatment of asthma; however, its use has been largely superseded by more selective β2-agonists (like albuterol) which have fewer cardiac side effects.[4] In a research context, this compound remains a valuable pharmacological tool for studying the mechanisms of β-adrenergic signaling, receptor desensitization, and the pathophysiology of bronchoconstriction in animal models of asthma.
This compound's Mechanism of Action: The β2-Adrenergic Signaling Pathway
The primary therapeutic effect of this compound in asthma is mediated through the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
-
Receptor Binding: this compound binds to the β2AR on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gs-alpha subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
Experimental Protocols: Animal Models of Asthma
Animal models are essential for studying asthma pathophysiology and for the preclinical evaluation of therapeutics. The most common approach involves sensitizing an animal to an allergen and then challenging it to induce an asthma-like phenotype, characterized by airway inflammation, airway hyperresponsiveness (AHR), and mucus production.
The OVA-induced model is one of the most widely used for studying allergic asthma. It mimics key features of human asthma, including eosinophilic inflammation and the production of Th2 cytokines like IL-4, IL-5, and IL-13.
Protocol:
-
Sensitization: BALB/c or C57BL/6 mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg OVA) emulsified in an adjuvant like aluminum hydroxide (B78521) (e.g., 1-2 mg Alum) in saline. This is typically performed on days 0 and 14 (or days 1, 8, and 15).
-
Challenge: After sensitization, mice are challenged with aerosolized OVA (e.g., 1-2% w/v in saline) for a set duration (e.g., 30 minutes) on several consecutive days (e.g., days 21-27).
-
Treatment & Assessment: this compound or a vehicle control is administered before or after the challenge phase, depending on the study design. Assessments are typically performed 24-48 hours after the final OVA challenge.
The HDM model is considered highly relevant to human asthma, as HDM is a common and significant indoor allergen. Unlike OVA, HDM extract can induce an immune response without an adjuvant.
Protocol:
-
Sensitization & Challenge (Combined): Protocols can vary, but a common approach involves intranasal (i.n.) administration of HDM extract (e.g., 25 µg in 35 µL saline) for 5 consecutive days per week for 4 weeks. A shorter, acute model may involve daily sensitization for 5 days followed by a rest period and a final challenge.
-
Treatment & Assessment: this compound administration can occur during the challenge phase. Endpoints are measured after the final HDM exposure.
This compound Administration Protocols
The administration route and dosage of this compound are critical variables that must be optimized for the specific animal model and research question.
Routes of Administration:
-
Inhalation/Aerosol: This route delivers the drug directly to the lungs, mimicking clinical use. It is ideal for assessing immediate effects on bronchoconstriction.
-
Intravenous (IV) Infusion: Allows for precise dose control and rapid systemic distribution. Useful for studying dose-response relationships and cardiovascular effects.
-
Subcutaneous (SC) Injection: Provides a slower release and more prolonged systemic effect compared to IV. Terbutaline, a similar but longer-acting β-agonist, is sometimes given to cats at 0.01 mg/kg SC.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodent models.
Table 1: Example Dosing Considerations for this compound Note: Specific dosages for asthma models are not always well-documented in recent literature, as research has shifted to more selective agonists. Doses are often adapted from other disease models or clinical use and require careful titration and monitoring.
| Indication/Model Context | Species | Dose Range | Route of Administration | Key Considerations & Notes |
| Bronchospasm (Clinical) | Human | 0.0375 to 0.225 mcg/kg/minute | IV Infusion | Maximal bronchodilator effect occurs within 2-5 minutes. |
| Bronchodilator Effect | Human | 0.5% Solution | Aerosol/Inhalation | Shown to be equipotent in peak effect to 0.5% salbutamol (B1663637) but caused greater tachycardia. |
| Emergency Bronchoconstriction | Horse | 0.2 mg diluted in 50 mL saline | Slow IV Infusion | Administered until heart rate doubles, highlighting the potent cardiac effects. |
| Heart Failure Induction | Mouse | 30 mg/kg/day | SC via micro-osmotic pump | This high dose is used to induce cardiac stress and is not suitable for asthma studies. |
Assessment of Efficacy: Key Endpoints
The effectiveness of this compound is evaluated by measuring its impact on the key pathophysiological features of the asthma model.
-
Airway Hyperresponsiveness (AHR): A cardinal feature of asthma, AHR is the tendency of airways to constrict excessively in response to a stimulus. It is often measured in anesthetized, ventilated animals by recording changes in lung resistance and compliance following a challenge with a bronchoconstricting agent like methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are washed with saline to collect BALF, which is then analyzed to quantify inflammatory cells. In allergic asthma models, a significant increase in the number of eosinophils, lymphocytes, and neutrophils is expected.
-
Cytokine & Chemokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) and other inflammatory mediators in BALF or lung homogenates are measured using techniques like ELISA or multiplex assays.
-
Lung Histology: Lung tissues are sectioned and stained to visualize inflammation and structural changes. Hematoxylin and Eosin (H&E) staining shows inflammatory cell infiltration, while Periodic acid-Schiff (PAS) staining highlights mucus-producing goblet cells.
-
Serum Immunoglobulin E (IgE): Total and allergen-specific IgE levels in the serum are measured as an indicator of the allergic sensitization response.
Table 2: Example Quantitative Data from an OVA-Induced Asthma Model in Mice This table presents representative data on the inflammatory changes induced by OVA and is based on findings from studies evaluating anti-inflammatory treatments. This compound's primary effect would be on AHR, with less direct impact on these inflammatory markers.
| Parameter (in BALF) | Control Group | OVA-Model Group (Vehicle) | Reference Finding |
| Total Cells (x10⁴) | ~5.2 | ~45.8 | Significant increase in inflammatory cells in the OVA group. |
| Eosinophils (x10⁴) | ~0.1 | ~28.5 | Eosinophilic infiltration is a characteristic feature of the OVA model. |
| Lymphocytes (x10⁴) | ~0.3 | ~4.6 | Increase in lymphocytes is observed. |
| IL-4 (pg/mL) | Low/Undetectable | ~35.2 | Th2 cytokine levels are significantly elevated. |
| IL-5 (pg/mL) | Low/Undetectable | ~41.5 | IL-5 is crucial for eosinophil recruitment and activation. |
Table 3: Example Quantitative Data from an HDM-Induced Asthma Model in Mice This table illustrates typical outcomes in an HDM model. Successful induction leads to increases in various immune cells and Th2-related cytokines.
| Parameter | Control Group | HDM-Model Group (Vehicle) | Reference Finding |
| Inflammatory Cells in BALF | Baseline | Increased Neutrophils, Eosinophils, Lymphocytes, Macrophages | Successful asthma induction increases immune cell counts in BALF. |
| Serum Anti-HDM IgE | Low/Undetectable | Elevated | High levels of serum anti-HDM IgE are required to develop the model. |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Baseline | Significantly Increased | Successful induction leads to higher levels of Th2-related cytokines. |
| Airway Hyperresponsiveness (AHR) | Normal | Increased | AHR increases during disease progression in the HDM model. |
References
Application Notes and Protocols for Preparing Isoprenaline Solution in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of isoprenaline solutions for in vitro studies, ensuring accurate and reproducible experimental outcomes. This compound, a non-selective β-adrenergic receptor agonist, is widely used to study cardiac function, smooth muscle relaxation, and other physiological processes mediated by the β-adrenergic signaling pathway.
Product Information
This compound is typically supplied as a hydrochloride salt (this compound HCl), a crystalline solid. Key properties are summarized below.
| Property | Value | Source |
| Synonyms | Isoproterenol hydrochloride | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₃ • HCl | [1] |
| Molecular Weight | 247.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage (Solid) | -20°C | [1][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
Solubility Data
Proper solubilization is critical for preparing accurate stock solutions. This compound HCl exhibits solubility in various solvents. The choice of solvent will depend on the experimental requirements and the desired stock concentration.
| Solvent | Solubility | Notes | Source |
| DMSO | ~10 mg/mL to 250 mg/mL | Use freshly opened DMSO as it is hygroscopic, which can affect solubility. Sonication may be required. | [1][3][4][5] |
| Water | ~50 mg/mL to 100 mg/mL | Sonication may be needed. If using water for stock solutions, filter sterilize (0.22 µm filter) before use. | [2][3][4] |
| PBS (pH 7.2) | ~5 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [1] |
| Dimethylformamide | ~2 mg/mL | - | [1] |
| Ethanol | Insoluble | - | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 247.7 g/mol * (1000 mg / 1 g) = 2.477 mg
-
-
Weighing:
-
Carefully weigh out 2.477 mg of this compound HCl and place it in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions
Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution with the desired aqueous buffer or medium to achieve the final working concentration.
-
Important: Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant in the final working solution, as it may have physiological effects at low concentrations.[1] Typically, the final DMSO concentration should be kept below 0.1%.
-
Example: Preparation of a 10 µM working solution:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
Stability and Storage of Solutions
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions.
| Solution Type | Storage Temperature | Stability | Notes | Source |
| Stock Solution in DMSO | -20°C | 1 month | Store in sealed containers, away from moisture. | [3] |
| Stock Solution in DMSO | -80°C | 6 months | Store in sealed containers, away from moisture. | [3] |
| Stock Solution in Water | -20°C | ~2 months | Protect from light. Avoid repeated freeze/thaw cycles. | |
| Aqueous Solutions (e.g., in PBS) | 4°C | Not recommended for more than one day | Prone to degradation. | [1] |
| Dilute Aqueous Solutions (4 µg/mL) | Room Temperature | Stable for at least 30 months at pH 4. Unstable above pH 6. | Stability is pH-dependent. | [6] |
| In Cell Culture Medium (RPMI) | 37°C | Concentration decreases over time. | Stability can be medium-dependent. | [7][8] |
| In Cell Culture Medium (TexMACS) | 37°C | High stability. | Stability can be medium-dependent. | [7][8] |
In Vitro Applications and Working Concentrations
This compound is used in a variety of in vitro assays to stimulate β-adrenergic receptors. The optimal working concentration can vary significantly depending on the cell type, receptor expression levels, and the specific endpoint being measured.
| Application | Cell/Tissue Type | Working Concentration | Source |
| cAMP Accumulation | Rat fat cells | 5 nM - 10 µM | [5] |
| Receptor Down-regulation | HEK 293 cells | 10 µM | [9] |
| Gene Expression Analysis | HepG2 cells | 10 µM | [2] |
| Signaling Pathway Activation (ERK, Akt) | Human lymphoid cell lines | 10 µM | [10] |
| Pacemaker Rate Increase | Rabbit sino-atrial node cells | 20 nM | [5] |
| Contraction Inhibition | Rat vas deferens | EC₅₀ = 45.6 nM | [1] |
This compound Signaling Pathway
This compound acts as an agonist for both β1- and β2-adrenergic receptors.[11] Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade primarily through the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[11]
Caption: this compound signaling pathway.
Experimental Workflow: this compound Solution Preparation
The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | β-adrenergic agonist | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biological activity of dilute isoproterenol solution stored for long periods in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [kops.uni-konstanz.de]
- 9. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprenaline Infusion in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isoprenaline (isoproterenol), a potent, non-selective β-adrenergic receptor agonist, in in vivo rodent studies. This compound is widely utilized to model various cardiovascular conditions, including cardiac hypertrophy, fibrosis, and heart failure, making it an invaluable tool for preclinical research and therapeutic development.[1][2]
Data Presentation: this compound Dosages and Administration in Rodent Models
The following tables summarize common dosages and administration routes for this compound in mouse and rat models to induce cardiac pathologies. The choice of protocol often depends on the desired outcome, with chronic infusion models mimicking advanced heart failure and daily injections representing intermittent stress.[2][3]
Table 1: this compound Infusion Protocols in Mice
| Mouse Strain | Dosage | Administration Route | Duration | Key Pathological Outcomes |
| C57BL/6J | 2, 4, or 10 mg/kg/day | Subcutaneous injection or osmotic minipump | 14 days | Cardiac hypertrophy and fibrosis[1] |
| C57BL/6J | 30 mg/kg/day | Subcutaneous osmotic minipump | 21 days | Cardiac remodeling, ventricular dysfunction |
| ICR Mice | 30 mg/kg/day | Subcutaneous injection | Not Specified | Cardiac hypertrophy and fibrosis |
| 129sv | 25 mg/kg/day | Subcutaneous injection | 5 days | Myocardial fibrosis |
| FVB/N | 25 mg/kg/day | Subcutaneous injection | 5 days | Myocardial fibrosis |
| C57BL/6J | 25 or 50 mg/kg/day | Intraperitoneal injection | 14 days | Stress cardiomyopathy, cardiac dysfunction |
| C57BL/6J | 100 mg/kg | Subcutaneous injection | 7 days | Chronic heart failure |
| Not Specified | 17 mg/kg/day | Subcutaneous osmotic minipump | 2 or 5 days | Altered cardiac function |
Table 2: this compound Infusion Protocols in Rats
| Rat Strain | Dosage | Administration Route | Duration | Key Pathological Outcomes |
| Wistar | 2.4 mg/kg/day | Subcutaneous osmotic minipump | 1-3 days | Cardiac hypertrophy, altered gene expression |
| Wistar | 5 mg/kg/day | Intraperitoneal injection | 7 days | Cardiac hypertrophy and fibrosis |
| Not Specified | 100 mcg/kg/day | Subcutaneous or Intraperitoneal injection | 5 days | Myocardial dysfunction |
| Sprague-Dawley | 10 µg/kg | Intravenous injection | Single dose | Tachycardia, hypotension |
Signaling Pathway
This compound exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), ultimately leading to cellular changes that drive cardiac remodeling.
Caption: this compound β-adrenergic signaling pathway.
Experimental Protocols
Below are detailed protocols for inducing cardiac remodeling in rodents using this compound. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Protocol 1: Chronic Infusion via Osmotic Minipump (Mouse)
This protocol is ideal for modeling chronic adrenergic stimulation, leading to conditions akin to advanced heart failure.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 1004 for 28-day delivery)
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane) and analgesics (e.g., carprofen)
-
Clippers and disinfectant for surgical site preparation
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required concentration of this compound to deliver the desired dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's specified flow rate.
-
Dissolve the calculated amount of this compound in sterile saline. It is advisable to prepare a slightly larger volume (e.g., 120 µL for a 100 µL pump) to account for loss during filling.
-
-
Pump Priming and Filling:
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions, typically using a syringe with a filling tube.
-
Ensure no air bubbles are present in the pump.
-
-
Surgical Implantation:
-
Anesthetize the mouse (e.g., with 1-3% isoflurane).
-
Shave the fur from the surgical site (dorsal subcutaneous space between the scapulae or the lower abdomen for intraperitoneal placement).
-
Disinfect the skin.
-
Make a small incision (approximately 1 cm) in the skin.
-
For subcutaneous implantation, create a pocket using blunt dissection. For intraperitoneal implantation, carefully make a small incision in the peritoneal wall.
-
Insert the filled osmotic minipump into the pocket or peritoneal cavity.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer post-operative analgesia as recommended by your institution's veterinary staff.
-
Monitor the animal for recovery and signs of distress.
-
-
Endpoint Analysis:
-
At the end of the infusion period (e.g., 21 or 28 days), cardiac function can be assessed via echocardiography.
-
Following euthanasia, hearts can be harvested for histological (e.g., Masson's trichrome for fibrosis) and molecular (e.g., qPCR for hypertrophic markers) analyses.
-
Protocol 2: Daily Subcutaneous or Intraperitoneal Injections (Mouse/Rat)
This method models intermittent β-adrenergic stimulation.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline or PBS
-
Syringes and needles (e.g., 25-27g for mice, 23-25g for rats)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration for injection based on the animal's body weight.
-
-
Injection Procedure:
-
Gently restrain the animal.
-
For subcutaneous injection: Lift the skin on the back to form a tent and insert the needle at the base.
-
For intraperitoneal injection: Position the animal with its head tilted downwards. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Administer the injection once daily for the desired duration (e.g., 5-14 days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals daily for any adverse reactions.
-
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo experiment to assess this compound-induced cardiac remodeling.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for Isoprenaline Use in Electrophysiology Studies to Induce Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (also known as isoproterenol) is a potent, non-selective β-adrenergic agonist widely utilized in clinical and research electrophysiology (EP) studies.[1][2][3] Its primary function in this context is to simulate a state of high adrenergic tone, thereby unmasking or increasing the susceptibility to cardiac arrhythmias for diagnostic and therapeutic evaluation.[4] By activating both β1 and β2 receptors, this compound exerts significant positive chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects on the heart.[5] These physiological changes can facilitate the induction of arrhythmias that may not be present at baseline, aiding in the diagnosis and guiding the treatment of various tachycardias.[2][6][7]
This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound for arrhythmia induction in EP studies.
Mechanism of Action
This compound acts as a non-selective agonist at β1 and β2 adrenergic receptors.[5] In the heart, the binding of this compound to β1-adrenergic receptors, which are G-protein coupled receptors, initiates a signaling cascade.[8] This activation leads to the dissociation of the G-protein's alpha subunit, which in turn activates adenylyl cyclase.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets within the cardiomyocyte.[8]
Key targets of PKA phosphorylation include:
-
L-type Calcium Channels (ICaL): Phosphorylation increases the influx of calcium into the cell, enhancing contractility and affecting the action potential plateau.[8][9]
-
Potassium Channels (IKs and IKr): this compound has been shown to increase the slow (IKs) and rapid (IKr) delayed rectifier potassium currents, which can shorten the action potential duration.[9][10]
-
Funny Current (If): In pacemaker cells of the sinoatrial node, this compound increases the "funny" current, which contributes to an accelerated heart rate.[10]
-
Sustained Inward Current (Ist): This current, activated at more negative potentials, is also enhanced by this compound and contributes to the increased rate of pacemaker activity.[10]
These ionic current modulations collectively lead to increased automaticity, shortened refractory periods, and enhanced conduction velocity, creating a substrate for re-entrant and triggered arrhythmias.[11]
Data Presentation
The following tables summarize quantitative data on this compound dosage and its efficacy in inducing arrhythmias during electrophysiology studies.
Table 1: this compound Infusion and Dosage Protocols
| Parameter | Value | Reference |
| Initial Infusion Rate | 0.5 - 5 mcg/minute | [12][13] |
| 3 mcg/minute (common starting dose) | [14] | |
| Titration | Gradual increase based on clinical response (e.g., 20% increase in heart rate) | [12][15] |
| Typical Dose Range | 0.05 - 1 mcg/kg/minute | [16] |
| Maximum Dose | Up to 25 mcg/minute (in high-dose protocols) | [17] |
| 2 mcg/kg/minute | [16] |
Table 2: Efficacy of this compound for Arrhythmia Induction
| Arrhythmia Type | Induction Success Rate | Comparison | Reference |
| Supraventricular Tachycardia (SVT) | 71% | More effective than epinephrine (B1671497) (53% success rate) | [6][18] |
| Atrial Fibrillation (High Susceptibility Patients) | 50% (8 out of 16 patients) | Significantly higher than placebo (0%) | [17] |
| Atrioventricular Nodal Re-entrant Tachycardia (AVNRT) | High inducibility | - | [6] |
| Ventricular Tachycardia (VT) | Re-inducible in 59% of patients previously non-inducible on antiarrhythmic drugs | Identifies patients at higher risk of recurrence | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion
Materials:
-
This compound hydrochloride ampoule (e.g., 1 mg/5 mL, which is 200 mcg/mL)[16]
-
5% Dextrose (D5W) or 0.9% Sodium Chloride (Normal Saline) for dilution[16][19]
-
Sterile syringe and needles
-
500 mL IV bag or a smaller volume syringe for an infusion pump[12][19]
Procedure:
-
Standard Dilution: For a standard concentration, add 1-2 mg of this compound to 500 mL of D5W or normal saline. This results in a final concentration of 2-4 mcg/mL.[13][19]
-
Infusion Pump Preparation: For use with an infusion pump, a common preparation involves diluting a specific amount based on patient weight to a final volume (e.g., 50 mL).[16] For example, to achieve a rate where 1 mL/hour equals 0.05 mcg/kg/minute, draw up 150 mcg/kg of this compound and add the diluent to a final volume of 50 mL.[16]
-
Labeling: Clearly label the infusion bag or syringe with the drug name, concentration, date, and time of preparation.
-
Light Protection: this compound solutions can be sensitive to light. It is advisable to protect the infusion bag or syringe from light.[19]
-
Stability: Change the infusion every 24 hours.[16]
Protocol 2: this compound Challenge for Arrhythmia Induction
Prerequisites:
-
The patient should be in a fully equipped electrophysiology laboratory.[1]
-
Standard EP catheters should be in place for recording and stimulation.
-
Continuous 12-lead ECG and invasive blood pressure monitoring are mandatory.[1][14]
-
Cardiopulmonary resuscitation equipment must be immediately available.[1]
-
Antiarrhythmic drugs, especially β-blockers and calcium channel blockers, should be discontinued (B1498344) for at least 5 half-lives prior to the study.[1]
Procedure:
-
Baseline Study: Perform baseline electrophysiological measurements and stimulation protocols to attempt arrhythmia induction.
-
Initiate Infusion: If no arrhythmia is inducible at baseline, begin the this compound infusion via a central or large peripheral vein.[13] Start at a low rate (e.g., 1-2 mcg/min).[2]
-
Titrate Dose: Gradually increase the infusion rate every 1-3 minutes to achieve a target heart rate (typically a 20-25% increase from baseline) or until the arrhythmia is induced.[15]
-
Electrophysiological Testing: At each stage of the infusion, or once the target heart rate is achieved, repeat programmed electrical stimulation (PES) protocols from the atria and/or ventricles to facilitate arrhythmia induction.
-
Monitoring: Continuously monitor the patient's ECG for the onset of arrhythmias, ST-segment changes, and monitor hemodynamic status.[16]
-
Positive Test: The test is considered positive if a sustained monomorphic or polymorphic ventricular tachycardia, or the clinical supraventricular tachycardia, is induced.[1]
-
Termination of Infusion: The infusion should be stopped immediately if:
-
The target arrhythmia is successfully and consistently induced.[1]
-
The patient develops significant hypotension, ischemia, or other serious adverse effects.
-
A non-clinical, life-threatening arrhythmia occurs.
-
-
Post-Infusion: Continue monitoring the patient for at least 10 minutes after stopping the infusion, as arrhythmias can still occur.[1]
Safety and Considerations
-
Contraindications: this compound should be used with caution in patients with severe coronary artery disease, tachyarrhythmias, or digitalis intoxication.[16]
-
Adverse Effects: Common side effects include palpitations, tachycardia, headache, flushing, and tremor.[13] Hypotension can occur due to β2-mediated vasodilation.[5] Paradoxical bradycardia, though rare (around 7%), can occur, particularly in younger patients with high vagal tone.[2][19]
-
Hemodynamic Support: In anesthetized patients, a significant drop in blood pressure may occur, requiring vasopressor support (e.g., phenylephrine) to maintain hemodynamic stability.[14]
-
Drug Interactions: The effects of this compound can be potentiated by inhalational anesthetics.[16] It should not be administered concurrently with epinephrine due to the risk of serious arrhythmias.[16]
Conclusion
This compound is an essential pharmacological tool in the electrophysiology laboratory for the provocation of latent arrhythmias. A thorough understanding of its mechanism of action, appropriate dosing, and a standardized protocol are critical for its safe and effective use in both clinical diagnostics and preclinical research. The protocols and data provided herein serve as a comprehensive guide for professionals in the field.
References
- 1. Test with Isoproterenol - AF-ABLATION [af-ablation.org]
- 2. academic.oup.com [academic.oup.com]
- 3. isrctn.com [isrctn.com]
- 4. Use of Isoproterenol for Assessment of Anterograde Accessory Pathway Conduction Properties in Sedated Asymptomatic Patients with Ventricular Pre-excitation [innovationsincrm.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modeling the Chronotropic Effect of this compound on Rabbit Sinoatrial Node [frontiersin.org]
- 11. Electrophysiologic effects of isoproterenol in patients with atrioventricular reentrant tachycardia treated with flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. dbth.nhs.uk [dbth.nhs.uk]
- 14. uphs.upenn.edu [uphs.upenn.edu]
- 15. Isoproterenol reversal of antiarrhythmic effects in patients with inducible sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. anmfonline.org [anmfonline.org]
- 17. physoc.org [physoc.org]
- 18. Arrhythmia induction using isoproterenol or epinephrine during electrophysiology study for supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
Application Notes and Protocols for Histological Analysis of Isoprenaline-Induced Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the histological analysis of cardiac fibrosis induced by isoprenaline (isoproterenol, ISO). This model is a well-established and reproducible method for studying the pathogenesis of cardiac fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies.[1][2][3] The following sections detail the in vivo experimental procedures, key histological staining techniques, methods for quantitative analysis, and the underlying molecular signaling pathways.
This compound-Induced Cardiac Fibrosis: In Vivo Model
This compound, a non-selective β-adrenergic receptor agonist, is widely used to induce cardiac remodeling, including hypertrophy and fibrosis, in animal models.[1][2] Sustained β-adrenergic stimulation leads to myocyte injury, inflammation, and the activation of cardiac fibroblasts, resulting in excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[1][2]
Experimental Protocol: Induction of Cardiac Fibrosis
This protocol describes the induction of cardiac fibrosis in mice or rats using this compound.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., C57BL/6J mice or Wistar rats)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Prepare fresh daily.
-
Administration: Administer this compound via subcutaneous injection. The dosage and duration can be varied to modulate the severity of fibrosis. A common regimen is 5-10 mg/kg body weight, once daily for 7 to 14 consecutive days.[1]
-
Monitoring: Monitor the animals daily for any adverse effects.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and excise the hearts.
-
Tissue Processing:
-
For paraffin-embedding: Fix the hearts in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin (B1166041) wax.
-
For frozen sections: Embed fresh hearts in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane (B150273) pre-cooled with liquid nitrogen. Store at -80°C.
-
Experimental Workflow for this compound-Induced Cardiac Fibrosis
Caption: Workflow for inducing and analyzing cardiac fibrosis.
Histological Staining Protocols
Histological staining is crucial for visualizing and quantifying the extent of cardiac fibrosis. Masson's Trichrome and Picrosirius Red are the most common stains used for this purpose.[4][5]
Protocol 2.1: Masson's Trichrome Staining
Masson's Trichrome is a three-color staining protocol that differentiates collagen from other tissue components.[4] Collagen fibers are stained blue, nuclei are stained black, and the myocardium and cytoplasm are stained red.[4][6]
Materials:
-
Paraffin-embedded or frozen heart sections
-
Bouin's solution
-
Weigert's iron hematoxylin (B73222)
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline (B41778) blue solution
-
1% acetic acid solution
Procedure for Paraffin Sections:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Mordanting: Incubate sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Washing: Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in deionized water.
-
Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain in aniline blue solution for 5-10 minutes.
-
Final Rinse: Rinse briefly in 1% acetic acid solution.
-
Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Protocol 2.2: Picrosirius Red Staining
Picrosirius Red specifically stains collagen fibers, which appear red under bright-field microscopy.[7] When viewed with polarized light, thicker collagen fibers (Type I) appear yellow-orange, while thinner fibers (Type III) appear green.[7]
Materials:
-
Paraffin-embedded or frozen heart sections
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid)
Procedure for Paraffin Sections:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections as described for Masson's Trichrome.
-
Staining: Stain in Picrosirius Red solution for 1 hour.
-
Washing: Wash in two changes of acidified water.
-
Dehydration and Mounting: Dehydrate rapidly in three changes of 100% ethanol, clear in xylene, and mount.
Immunohistochemistry
Immunohistochemistry (IHC) is used to detect specific proteins in tissue sections. For cardiac fibrosis, common targets include collagen type I and alpha-smooth muscle actin (α-SMA), a marker for activated fibroblasts (myofibroblasts).[8][9]
Protocol 3.1: Immunohistochemistry for Collagen I and α-SMA
Materials:
-
Paraffin-embedded or frozen heart sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure for Paraffin Sections:
-
Deparaffinization and Rehydration: As previously described.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash and incubate with streptavidin-HRP for 30 minutes.
-
Chromogen Detection: Wash and apply DAB substrate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate and mount as previously described.
Quantitative Analysis of Cardiac Fibrosis
Quantification of the fibrotic area is essential for an objective assessment of cardiac fibrosis. This is typically done using image analysis software on digital images of stained tissue sections.[10][11]
Protocol 4.1: Image Analysis using ImageJ/Fiji
-
Image Acquisition: Capture high-resolution images of the stained heart sections using a light microscope equipped with a digital camera.
-
Image Processing (for Masson's Trichrome or Picrosirius Red):
-
Open the image in ImageJ/Fiji.
-
Color Deconvolution: For Masson's Trichrome, use the "Colour Deconvolution" plugin with the "Masson's Trichrome" vectors to separate the blue (collagen) channel.
-
Thresholding: Adjust the threshold to select the stained collagen fibers.
-
Measurement: Use the "Analyze Particles" function to measure the total area of the stained region.
-
-
Calculation of Fibrotic Area:
-
Measure the total area of the tissue section.
-
Calculate the percentage of the fibrotic area: (Area of collagen staining / Total tissue area) x 100.
-
Quantitative Data Summary
| Group | Treatment | Collagen Volume Fraction (%) (Mean ± SD) | α-SMA Positive Area (%) (Mean ± SD) |
| 1 | Control (Saline) | 1.5 ± 0.4 | 0.8 ± 0.2 |
| 2 | This compound (5 mg/kg) | 12.8 ± 2.1 | 7.5 ± 1.3 |
| 3 | This compound + Drug X | 6.2 ± 1.5 | 3.1 ± 0.9 |
This table presents hypothetical data for illustrative purposes.
| Staining Method | Parameter Measured | Advantages | Limitations |
| Masson's Trichrome | Total collagen deposition | Good contrast between collagen and myocardium | May non-specifically stain other components |
| Picrosirius Red | Total collagen and collagen fiber type (with polarized light) | Highly specific for collagen; allows differentiation of collagen types I and III[7][12] | Requires polarized light microscopy for full analysis |
| IHC for Collagen I | Specific deposition of Type I collagen | High specificity for the major collagen type in fibrosis | Does not quantify other collagen types |
| IHC for α-SMA | Myofibroblast accumulation | Marker of fibroblast activation | Not a direct measure of collagen deposition |
Signaling Pathways in this compound-Induced Cardiac Fibrosis
This compound-induced cardiac fibrosis is mediated by several interconnected signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Key Signaling Pathways:
-
TGF-β1/Smad Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine. Its activation leads to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, including collagens.[13][14]
-
MAPK Pathways (ERK, p38): Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 pathways, are activated by this compound and contribute to fibroblast proliferation and collagen synthesis.[13][15][16]
-
AKT/mTOR Pathway: The protein kinase B (AKT) and mammalian target of rapamycin (B549165) (mTOR) pathway is involved in cell growth and proliferation and has been implicated in cardiac hypertrophy and fibrosis.[17]
-
Oxidative Stress Pathways: this compound induces the production of reactive oxygen species (ROS), which contribute to myocyte damage and fibroblast activation, in part through NADPH oxidase (NOX) enzymes.[16][18]
Signaling Pathway Diagram
Caption: Key signaling pathways in this compound-induced cardiac fibrosis.
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Isolation of Cardiac Fibroblasts From the Adult Mouse Heart Using Two-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Quantification of Myocardial Fibrosis on Human Histopathology Images by a Semi-Automatic Algorithm [mdpi.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. TongGuanWan Alleviates Doxorubicin- and Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis by Modulating Apoptotic and Fibrotic Pathways [mdpi.com]
- 15. Pin1 facilitates isoproterenol‑induced cardiac fibrosis and collagen deposition by promoting oxidative stress and activating the MEK1/2‑ERK1/2 signal transduction pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A metabolite of Danshen formulae attenuates cardiac fibrosis induced by this compound, via a NOX2/ROS/p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Echocardiographic Assessment of Cardiac Function Following Isoprenaline Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (isoproterenol), a non-selective β-adrenergic agonist, is a cornerstone pharmacological tool for inducing cardiac stress in preclinical research. Its administration mimics the effects of heightened sympathetic nervous system activity, leading to increased heart rate, contractility, and cardiac output. Consequently, it is widely employed to model various cardiovascular conditions, including cardiac hypertrophy, myocardial infarction, and heart failure. Echocardiography, a non-invasive imaging modality, is the gold standard for assessing the morphological and functional changes in the heart induced by this compound. These application notes provide detailed protocols for utilizing echocardiography to evaluate cardiac function in rodent models following this compound challenge, present key quantitative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.
Key Signaling Pathway
This compound exerts its effects on cardiomyocytes primarily through the β-adrenergic signaling cascade. Upon binding to β-adrenergic receptors (predominantly β1 and β2 in the heart), a conformational change activates stimulatory G proteins (Gs). This initiates a cascade of intracellular events, ultimately leading to an increase in intracellular calcium and enhanced cardiac contractility.
Caption: this compound-induced β-adrenergic signaling cascade in cardiomyocytes.
Experimental Protocols
Protocol 1: Acute this compound Challenge for Cardiac Stress Testing
This protocol is designed to assess the immediate cardiac response to a high dose of this compound.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley).
-
Age/Weight: 8-12 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Baseline Echocardiography:
-
Anesthetize the animal (e.g., 1-2% isoflurane) and place it on a heated platform to maintain body temperature at 37°C.[1]
-
Perform baseline transthoracic echocardiography using a high-frequency ultrasound system.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles to measure left ventricular dimensions.[2]
-
Obtain Doppler recordings to assess blood flow velocities.
3. This compound Administration:
-
Administer a single subcutaneous or intraperitoneal injection of this compound.
-
Dosage (Mouse): 10 mg/kg for acute response assessment.[3][4]
-
Dosage (Rat): 85 mg/kg can be used to induce myocardial injury.[5]
4. Post-Isoprenaline Echocardiography:
-
Immediately following the injection, continuously monitor the heart via echocardiography.
-
Record M-mode and Doppler images at peak heart rate or at predefined time points (e.g., 5, 15, and 30 minutes post-injection).
5. Data Analysis:
-
Measure the following parameters at baseline and post-isoprenaline:
-
Heart Rate (HR)
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)
-
Left Ventricular Ejection Fraction (EF)
-
Left Ventricular Fractional Shortening (FS)
-
Cardiac Output (CO)
-
Protocol 2: Chronic this compound Administration to Induce Cardiac Remodeling
This protocol is used to model conditions of chronic cardiac stress leading to hypertrophy and dysfunction.
1. Animal Model:
-
Same as Protocol 1.
2. Baseline Echocardiography:
-
Perform baseline echocardiography as described in Protocol 1 to establish normal cardiac function for each animal.
3. This compound Administration:
-
Method 1: Repeated Injections: Administer daily subcutaneous or intraperitoneal injections of this compound for 7 to 14 days.
-
Dosage (Mouse): 5-50 mg/kg/day. Doses of 25 and 50 mg/kg have been shown to effectively induce a stress cardiomyopathy model with low mortality.
-
-
Method 2: Osmotic Minipumps: For continuous and stable delivery, surgically implant a subcutaneous osmotic minipump that releases this compound over the desired period (e.g., 14 days).
-
Dosage (Mouse): 2-10 mg/kg/day.
-
4. Follow-up Echocardiography:
-
Perform echocardiography at the end of the treatment period (e.g., day 15) to assess changes in cardiac structure and function.
5. Data Analysis:
-
Compare the following parameters between baseline and post-treatment, and between control and this compound-treated groups:
-
LVIDd, LVIDs
-
Left Ventricular End-Diastolic Volume (LVEDV) and End-Systolic Volume (LVESV)
-
EF and FS
-
Left Ventricular Mass (LV Mass)
-
Posterior Wall Thickness (PWT) and Interventricular Septum Thickness (IVS)
-
Experimental Workflow
The general workflow for assessing cardiac function after this compound administration using echocardiography involves several key stages, from animal preparation to data analysis.
Caption: General experimental workflow for echocardiographic assessment.
Data Presentation
The following tables summarize the expected quantitative changes in key echocardiographic parameters following acute and chronic this compound administration in mice.
Table 1: Acute Effects of this compound on Cardiac Function in Mice
| Parameter | Baseline (Pre-ISO) | Post-ISO (10 mg/kg, s.c.) | Expected Change | Reference |
| Heart Rate (bpm) | ~450-550 | Increased | ↑ | |
| Ejection Fraction (%) | ~55-65 | Increased | ↑ | |
| Fractional Shortening (%) | ~30-40 | Increased | ↑ | |
| LVESV (µL) | Variable | Decreased | ↓ | |
| LVEDV (µL) | Variable | No significant change | ↔ | |
| Cardiac Output (mL/min) | Variable | Increased | ↑ |
Table 2: Chronic Effects of this compound on Cardiac Function in Mice (14 days)
| Parameter | Control (Saline) | This compound (25-50 mg/kg/day, i.p.) | Expected Change | Reference |
| LVIDd (mm) | ~3.5-4.0 | Increased | ↑ | |
| LVIDs (mm) | ~2.0-2.5 | Increased | ↑ | |
| LVEDV (µL) | ~50-60 | Increased | ↑ | |
| LVESV (µL) | ~15-25 | Increased | ↑ | |
| Ejection Fraction (%) | ~60-70 | Significantly Decreased | ↓ | |
| Fractional Shortening (%) | ~35-45 | Significantly Decreased | ↓ |
Note: The values presented are approximate and can vary based on the specific mouse strain, age, anesthetic used, and ultrasound equipment.
Conclusion
The use of this compound in conjunction with echocardiography provides a powerful and reproducible method for studying cardiac function and pathophysiology in preclinical models. The protocols and data presented here offer a comprehensive guide for researchers to design and execute studies aimed at understanding cardiac stress responses and evaluating the efficacy of novel therapeutic interventions. Careful attention to experimental detail, including animal handling, anesthesia, and standardized imaging protocols, is crucial for obtaining high-quality, reliable data.
References
Isoprenaline: A Key Tool for Investigating Beta-Adrenergic Receptor Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Isoprenaline, a non-selective β-adrenergic receptor agonist, serves as a cornerstone in the study of G-protein coupled receptor (GPCR) signaling and regulation. Its potent activation of both β1 and β2-adrenergic receptors triggers a cascade of intracellular events, most notably the production of cyclic AMP (cAMP). However, prolonged or repeated exposure to this compound leads to a waning of the cellular response, a phenomenon known as desensitization. This process is critical for preventing overstimulation and is a key area of investigation in fields ranging from cardiovascular physiology to drug development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the mechanisms of beta-adrenergic receptor desensitization.
Core Mechanisms of this compound-Induced Desensitization
Upon binding to β-adrenergic receptors, this compound induces a conformational change that facilitates the coupling of the receptor to the stimulatory G-protein, Gs. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream cellular targets.[1][2][3]
Desensitization to this signaling cascade is a multi-step process initiated by the phosphorylation of the agonist-occupied receptor by G-protein coupled receptor kinases (GRKs).[4][5] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with Gs, effectively uncoupling the receptor from its primary signaling pathway and dampening cAMP production. Furthermore, β-arrestin acts as a scaffold protein, promoting the internalization of the receptor from the cell surface into endosomes. This sequestration physically removes the receptors from the vicinity of their extracellular agonist, further contributing to the desensitized state. Following internalization, receptors can either be dephosphorylated and recycled back to the plasma membrane, a process known as resensitization, or targeted for degradation.
Quantitative Insights into this compound-Induced Desensitization
The following tables summarize quantitative data from studies investigating the effects of this compound on beta-adrenergic receptor signaling and desensitization.
Table 1: this compound-Induced Changes in cAMP Response
| Tissue/Cell Type | This compound Treatment | Fold Shift in this compound EC50 | Reference |
| Rat Right Atria | 400 μg/kg/h for 14 days | 7.9 | |
| Rat Left Atria | 400 μg/kg/h for 14 days | 4.0 | |
| Rat Left Ventricular Papillary Muscle | 400 μg/kg/h for 14 days | N/A (response abolished) | |
| Rat Right Ventricular Papillary Muscle | 400 μg/kg/h for 14 days | N/A (response markedly reduced) |
Table 2: this compound-Induced Changes in Beta-Adrenergic Receptor Density
| Cell Type | This compound Treatment | Receptor Down-regulation (%) | Reference |
| S49 Murine Lymphoma Cells | 16 hours | 84 | |
| Rabbit Aortic Smooth Muscle Cells | 16 hours | Significant reduction | |
| Rat Left Ventricle | Chronic Salbutamol (β2 agonist) pretreatment followed by this compound | 59 (β2-receptors) |
Experimental Protocols
Herein are detailed protocols for key experiments used to characterize this compound-induced beta-adrenergic receptor desensitization.
Protocol 1: cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP in response to this compound stimulation, providing a functional readout of receptor activation and desensitization.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest
-
Cell culture medium
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
Forskolin (B1673556) (positive control)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Pre-treatment (for desensitization): To induce desensitization, treat cells with a predetermined concentration of this compound for a specific duration (e.g., 30 minutes to 24 hours). Include vehicle-treated control wells.
-
Wash: Gently aspirate the pre-treatment medium and wash the cells twice with warm phosphate-buffered saline (PBS) or serum-free medium to remove the this compound.
-
Stimulation: Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to all wells. Then, add varying concentrations of this compound to the appropriate wells to generate a dose-response curve. Include wells with only the PDE inhibitor (basal) and wells with a high concentration of forskolin (to maximally stimulate adenylyl cyclase).
-
Incubation: Incubate the plate at 37°C for a predetermined time (typically 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Compare the dose-response curves from the vehicle-pre-treated and this compound-pre-treated cells to quantify the extent of desensitization (rightward shift in EC50 and/or decrease in Emax).
Protocol 2: Radioligand Binding Assay for Receptor Internalization
This assay measures the number of beta-adrenergic receptors on the cell surface versus the total number of receptors, allowing for the quantification of agonist-induced receptor internalization.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest
-
Hydrophilic radioligand (e.g., [³H]CGP12177) to label surface receptors
-
Hydrophobic radioligand (e.g., [³H]DHA) to label total (surface and intracellular) receptors
-
This compound
-
Non-labeled antagonist (e.g., propranolol (B1214883) or alprenolol) for determining non-specific binding
-
Assay buffer (e.g., DMEM with HEPES)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Treatment: Culture cells to near confluency. Treat one set of cells with a saturating concentration of this compound (e.g., 5-10 µM) for a specified time (e.g., 15-60 minutes) at 37°C to induce internalization. Leave another set of cells untreated as a control.
-
Cell Harvesting and Preparation:
-
For Surface Receptor Assay: Place plates on ice, wash cells with ice-cold PBS, and then gently scrape cells into ice-cold assay buffer.
-
For Total Receptor Assay: Harvest cells and prepare a membrane fraction by homogenization and centrifugation.
-
-
Binding Reaction:
-
Set up triplicate tubes for total binding, non-specific binding, and for each experimental condition.
-
Surface Receptors: Incubate whole cells with the hydrophilic radioligand (e.g., [³H]CGP12177) at 4°C for an extended period (e.g., 16 hours) to reach equilibrium. For non-specific binding, include a high concentration of a non-labeled antagonist.
-
Total Receptors: Incubate cell membranes with the hydrophobic radioligand (e.g., [³H]DHA) at 37°C for a shorter duration (e.g., 2 hours). For non-specific binding, include a high concentration of a non-labeled antagonist.
-
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The percentage of internalized receptors can be calculated as: (1 - (Specific binding in this compound-treated cells / Specific binding in control cells)) x 100.
Protocol 3: Western Blot for β-Arrestin Translocation
This protocol assesses the recruitment of β-arrestin from the cytoplasm to the plasma membrane upon receptor activation, a key step in desensitization.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Subcellular fractionation kit (optional, for separating membrane and cytosolic fractions)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-arrestin (e.g., β-arrestin-2)
-
Primary antibody for a membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation: Treat cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly or perform subcellular fractionation according to the kit manufacturer's instructions to separate the cytosolic and membrane fractions.
-
-
Protein Quantification: Determine the protein concentration of each lysate or fraction using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-arrestin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. An increase in the β-arrestin signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates translocation. Normalize the β-arrestin signal to the respective fraction markers (e.g., Na+/K+-ATPase for membrane, GAPDH for cytosol).
-
Visualizing the Pathways and Processes
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Role of G protein‐coupled receptor kinases (GRKs) in β2‐adrenoceptor‐mediated glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isoprenaline stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isoprenaline in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in different cell culture media?
A1: The stability of this compound is highly dependent on the specific cell culture medium used. For instance, studies have shown a significant decrease in this compound concentration in RPMI medium over time, whereas it remains highly stable in TexMACS medium.[1][2][3] This variability is attributed to the different compositions of the media, which can influence the rate of oxidation.
Q2: What are the main factors that contribute to this compound degradation in cell culture?
A2: this compound, a catecholamine, is susceptible to degradation through oxidation.[4] The primary factors influencing its stability in cell culture media include:
-
pH: this compound is more stable in acidic conditions (pH 3.7 to 5.7) and shows significant degradation at a pH above 6.[5]
-
Light Exposure: Exposure to ultraviolet (UV) and visible light, including direct sunlight and artificial light, can catalyze the oxidation of this compound.
-
Temperature: Increased temperatures accelerate the degradation process.
-
Oxygen: The presence of dissolved oxygen in the media contributes to oxidative degradation.
-
Media Components: Certain components within the cell culture media can interact with and promote the degradation of this compound.
Q3: What are the degradation products of this compound and are they active?
A3: The primary degradation product of this compound through oxidation is isoprenochrome. This and other oxidized forms of this compound may still possess biological activity and can potentially induce cellular responses, such as cardiotoxicity, which may differ from the effects of the parent compound. The formation of these byproducts can lead to inconsistencies and misinterpretation of experimental results.
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure the stability and potency of this compound, proper preparation and storage are crucial.
-
Preparation: Prepare stock solutions in a sterile, light-protected environment. Water, DMSO, and a combination of DMSO, PEG300, Tween 80, and saline can be used as solvents. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected cellular response to this compound. | This compound degradation in the cell culture medium. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Consider using a more stable medium like TexMACS if compatible with your cell line. 3. Add an antioxidant such as ascorbic acid or sodium bisulfite to the culture medium to inhibit oxidation. 4. Protect the cell culture plates from light during incubation. |
| High background or unexpected cellular toxicity. | Formation of active degradation products like isoprenochrome. | 1. Minimize the incubation time of this compound with the cells to what is necessary to elicit a response. 2. Use a lower, effective concentration of this compound. 3. Incorporate antioxidants in your media to prevent the formation of toxic byproducts. Hydrogen peroxide, a product of oxidative degradation, can be toxic to cells, and this toxicity can be blocked by catalase. |
| Precipitation observed in the stock or working solution. | Poor solubility or inappropriate solvent. | 1. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. 2. Ensure the correct solvent is used based on the manufacturer's solubility information. |
| Color change (e.g., pink or brown) in the this compound solution. | Oxidation of this compound. | Do not use any solution that appears colored or contains a precipitate, as this indicates degradation. Prepare a fresh solution. |
Quantitative Data Summary
Table 1: this compound Stability in Different Media
| Cell Culture Medium | Stability | Isoprenochrome Formation | Reference |
| RPMI | Decreased concentration over time | Significant | |
| TexMACS | High stability | Significantly lower |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Storage Conditions | Reference |
| -20°C | 1 month | Sealed, protected from moisture and light | |
| -80°C | 6 months | Sealed, protected from moisture and light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in the appropriate volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 10 mM). Sonication may be used to aid dissolution.
-
Vortex briefly to ensure the solution is homogenous.
-
Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: In Vitro Treatment of Cardiomyocytes with this compound
-
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes.
-
Materials:
-
H9C2 rat cardiomyoblasts or other suitable cardiac cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Plate H9C2 cells in multi-well plates at an appropriate density.
-
Culture: Culture the cells in a complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Dilute the this compound stock solution in a serum-free medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium. Incubate for the desired period (e.g., 12-48 hours). A control group should be treated with a vehicle (serum-free medium without this compound).
-
Analysis: Proceed with downstream analysis, such as morphology assessment or biochemical marker analysis.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kops.uni-konstanz.de]
- 4. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of dilute isoproterenol solution stored for long periods in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Isoprenaline on Alpha-Adrenergic Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of isoprenaline on alpha-adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: this compound is known as a non-selective beta-adrenergic agonist. Can it also affect alpha-adrenergic receptors?
A1: Yes, while this compound is a potent agonist for both β1 and β2-adrenergic receptors, at higher concentrations it can exert off-target effects on alpha-adrenergic receptors.[1][2] This is a critical consideration in experiments where high concentrations of this compound are used, as it can lead to unexpected physiological responses.
Q2: At what concentrations are the off-target effects of this compound on alpha-adrenergic receptors typically observed?
A2: Off-target effects on alpha-adrenergic receptors are generally seen at micromolar (µM) concentrations of this compound, typically 4 µM and higher.[1] In contrast, its effects on beta-adrenergic receptors occur at much lower, nanomolar (nM) concentrations.
Q3: What are the specific off-target effects of this compound on alpha-1-adrenergic receptors?
A3: this compound can act as a biased agonist at the α1A-adrenergic receptor.[1][3] This means it activates the receptor to signal through a non-canonical pathway. Specifically, it stimulates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway without activating the traditional Gαq/Phospholipase C (PLC) pathway that leads to inositol (B14025) phosphate (B84403) accumulation and robust calcium mobilization.
Q4: Does this compound affect alpha-2-adrenergic receptors?
A4: Yes, some studies suggest that this compound-induced relaxation in certain tissues can be potentiated by the activation of α2-adrenergic receptors on endothelial cells. This activation leads to the release of nitric oxide (NO) and subsequent cGMP production.
Q5: How can I be sure that the observed effects in my experiment are due to this compound's action on alpha-adrenergic receptors?
A5: To confirm that an observed response is mediated by alpha-adrenergic receptors, you can use selective antagonists. For instance, the α1A-selective antagonist RS100329 can be used to block the low-potency phase of this compound-induced responses in cells expressing this receptor. Similarly, an α2-selective antagonist like yohimbine (B192690) can be used to investigate the involvement of α2-adrenergic receptors.
Troubleshooting Guide
Issue 1: Unexpected cellular response at high this compound concentrations.
-
Problem: You are observing a cellular response (e.g., cell proliferation, contraction in some smooth muscles) that is not consistent with canonical beta-adrenergic signaling, especially when using this compound in the micromolar range.
-
Possible Cause: This may be due to the off-target activation of α1A-adrenergic receptors, leading to MAPK/ERK pathway stimulation.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound. A biphasic curve may indicate the involvement of a second, lower-affinity receptor.
-
Use Selective Antagonists: Pre-treat your cells with a selective α1-adrenergic antagonist (e.g., prazosin) or a specific α1A-antagonist (e.g., RS100329) before adding this compound. If the antagonist blocks the response seen at high this compound concentrations, it confirms α1-adrenergic receptor involvement.
-
Downstream Signaling Analysis: Measure the activation of both the Gαq/PLC pathway (e.g., inositol phosphate accumulation, intracellular calcium) and the MAPK/ERK pathway (e.g., ERK phosphorylation). This compound's biased agonism at α1A-receptors should result in ERK phosphorylation without a significant increase in inositol phosphates.
-
Issue 2: Inconsistent results in tissue relaxation assays.
-
Problem: The relaxation response to this compound in your tissue preparation is variable or more potent than expected based solely on beta-2-adrenergic receptor activation.
-
Possible Cause: The response may be influenced by the activation of endothelial α2-adrenergic receptors, leading to nitric oxide (NO) production, which potentiates relaxation.
-
Troubleshooting Steps:
-
Endothelium Removal: Compare the relaxation response to this compound in endothelium-intact and endothelium-denuded tissue preparations. A reduced response in the absence of the endothelium suggests the involvement of endothelium-derived factors.
-
NOS Inhibition: Pre-treat the tissue with a nitric oxide synthase (NOS) inhibitor, such as L-NAME. If this reduces the potentiation of this compound-induced relaxation, it points to the involvement of the NO-cGMP pathway.
-
Use an α2-Antagonist: Pre-incubate the tissue with an α2-adrenergic antagonist like yohimbine. Inhibition of the potentiated relaxation would confirm the role of α2-adrenergic receptors.
-
Data Presentation
Table 1: Binding Affinity and Functional Potency of this compound at Adrenergic Receptors
| Receptor Subtype | Ligand | Parameter | Value | Cell Line/Tissue | Reference |
| β1-Adrenergic | This compound | Ki | 0.22 µM | Recombinant | |
| β2-Adrenergic | This compound | Ki | 0.46 µM | Recombinant | |
| β3-Adrenergic | This compound | Ki | 1.6 µM | Recombinant | |
| α1A-Adrenergic | This compound | Ki | 25 µM | HEK-293/EBNA | |
| β2-Adrenergic | This compound | EC50 (Ca2+ mobilization) | 1.5 nM | HEK-293/EBNA | |
| α1A-Adrenergic | This compound | EC50 (Ca2+ mobilization) | 3.2 µM | HEK-293/EBNA | |
| β2-Adrenergic | This compound | EC50 (p-ERK activation) | 0.2 nM | HEK-293/EBNA | |
| α1A-Adrenergic | This compound | EC50 (p-ERK activation) | 2.5 µM | HEK-293/EBNA | |
| α1A-Adrenergic | This compound | EC50 (ERK activation) | 21 µM | Neonatal rat ventricular myocytes |
Experimental Protocols
1. Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for alpha-adrenergic receptors.
-
Cell/Membrane Preparation:
-
Culture cells expressing the adrenergic receptor subtype of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for the alpha-adrenergic receptor subtype (e.g., [3H]-Prazosin for α1-receptors).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters) to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of this compound to induce intracellular calcium release following receptor activation.
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the adrenergic receptor of interest in a black, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Incubate the cells for approximately 1 hour at 37°C in the dark.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the fluorescence intensity.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound to generate a concentration-response curve.
-
Fit the curve to a sigmoidal dose-response model to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
3. ERK Phosphorylation Assay (Western Blotting)
This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.
-
Cell Culture and Stimulation:
-
Culture cells expressing the adrenergic receptor of interest in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK signal against the log concentration of this compound to generate a concentration-response curve and determine the EC50.
-
Mandatory Visualization
Caption: this compound's signaling pathways at beta and alpha-adrenergic receptors.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isoproterenol acts as a biased agonist of the alpha-1A-adrenoceptor that selectively activates the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoprenaline Infusion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoprenaline infusion. The information is designed to help optimize experimental protocols while minimizing toxicity.
Frequently Asked Questions (FAQs)
General Dosing and Administration
Q1: What is a typical starting dose for this compound infusion in an experimental setting?
A1: The initial dose of this compound can vary significantly depending on the research objective and animal model. For inducing cardiac hypertrophy or fibrosis in mice, a common starting point is a continuous subcutaneous infusion via an osmotic minipump at a dose of 30 mg/kg/day.[1] For acute intravenous infusions to study cardiac function, initial doses can be as low as 0.05 to 1 microgram/kg/minute.[2] It is crucial to start with the lowest effective dose and titrate upwards based on the observed physiological response.[3]
Q2: How should I prepare and administer an this compound infusion solution?
A2: this compound solutions are typically prepared by diluting the stock solution in 5% dextrose or normal saline.[3] For continuous infusion, osmotic minipumps are often used for chronic studies to ensure stable drug delivery.[1] For acute studies, intravenous infusion is common, preferably through a central line to minimize the risk of extravasation. Ensure the solution is clear and not discolored before administration. The infusion line should be changed every 24 hours.
Q3: What is the maximum recommended concentration for an this compound infusion?
A3: The maximum reported concentration of the infusion preparation is 64 microgram/mL.
Troubleshooting Experimental Issues
Q4: I am observing paradoxical bradycardia during my this compound infusion. What could be the cause?
A4: Paradoxical bradycardia in response to this compound can be a sign of hypervagotonia or an underlying organic conduction disturbance. It is essential to rule out any issues with the infusion setup and monitor the animal's physiological state closely. If it persists, consider adjusting the dose or terminating the experiment.
Q5: My in-vitro cardiomyocyte culture is not showing the expected hypertrophic response to this compound. What should I check?
A5: Several factors could contribute to a lack of response. First, verify the concentration and stability of your this compound solution. This compound can degrade, especially when exposed to light. Second, ensure your cell culture conditions are optimal, including cell density and serum concentration in the media. H9C2 cells, for example, are often serum-starved before this compound treatment to enhance the hypertrophic response. Finally, consider the duration of this compound exposure, as the hypertrophic response develops over time (typically 12-48 hours).
Understanding and Minimizing Toxicity
Q6: What are the primary signs of this compound toxicity I should monitor for in my animal models?
A6: The most common signs of this compound toxicity are cardiovascular. These include significant tachycardia, cardiac arrhythmias, and hypotension. In models of myocardial injury, you may also observe signs of cardiac necrosis and inflammatory cell infiltration upon histological examination. Continuous monitoring of heart rate, ECG, and blood pressure is crucial to detect these adverse effects early.
Q7: How can I minimize the cardiotoxic effects of this compound in my experiments?
A7: To minimize cardiotoxicity, it is critical to use the lowest effective dose and titrate it carefully. Ensure adequate hydration and correct any pre-existing acidosis in the animal. Co-administration of antioxidants or agents that mitigate inflammatory responses has been shown to reduce this compound-induced myocardial injury in some studies. For instance, pretreatment with β-glucan has demonstrated protective effects against this compound-induced myocardial injury in rats.
Q8: What is the mechanism behind this compound-induced cardiotoxicity?
A8: this compound, a non-selective beta-adrenergic agonist, causes cardiotoxicity primarily through the overstimulation of β-adrenergic receptors. This overstimulation leads to a cascade of events including increased myocardial oxygen demand, oxidative stress, calcium overload, and inflammatory responses, ultimately resulting in myocyte damage, necrosis, and fibrosis.
Quantitative Data Summary
| Parameter | Animal Model | Dosing Regimen | Purpose | Reference(s) |
| Starting Infusion Rate (IV) | General | 0.05–1 microgram/kg/minute | General Use | |
| Chronic Subcutaneous Infusion | Mice | 30 mg/kg/day | Cardiac Hypertrophy & Fibrosis | |
| Acute Myocardial Injury | Rats | 100 mg/kg (s.c.) | Induction of Myocardial Injury | |
| Reversible Myocardial Alterations | Rats | 8, 16, 32, or 64 µg/kg (s.c.) | Dose-Response Study | |
| Irreversible Myocyte Alterations | Rats | 125, 250, or 500 µg/kg (s.c.) | Dose-Response Study |
Experimental Protocols
Protocol 1: In Vivo Induction of Cardiac Hypertrophy and Fibrosis in Mice
This protocol describes the use of osmotic minipumps to deliver a continuous infusion of this compound to induce cardiac hypertrophy and fibrosis in mice.
Materials:
-
C57BL/6J mice (8-12 weeks old)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model for 28-day delivery)
-
Surgical tools for implantation
-
Anesthesia and analgesics
Procedure:
-
Preparation of this compound Solution: Calculate the required concentration of this compound to deliver the target dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's flow rate. Dissolve the this compound hydrochloride in sterile saline.
-
Pump Preparation: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and disinfect the surgical area on the back of the mouse.
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia.
-
-
Monitoring: Monitor the animals daily for any signs of distress or adverse reactions.
-
Endpoint Analysis: At the end of the study period (e.g., 28 days), euthanize the mice and harvest the hearts for histological (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.
Protocol 2: In Vitro Induction of Cardiomyocyte Hypertrophy
This protocol outlines the induction of a hypertrophic phenotype in cultured cardiomyocytes using this compound.
Materials:
-
H9C2 rat cardiomyoblasts or other suitable cardiac cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Imaging system for cell morphology
-
Reagents for downstream analysis (e.g., RNA/protein extraction)
Procedure:
-
Cell Seeding: Plate H9C2 cells in multi-well plates at a suitable density to allow for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells and enhance the hypertrophic response, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Replace the medium in the cell culture plates with the this compound-containing medium at the desired final concentration (e.g., 10 µM). A control group should be treated with vehicle (serum-free medium without this compound).
-
Incubation: Incubate the cells for 12-48 hours.
-
Analysis:
-
Morphology: Observe and capture images of the cells to assess changes in cell size.
-
Biochemical Markers: Harvest cells for analysis of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR or Western blot.
-
Visualizations
Caption: this compound-induced cardiotoxicity signaling pathway.
Caption: General experimental workflow for in vivo this compound infusion studies.
References
Isoprenaline light sensitivity and proper storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of Isoprenaline (also known as Isoproterenol). Adhering to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound solution turned a pink or brownish color?
A1: The discoloration of your this compound solution is a common indicator of degradation.[1] this compound contains a catechol moiety, which is highly susceptible to oxidation.[2][3] This process can be initiated or accelerated by exposure to light (photooxidation), air (oxygen), elevated temperatures, and alkaline pH.[2][3] The colored products are typically quinone-intermediates and subsequent transformation products like N-Isopropylnoraminochrome.[3]
Q2: What are the definitive storage conditions for this compound hydrochloride?
A2: Proper storage is crucial to maintain the stability and potency of this compound. Recommendations vary based on whether it is in solid form or dissolved in a solvent.
-
Solid (Powder) Form: this compound hydrochloride powder should be stored at 4°C in a tightly sealed container, protected from moisture and light.[4][5] It gradually darkens upon exposure to air and light.[1]
-
In Solvent: Once dissolved, storage conditions become more stringent. For solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[4][5] These solutions must be sealed and protected from moisture and light.[4][5]
Q3: How can I minimize degradation when preparing and handling this compound solutions?
A3: To minimize degradation, follow these handling best practices:
-
Use Low-Light Conditions: Prepare solutions under subdued or amber lighting to prevent photooxidation.[6]
-
Protect from Light: Always store solutions in light-resistant containers, such as amber vials or by wrapping containers with aluminum foil or using UV-blocking bags.[2][7][8]
-
Control Temperature: Prepare and use the solutions at controlled room temperature or refrigerated, and adhere to long-term storage temperature guidelines.[2][9]
-
Maintain Acidic pH: this compound is more stable in acidic conditions (pH 3.8-4.5).[10][11] Solutions with a pH above 6 are unstable.[11]
-
Minimize Oxygen Exposure: Avoid introducing excessive air into the container during compounding and handling.[2]
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected results in my cell-based or animal experiments.
This could be a direct consequence of this compound degradation, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Verify Solution Integrity: Check your this compound solution for any signs of discoloration.[1] A clear, colorless to pale yellow appearance is expected.[9] Discard any solution that appears pink, brown, or contains precipitates.[2]
-
Review Storage Protocol: Confirm that your storage conditions for both the stock powder and working solutions align with the recommended guidelines summarized in the table below.
-
Prepare Fresh Solutions: If in doubt, prepare a fresh solution from the solid powder, strictly adhering to the handling protocols designed to minimize light and oxygen exposure.
-
Perform a Stability Check: If inconsistent results persist, consider performing a stability analysis using a method like HPLC-UV to quantify the concentration of your this compound solution, as detailed in the experimental protocol section.[2]
Quantitative Data Summary
The stability of this compound is highly dependent on its formulation, storage temperature, and protection from light.
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Temperature | Duration | Container/Conditions |
| Solid (Powder) | 4°C | Long-term | Tightly sealed, protect from light and moisture.[1][4][5] |
| In Solvent (DMSO) | -80°C | Up to 6 months | Sealed, away from moisture and light.[4][5] |
| -20°C | Up to 1 month | Sealed, away from moisture and light.[4][5] | |
| Diluted for Infusion | 2°C – 8°C (Refrigerated) | Up to 90 days | In 0.9% NaCl within UV light-blocking bags.[2][12] |
| (4 µg/mL) | 23°C – 25°C (Room Temp) | Up to 90 days | In 0.9% NaCl within UV light-blocking bags.[2][12] |
| 5°C (Refrigerated) | Up to 9 days | In sterile glass vials or polypropylene (B1209903) syringes.[10] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a method to determine the concentration and stability of this compound in a solution, adapted from published stability studies.[2]
Objective: To quantify the percentage of this compound remaining in a solution over time.
Materials:
-
This compound solution for testing
-
This compound hydrochloride reference standard
-
HPLC system with UV detector
-
C18 column (e.g., Zorbax extended-C18, 50 x 4.6 mm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate, 0.1% formic acid in water
-
Mobile Phase B: 50:50 acetonitrile:methanol
-
Deionized distilled water
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound reference standard in deionized water.
-
Create a series of dilutions from the stock to generate a standard curve (e.g., 0-100 µg/mL).
-
-
Sample Preparation:
-
At each time point of your stability study (e.g., Day 0, 2, 14, 30), take an aliquot of your test solution.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of your standard curve.
-
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/minute
-
UV Detection Wavelength: 280 nm[1]
-
Gradient Elution:
-
Start with 95% Mobile Phase A for 1.0 minute.
-
Ramp to 95% Mobile Phase B over the next 2.0 minutes.
-
Hold at 95% B for 4.0 minutes.
-
Return to 95% A and re-equilibrate the column.
-
-
-
Data Analysis:
-
Inject the standards to generate a calibration curve by plotting the peak area against concentration.
-
Inject the test samples (in triplicate) and determine their concentration from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0. A solution is typically considered stable if the remaining concentration is >90%.
-
Visualizations
Signaling and Degradation Pathways
Caption: this compound binds to β-adrenergic receptors, initiating a G-protein cascade.
Caption: Photooxidation pathway leading to colored degradation products.
Experimental and Logical Workflows
Caption: Best-practice workflow for handling this compound to ensure stability.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. [The effect of visible light on the stability of this compound, epinephrine and levarterenol solutions in various containers. 86. Problems in the use of plastic containers for liquid preparations. 21. The stability of drugs and preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helapet.co.uk [helapet.co.uk]
- 9. medicines.org.uk [medicines.org.uk]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Biological activity of dilute isoproterenol solution stored for long periods in plastic bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to dissolve isoprenaline hydrochloride for experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isoprenaline hydrochloride.
Troubleshooting Guide
Problem: this compound hydrochloride is not dissolving or is precipitating out of solution.
This guide presents a systematic approach to address solubility challenges with this compound hydrochloride.
Experimental Workflow for Dissolution
Caption: A step-by-step workflow for dissolving and troubleshooting this compound hydrochloride solutions.
Detailed Troubleshooting Steps:
-
Start with the Right Solvent: this compound hydrochloride is freely soluble in water.[1][2][3] For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is also a common choice.[4][5]
-
Consider Solvent Purity: Always use high-purity, fresh solvents. For aqueous solutions, use deionized, distilled, or sterile water. If using DMSO, use a fresh, anhydrous grade as it can be hygroscopic, which can affect solubility.
-
Sonication: If the powder is not readily dissolving, sonication can be used to break up aggregates and enhance dissolution.
-
Gentle Warming: Minimal heat can aid in dissolving the compound in some solvents like glacial acetic acid, though this is less common for routine experimental solutions.
-
pH Adjustment: The stability of this compound hydrochloride in aqueous solutions is pH-dependent. Degradation increases at a pH above 6. Solutions should ideally be kept in a slightly acidic pH range (4.5-6.0) for better stability.
-
Prepare a Concentrated Stock: A common and effective strategy is to first prepare a high-concentration stock solution in a solvent like DMSO. This stock can then be diluted into your aqueous experimental buffer or cell culture medium. When diluting, add the stock solution to the aqueous medium while vortexing to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
This compound hydrochloride exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the intended experimental application.
| Solvent | Solubility | Reference |
| Water | Freely soluble, ≥ 50 mg/mL | |
| Ethanol | Sparingly soluble | |
| DMSO | ~80 mg/mL (with sonication), ~50 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Q2: How should I prepare a stock solution of this compound hydrochloride?
A standard method for preparing a stock solution is as follows:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., sterile water or DMSO) to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is the stability of this compound hydrochloride solutions?
This compound hydrochloride solutions are sensitive to air, light, and pH.
-
Light and Air: Solutions can gradually darken or turn pink to brownish-pink upon exposure to air and light, indicating degradation. It is crucial to store solutions in light-protected containers.
-
pH: The compound is more stable in acidic conditions. A pH range of 4.5 to 6.0 is recommended for aqueous solutions.
-
Temperature: For long-term stability, stock solutions should be stored at -20°C or -80°C. Some studies have shown stability for up to 90 days when diluted in 0.9% sodium chloride and stored in UV-blocking bags at room temperature or under refrigeration. However, for aqueous solutions for biological experiments, it is often recommended not to store them for more than one day.
Q4: My this compound hydrochloride solution has changed color. Can I still use it?
A color change to pink or brownish-pink indicates degradation of the compound. It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: Based on the molecular weight of this compound hydrochloride (247.72 g/mol ), weigh out 2.477 mg of the powder.
-
Dissolution: Add 1 mL of sterile, deionized water to the powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Filtration (Optional): If the solution is intended for cell culture experiments, filter it through a 0.22 µm sterile filter.
-
Storage: Aliquot into light-protected tubes and store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of your concentrated stock solution (e.g., 10 mM in water or DMSO).
-
Dilution: Serially dilute the stock solution in your cell culture medium or experimental buffer to the final desired working concentration (e.g., 1 µM, 10 µM).
-
Mixing: Gently mix the working solution before adding it to your cells.
-
Use Immediately: It is best practice to prepare the working solution fresh for each experiment.
Signaling Pathway
This compound is a non-selective β-adrenergic receptor agonist. Its binding to β1 and β2 adrenergic receptors initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of this compound as a β-adrenergic agonist.
References
Technical Support Center: Preventing Isoprenaline-Induced Tachycardia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing isoprenaline-induced tachycardia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce tachycardia in animal models?
A1: this compound (isoproterenol) is a non-selective β-adrenergic receptor agonist.[1][2][3] It stimulates both β1 and β2 adrenergic receptors.[1][3] Stimulation of β1 receptors in the heart leads to a positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effect.[2][4] This reliable and rapid induction of tachycardia makes it a widely used tool in cardiovascular research to model conditions of cardiac stress and to test the efficacy of anti-tachycardic agents.[5][6][7][8]
Q2: What are the primary pharmacological agents used to prevent or reduce this compound-induced tachycardia?
A2: The primary agents are β-adrenergic receptor antagonists (beta-blockers). Non-selective beta-blockers like propranolol (B1214883) are effective in blocking the tachycardic effects of this compound.[9][10][11] Cardioselective β1-blockers such as atenolol and practolol (B1678030) can also be used.[9][12] Additionally, ivabradine , a selective inhibitor of the If current in the sinoatrial node, has been shown to reduce heart rate and can be used to counteract this compound-induced tachycardia.[13][14][15] Certain Class III antiarrhythmic agents, such as azimilide (B1662471) , have also demonstrated inhibitory effects on this compound-induced tachycardia in isolated heart models.[16]
Q3: Are there species-specific differences to consider when designing these experiments?
A3: Yes, different animal models may exhibit varying sensitivities to this compound and a particular antagonist. For instance, studies have been conducted in conscious dogs, rats, and isolated guinea pig hearts.[9][10][12][16] The specific β-adrenoceptor subtype distribution and density can vary between species, influencing the response. Therefore, it is crucial to consult literature specific to the chosen animal model to determine appropriate dosing and experimental design.
Q4: What are the key parameters to monitor during an experiment involving this compound-induced tachycardia?
A4: The primary parameter is heart rate, which can be monitored using electrocardiography (ECG).[5] Other important parameters include blood pressure, as this compound can cause hypotension due to β2 receptor-mediated vasodilation, and specific ECG intervals such as the QTc interval.[12][17] In more detailed studies, cardiac output and contractility may also be assessed.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected tachycardic response to this compound.
-
Possible Cause 1: this compound Degradation. this compound solutions can be unstable and susceptible to oxidation and light degradation.
-
Troubleshooting Step: Prepare fresh this compound solutions for each experiment. Protect the solution from light by using amber vials or wrapping containers in foil.
-
-
Possible Cause 2: Incorrect Route of Administration or Dosage. The bioavailability and onset of action of this compound are highly dependent on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous).[6][7]
-
Troubleshooting Step: Verify the recommended route and dosage for your specific animal model from established literature. Intravenous (IV) administration typically produces the most rapid and potent response. Ensure accurate calculation of the dose based on the animal's body weight.
-
-
Possible Cause 3: Anesthesia Interference. Anesthetics can significantly alter autonomic tone and cardiovascular reflexes, potentially blunting the tachycardic response to this compound.[5]
-
Troubleshooting Step: If possible, conduct studies in conscious, unrestrained animals using telemetry to avoid the confounding effects of anesthesia.[5] If anesthesia is necessary, choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment.
-
Issue 2: High variability in heart rate between animals in the same treatment group.
-
Possible Cause 1: Stress-Induced Catecholamine Release. Handling and restraint can cause stress, leading to the release of endogenous catecholamines and a variable baseline heart rate.
-
Troubleshooting Step: Acclimatize animals to the experimental setup and handling procedures for a sufficient period before the study. Maintain a quiet and controlled environment during the experiment.
-
-
Possible Cause 2: Inconsistent Drug Administration. Variations in injection speed or volume can affect the pharmacokinetics of the administered agents.
-
Troubleshooting Step: Standardize the injection procedure. For IV infusions, use a reliable infusion pump for precise and consistent delivery.
-
Issue 3: Unexpected cardiovascular effects, such as severe hypotension or arrhythmias.
-
Possible Cause 1: β2-Adrenoceptor-Mediated Vasodilation. this compound's stimulation of β2 receptors leads to vasodilation and a potential drop in blood pressure.[3]
-
Troubleshooting Step: Monitor blood pressure continuously. If using a β1-selective blocker, be aware that the vasodilatory effects of this compound will be unopposed and may be more pronounced.[18]
-
-
Possible Cause 2: Pro-arrhythmic Effects of High-Dose this compound. High concentrations of this compound can induce arrhythmias, including ventricular tachycardia.[17]
-
Troubleshooting Step: Start with a lower dose of this compound and titrate up to achieve the desired heart rate without inducing significant arrhythmias. If arrhythmias are the focus of the study, ensure the model is appropriate and ethical guidelines are followed.
-
Quantitative Data Summary
Table 1: Pharmacological Agents for Preventing this compound-Induced Tachycardia in Animal Models
| Agent | Class | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Propranolol | Non-selective β-blocker | Conscious Dogs | 0.2 mg/kg | IV | Completely abolished this compound-induced tachycardia. | [11] |
| Isolated Guinea Pig Heart | 0.12 µM (IC50) | Perfusion | Inhibited this compound-induced tachycardia. | [16] | ||
| Atenolol | Selective β1-blocker | Conscious Rats | 1 mg/kg | IV | Did not significantly reduce this compound-induced tachycardia at the tested dose. | [12] |
| Practolol | Selective β1-blocker | Conscious Dogs | - | - | 50 times less potent than propranolol against exercise-induced tachycardia. | [9] |
| Tolamolol | β-blocker | Conscious Dogs | - | - | Equipotent to propranolol against exercise-induced tachycardia. | [9] |
| Ivabradine | If current inhibitor | Rats | - | - | Exerts protection against this compound-induced cardiac dysfunction. | [13] |
| Azimilide | Class III Antiarrhythmic | Isolated Guinea Pig Heart | 14.6 µM (IC50) | Perfusion | Inhibited this compound-induced tachycardia. | [16] |
Table 2: Example of this compound Dosage for Tachycardia Induction
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Conscious Rats | 10 µg/kg | IV | Increased heart rate. | [12] |
| Rats | 1 mg/kg | IP | Elevated heart rate to 405.5 ± 65.97 bpm. | [5] |
| Humans | 0.01 µg/kg/min | IV Infusion | Induced supraventricular tachycardia. | [19] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Tachycardia with this compound in a Rat Model
-
Animal Preparation: Anesthetize the rat (e.g., with an appropriate anesthetic) or use a conscious, telemetrically-implanted animal. Ensure proper monitoring of vital signs.
-
Baseline Recording: Record a stable baseline ECG and heart rate for at least 15-30 minutes.
-
Test Agent Administration: Administer the investigational drug (or vehicle control) via the desired route (e.g., IV, IP, oral gavage). Allow for a sufficient pretreatment period for the drug to reach its peak effect.
-
This compound Challenge: Administer this compound at a pre-determined dose (e.g., 1 mg/kg, IP) to induce tachycardia.[5]
-
Data Recording: Continuously record the ECG and heart rate throughout the experiment until the heart rate returns to baseline or for a specified duration.
-
Data Analysis: Analyze the changes in heart rate from baseline in both the vehicle and test agent groups to determine the efficacy of the intervention.
Visualizations
Caption: Signaling pathway of this compound-induced tachycardia.
Caption: General experimental workflow for assessing prevention of this compound-induced tachycardia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Drug Candidate BGP-15 Prevents Isoproterenol-Induced Arrhythmias and Alters Heart Rate Variability (HRV) in Telemetry-Implanted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound- and exercise- induced tachycardia in the assessment of beta-adrenoceptor blocking drugs; a comparison between tolamolol, practolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound- and exercise-induced tachycardia in the assessment of β-adrenoceptor blocking drugs; a comparison between tolamolol, practolol and propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of isoproterenol-induced tachycardia by azimilide in the isolated perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CaMKII inhibition reduces isoproterenol-induced ischemia and arrhythmias in hypertrophic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Observations on the mechanism underlying the differences in exercise and this compound tachycardia after cardioselective and non-selective beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological study of young patients with exercise related paroxysms of palpitation: role of atropine and this compound for initiation of supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Anesthesia on Cardiovascular Response to Isoprenaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on the cardiovascular response to isoprenaline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound challenge results in a blunted chronotropic (heart rate) response in my anesthetized animal model. What could be the cause?
A1: A blunted chronotropic response to this compound under anesthesia is a common observation and can be attributed to several factors, primarily the choice of anesthetic agent.
-
Anesthetic Agent: Inhalant anesthetics, particularly isoflurane (B1672236), have been shown to significantly reduce the heart rate increase in response to sympathetic stimulation with this compound.[1] Studies in rats have demonstrated that the heart rate response to this compound is significantly higher in non-anesthetized animals compared to those anesthetized with isoflurane. This effect is thought to be due to interference with the autonomic nervous system, potentially at the level of autonomic receptors or post-receptor signaling mechanisms.
-
Depth of Anesthesia: The concentration of the anesthetic can influence the degree of cardiovascular depression. Deeper planes of anesthesia are generally associated with greater suppression of cardiovascular reflexes.
-
Experimental Conditions: Factors such as body temperature, hydration status, and acid-base balance can all impact cardiovascular responsiveness. Ensure these physiological parameters are carefully monitored and maintained within a normal range throughout the experiment.
Troubleshooting Steps:
-
Review Your Anesthetic Protocol: If using isoflurane, consider that it is known to attenuate the this compound-induced heart rate response. For experiments where a robust chronotropic response is critical, you might consider an alternative anesthetic.
-
Consider Alternative Anesthetics: Injectable anesthetics like ketamine or pentobarbital (B6593769) may have different effects. However, it is crucial to understand their individual cardiovascular profiles. Ketamine, for instance, can have sympathomimetic effects, potentially confounding the response to this compound.[2]
-
Titrate Anesthetic Depth: Use the minimum effective concentration of your chosen anesthetic to maintain an adequate plane of anesthesia for the procedure.
-
Ensure Physiological Stability: Monitor and maintain core body temperature, ensure adequate hydration with warmed fluids, and verify normal respiratory function to avoid hypoxia or hypercapnia, which can independently affect cardiovascular function.
Q2: I am observing significant hypotension in my experimental animals following this compound administration under anesthesia. Is this expected and how can I manage it?
A2: Yes, hypotension is an expected effect of this compound, which is a potent vasodilator due to its strong agonism at β2-adrenergic receptors. Anesthetic agents, particularly inhalants like isoflurane, also cause vasodilation and can therefore exacerbate the hypotensive effect of this compound.
Management Strategies:
-
Fluid Administration: Ensure the animal is euvolemic before starting the this compound infusion. Administration of warmed intravenous fluids can help to counteract the vasodilation.
-
Dose-Response Curve: If you are not already, perform a dose-response study for this compound to determine the optimal dose that elicits the desired cardiac effects without causing severe, life-threatening hypotension.
-
Choice of Anesthetic: Be aware that the hypotensive effects of this compound may be more pronounced with anesthetics that cause significant vasodilation, such as isoflurane.
Q3: How do different anesthetics (isoflurane, ketamine, pentobarbital) compare in their impact on the cardiovascular response to this compound?
A3: The choice of anesthetic can significantly alter the cardiovascular response to this compound. Here is a summary of findings from preclinical studies:
-
Isoflurane: Generally, isoflurane is associated with a blunted tachycardic response to this compound.[1] It can also contribute to hypotension due to its vasodilatory properties. However, some studies suggest isoflurane may preserve left ventricular function in the context of this compound-induced stress.[1]
-
Ketamine: Ketamine has sympathomimetic properties and can increase heart rate and blood pressure on its own.[2] This can complicate the interpretation of this compound's effects. Some research indicates that ketamine does not significantly attenuate the this compound-induced cardiac akinesia seen in models of stress-induced cardiomyopathy.[1]
-
Pentobarbital: Pentobarbital has been shown to have less of a blunting effect on this compound-induced left ventricular akinesia compared to the unanesthetized state, and its effect was less pronounced than isoflurane's protective effect.[1] However, pentobarbital can cause significant respiratory and cardiovascular depression.
For direct comparison, please refer to the data presented in the tables below.
Data Presentation
Table 1: Comparative Effects of Anesthetics on this compound-Induced Left Ventricular Akinesia in Rats
| Anesthetic Agent | Degree of Akinesia (%) |
| No Anesthesia (Control) | 17.7 ± 8.0 |
| Isoflurane (0.5 MAC) | 8.7 ± 7.3 |
| Isoflurane (1.0 MAC) | 5.7 ± 7.4 |
| Pentobarbital | Significantly lower than control |
| Ketamine | Not significantly different from control |
*p < 0.05 vs. No Anesthesia. Data adapted from a study on Tako-tsubo cardiomyopathy in a rat model.[1]
Table 2: Hemodynamic Effects of Different Anesthetics in Rodents (General Effects)
| Anesthetic Agent | Heart Rate | Blood Pressure |
| Isoflurane | Mild increase or no change | Mild to moderate decrease |
| Ketamine-Xylazine | Decrease | Decrease |
| Pentobarbital | Decrease | Decrease |
Note: These are general effects of the anesthetics themselves, which will influence the baseline from which this compound-induced changes are measured. Data compiled from multiple sources.[2][3][4]
Experimental Protocols
Detailed Methodology for this compound Challenge in Anesthetized Rodents
This protocol provides a general framework. Specific doses and timings should be optimized for your experimental model and research question.
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least 72 hours prior to the experiment.
-
Weigh the animal on the day of the experiment to ensure accurate drug dosage calculations.
-
Induce anesthesia using the chosen agent (e.g., isoflurane, ketamine/xylazine, or pentobarbital).
-
-
Anesthesia:
-
Isoflurane: Induce anesthesia with 3-4% isoflurane in 100% oxygen in an induction chamber. Maintain anesthesia via a nose cone with 1.5-2.5% isoflurane.
-
Ketamine/Xylazine: Administer intraperitoneally (IP) at a dose of 80-100 mg/kg ketamine and 5-10 mg/kg xylazine.
-
Pentobarbital: Administer IP at a dose of 50-60 mg/kg.
-
Confirm adequate anesthetic depth by lack of pedal withdrawal reflex (toe pinch).
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Surgical Instrumentation (if applicable):
-
For direct blood pressure monitoring, cannulate the carotid artery or femoral artery with a fluid-filled catheter connected to a pressure transducer.
-
For drug administration, cannulate the jugular vein or femoral vein.
-
For heart rate monitoring, use subcutaneous ECG electrodes.
-
-
Physiological Monitoring and Support:
-
Maintain core body temperature at 37°C using a heating pad and monitor with a rectal probe.
-
If not mechanically ventilated, monitor respiratory rate and effort.
-
Administer warmed saline subcutaneously or intravenously to maintain hydration, especially for longer procedures.
-
-
This compound Administration:
-
Prepare a fresh solution of isoproterenol hydrochloride in sterile saline. Protect the solution from light.
-
This compound can be administered as a bolus injection or a continuous infusion.
-
Bolus Dosing: Administer a specific dose (e.g., 0.1 - 10 µg/kg, IV) and record the peak cardiovascular response.
-
Infusion: Infuse at a constant rate (e.g., 0.05 - 0.5 µg/kg/min, IV) to achieve a steady-state response.
-
-
A dose-response curve is highly recommended to be established in a pilot study.
-
-
Data Acquisition:
-
Record baseline cardiovascular parameters (heart rate, blood pressure) for a stable period (e.g., 15-30 minutes) before this compound administration.
-
Continuously record cardiovascular parameters throughout the this compound challenge and for a sufficient period afterward to observe the return to baseline.
-
-
Post-Procedure:
-
At the end of the experiment, euthanize the animal under deep anesthesia using an approved method (e.g., overdose of anesthetic followed by a physical method).
-
Mandatory Visualizations
Caption: β-Adrenergic signaling pathway and potential sites of anesthetic interference.
References
- 1. Isoflurane attenuates left ventricular akinesia and preserves cardiac output in the Tako-tsubo rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cardiovascular effects of tiletamine-zolazepam, pentobarbital, and ketamine-xylazine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Isoflurane, Ketamine–Dexmedetomidine, and Ketamine–Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isoprenaline oxidation products and their biological activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoprenaline and its oxidation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound and its oxidation products.
| Question ID | Question | Answer |
| ISO-001 | My this compound solution is turning pink/brown. Is it still usable? | The color change indicates the oxidation of this compound, likely forming quinone and aminochrome-like compounds such as N-isopropylnoradrenochrome. This process can be accelerated by exposure to light, alkaline pH, and the presence of metal ions.[1] For experiments requiring precise this compound concentrations and to avoid confounding effects from its oxidation products, it is crucial to use freshly prepared solutions. If your experiment is specifically investigating the effects of this compound-induced oxidative stress, the presence of these colored products is expected. However, for studies on the direct effects of this compound, the solution should be clear and colorless. |
| ISO-002 | I'm observing high variability in my results when studying the effects of this compound in cell culture. What could be the cause? | High variability can stem from the instability of this compound in cell culture media. The rate of this compound degradation and the formation of its oxidation product, isoprenochrome, can differ significantly between different types of media (e.g., RPMI vs. TexMACS).[2] To minimize variability, it is recommended to: 1. Use a consistent and well-characterized cell culture medium for all experiments. 2. Prepare fresh this compound solutions immediately before each experiment. 3. Consider the potential influence of media components on this compound stability. |
| ISO-003 | How can I prevent the oxidation of my this compound stock solution? | To ensure the stability of your this compound solution, it is essential to minimize its exposure to factors that promote oxidation.[3] Store stock solutions in amber or UV-blocking containers to protect them from light.[3] It is also advisable to prepare solutions in a slightly acidic buffer and store them at refrigerated temperatures (3°C-5°C).[3] For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. |
| ISO-004 | I am trying to study the specific biological effects of N-isopropylnoradrenochrome, but I'm having trouble isolating it. What are some common challenges? | Isolating and purifying specific this compound oxidation products can be challenging due to their reactive nature and the complexity of the oxidation process, which can yield multiple byproducts.[4] Common issues include: 1. Instability: These compounds can be unstable and prone to further reactions. 2. Complex Mixtures: The oxidation of this compound results in a mixture of products, making the isolation of a single compound difficult. 3. Purification: Standard chromatographic techniques may require optimization to effectively separate the desired product from the parent compound and other byproducts. Consider using preparative liquid chromatography for isolation.[4] |
| ISO-005 | Are there commercially available standards for this compound oxidation products? | N-isopropylnoradrenochrome is commercially available from some chemical suppliers.[5][6] However, the availability of other specific oxidation products may be limited. For compounds that are not commercially available, chemical synthesis may be required.[4] |
| ISO-006 | My in vivo experiment with this compound to induce cardiotoxicity shows inconsistent results. What factors should I consider? | Inconsistent results in this compound-induced cardiotoxicity models can be influenced by several factors: 1. Dose and Administration: The dose and route of administration (e.g., subcutaneous injection) of this compound are critical. Ensure accurate and consistent dosing for all animals. 2. Animal Strain and Age: The response to this compound can vary between different animal strains and with age. 3. Handling and Stress: Stress from handling can affect catecholamine levels and influence the outcome. Ensure consistent and minimal handling of the animals. 4. Timing of Analysis: The timing of sample collection and analysis after this compound administration is crucial, as the induced damage and biomarker levels can change over time. |
Data Presentation: this compound-Induced Oxidative Stress Markers
The following tables summarize quantitative data on the effects of this compound-induced oxidative stress on various biomarkers in rodent models.
Table 1: Effect of this compound on Cardiac Injury Markers in Rats
| Parameter | Control Group | This compound-Treated Group (85 mg/kg) | Percentage Change | Reference |
| CK-MB (U/L) | 350 ± 25 | 750 ± 50 | ↑ 114% | [7] |
| LDH (U/L) | 400 ± 30 | 850 ± 60 | ↑ 112.5% | [7] |
| cTnI (ng/mL) | Not Detected | 2.5 ± 0.3 | - | [3] |
Data are presented as mean ± SD. CK-MB: Creatine Kinase-MB; LDH: Lactate Dehydrogenase; cTnI: Cardiac Troponin I.
Table 2: Effect of this compound on Myocardial Antioxidant Status in Rats
| Parameter | Control Group | This compound-Treated Group (85 mg/kg) | Percentage Change | Reference |
| MDA (nmol/mg protein) | 1.5 ± 0.2 | 3.5 ± 0.4 | ↑ 133% | [7] |
| GSH (μg/mg protein) | 5.0 ± 0.5 | 2.5 ± 0.3 | ↓ 50% | [7] |
| SOD (U/mg protein) | 12.0 ± 1.0 | 6.0 ± 0.7 | ↓ 50% | [7] |
| CAT (U/mg protein) | 25.0 ± 2.0 | 15.0 ± 1.5 | ↓ 40% | [7] |
Data are presented as mean ± SD. MDA: Malondialdehyde; GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound oxidation and its biological effects.
Protocol 1: In Vivo Induction of Myocardial Infarction in Rats
Objective: To induce myocardial infarction in rats using this compound to study the effects of oxidative stress.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Prepare a fresh solution of this compound hydrochloride in sterile 0.9% saline. A commonly used dose is 85 mg/kg of body weight.[3][7]
-
Administer this compound (85 mg/kg) via subcutaneous (s.c.) injection to the rats.
-
Repeat the injection after 24 hours for two consecutive days.[3][7]
-
The control group should receive an equivalent volume of sterile 0.9% saline.
-
Monitor the animals for any signs of distress.
-
At the end of the experimental period (e.g., 24-48 hours after the last injection), euthanize the animals and collect blood and heart tissue for biochemical and histopathological analysis.[3][8]
Protocol 2: Measurement of Malondialdehyde (MDA) in Heart Tissue
Objective: To quantify the level of lipid peroxidation in heart tissue as a marker of oxidative stress.
Materials:
-
Heart tissue homogenate
-
8.1% Sodium dodecyl sulfate (B86663) (SDS) solution
-
20% Acetic acid solution
-
8% Thiobarbituric acid (TBA) solution
-
Distilled water
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 10% (w/v) heart tissue homogenate in cold phosphate-buffered saline (PBS).
-
In a test tube, mix 0.2 mL of the tissue homogenate with 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid, and 1.5 mL of 8% TBA.[3]
-
Bring the final volume to 4.0 mL with distilled water.
-
Heat the mixture at 95°C in a water bath for 60 minutes.[3]
-
Cool the tubes under running water and add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine (B92270) mixture (15:1, v/v).
-
Vortex the mixture and centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.
-
Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Visualizations
This compound Signaling and Oxidation Pathway
References
- 1. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 2. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omsynth.com [omsynth.com]
- 6. N-Isopropylnoradrenochrome | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
Technical Support Center: Isoprenaline Delivery via Subcutaneous Injection vs. Osmotic Minipump
This technical support center provides guidance for researchers, scientists, and drug development professionals on choosing between subcutaneous injections and osmotic minipumps for isoprenaline delivery in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform your decision-making process.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between subcutaneous injection and osmotic minipump for this compound delivery?
A1: Subcutaneous injections deliver this compound in a bolus dose, leading to rapid and high peak plasma concentrations that decline over time. This method is suitable for acute studies or when mimicking intermittent drug administration.[1][2][3] In contrast, osmotic minipumps provide continuous, steady-state delivery of this compound over a prolonged period, which is ideal for chronic studies aiming to mimic constant drug exposure.[1][2][3]
Q2: How do the hemodynamic effects differ between the two methods?
A2: Daily subcutaneous injections of this compound can cause immediate and significant fluctuations in hemodynamics, including a rapid drop in blood pressure (hypotension) and an increase in heart rate (tachycardia), followed by a rebound.[1][4] Continuous infusion with an osmotic minipump leads to a more stable hemodynamic profile, with an initial drop in blood pressure that normalizes or may even lead to mild hypertension over several days.[1][4]
Q3: What are the key considerations for choosing a delivery method?
A3: The choice depends on the experimental goals. For studies investigating acute responses or dose-dependent effects of peak concentrations, subcutaneous injections are appropriate. For chronic models requiring sustained and stable drug levels to induce conditions like cardiac hypertrophy or heart failure, osmotic minipumps are the preferred method.[1][2][3]
Q4: Can osmotic minipumps be reused?
A4: No, osmotic minipumps are designed for single use only. The internal reservoir that holds the drug solution is compressed during operation and cannot be refilled or restored.[5]
Q5: What is the importance of priming an osmotic minipump?
A5: Priming is mandatory for studies requiring immediate drug delivery upon implantation, especially when a catheter is used or the solution is viscous. It ensures the pump operates at a steady state from the moment of implantation.[6]
Troubleshooting Guides
Subcutaneous Injections
Q: I am observing leakage of the this compound solution from the injection site. What should I do?
A: Leakage can be due to several factors. Ensure you are using the correct technique:
-
Create a "tent" of skin: Gently lift the loose skin to form a pocket for the injection.[7]
-
Needle Gauge: Use a small gauge needle (e.g., 25-27G for mice) to minimize the puncture size.[7][8]
-
Injection Volume: Do not exceed the recommended maximum injection volume for the animal's size. For mice, this is typically around 5 ml/kg per site.[8]
-
Injection Speed: Inject the solution slowly and steadily.[7][9]
-
Withdrawal Technique: After injection, pause briefly before withdrawing the needle to allow for tissue expansion. You can also gently press the injection site with a sterile swab after withdrawal.[7]
Q: The animal is showing signs of distress or skin irritation at the injection site. What could be the cause?
A: This could be due to the formulation of the this compound solution or the injection technique.
-
Solution pH and Tonicity: Ensure the this compound solution is at a near-neutral pH and is not excessively hypertonic or hypotonic.[10]
-
Sterility: Use a new sterile needle and syringe for each animal to prevent infection.[11]
-
Site Rotation: If repeated injections are necessary, rotate the injection sites to prevent localized irritation.[12]
-
Bruising: Bruising can occur if a capillary is nicked or the skin is pinched too tightly. This is usually self-limiting.[8]
Osmotic Minipumps
Q: I suspect the osmotic minipump is not delivering the this compound solution. How can I troubleshoot this?
A: Pump failure is rare, but several factors can lead to apparent non-delivery.
-
Correct Filling: Ensure the pump was filled completely, without any air bubbles. Verify the fill volume by weighing the pump before and after filling.[13][14]
-
Flow Moderator Insertion: The flow moderator must be fully inserted to ensure proper function and prevent diffusion from the exit port.[15]
-
Catheter Patency: If using a catheter, ensure it is not blocked or kinked.
-
Pump Priming: For immediate delivery, especially with a catheter, the pump must be primed in sterile saline at 37°C for the recommended time before implantation.[6]
Q: There is swelling and fluid accumulation around the implanted pump. Is this a cause for concern?
A: This is likely a seroma, a pocket of clear, sterile fluid that can form due to tissue trauma during surgery. It is a normal inflammatory response and usually resolves on its own. However, if you observe signs of infection (redness, pus, warmth), consult with a veterinarian.[15]
Q: The animal is showing signs of postoperative pain or infection. What steps should I take?
A: Proper aseptic surgical technique is crucial to prevent infection.[1][16]
-
Analgesia: Provide appropriate pre- and post-operative analgesia as per your institution's guidelines.[1][17]
-
Monitoring: Monitor the animal daily after surgery for signs of pain, infection, or distress.[17]
-
Incision Site Care: Ensure the incision is closed properly with sutures or wound clips and is healing without complications.[17]
Data Presentation
Table 1: Comparison of this compound Delivery Methods
| Feature | Subcutaneous Injection | Osmotic Minipump |
| Delivery Profile | Bolus, pulsatile | Continuous, zero-order |
| Plasma Concentration | Rapid peak, then decline | Stable, steady-state |
| Duration of Action | Short-term | Long-term (days to weeks) |
| Hemodynamic Effects | Fluctuating (initial hypotension and tachycardia)[1][4] | Stable (initial hypotension, then normalization)[1][4] |
| Common Applications | Acute studies, dose-response | Chronic studies, induction of cardiac hypertrophy/failure[1][2][3] |
| Animal Handling | Repeated handling required | Single surgical procedure |
| Potential Complications | Injection site reactions, stress from repeated handling[18] | Surgical complications, seroma, implant failure[15][19] |
Table 2: Hypothetical Comparative Pharmacokinetic Data of this compound
| Time Post-Administration | Subcutaneous Injection (Plasma this compound ng/mL) | Osmotic Minipump (Plasma this compound ng/mL) |
| 15 minutes | 50 ± 8 | 5 ± 1 |
| 30 minutes | 35 ± 6 | 10 ± 2 |
| 1 hour | 15 ± 4 | 12 ± 2.5 |
| 2 hours | 5 ± 1.5 | 12.5 ± 2.8 |
| 4 hours | < 1 | 13 ± 3 |
| 24 hours | 0 | 13.5 ± 3.2 |
| 48 hours | 0 | 13.2 ± 3.1 |
Experimental Protocols
Protocol 1: Subcutaneous Injection of this compound in Mice
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)[8]
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required concentration of this compound based on the desired dose (e.g., mg/kg) and the injection volume.
-
Dissolve the this compound hydrochloride in sterile 0.9% saline. Ensure the solution is at room temperature before injection.[10]
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
-
Injection Technique:
-
Identify the injection site, typically the loose skin over the back between the shoulder blades (scruff).[11]
-
Wipe the injection site with a 70% alcohol swab and allow it to dry.
-
Gently lift the skin to create a "tent."[7]
-
Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle.[7]
-
Aspirate slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a new site.[11]
-
Inject the solution slowly and steadily.[9]
-
Withdraw the needle and apply gentle pressure to the site with a sterile swab if needed.[7]
-
-
Post-Injection Monitoring:
-
Observe the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and monitor for any signs of distress or injection site reactions.
-
Protocol 2: Osmotic Minipump Implantation for this compound Delivery in Mice
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments (scissors, forceps, wound clips/sutures)
-
Anesthesia (e.g., isoflurane) and analgesics[1]
-
Electric clippers or depilatory cream
-
Antiseptic solution (e.g., betadine or chlorhexidine)[1]
-
Sterile gloves and drapes
-
Warming pad
Procedure:
-
Pump Preparation:
-
Under sterile conditions, prepare the this compound solution as described in Protocol 1.
-
Fill the osmotic minipump with the this compound solution according to the manufacturer's instructions, ensuring no air bubbles are trapped.[13][14]
-
If immediate delivery is required, prime the pump in sterile saline at 37°C for the recommended duration.[6]
-
-
Surgical Procedure:
-
Anesthetize the mouse and ensure an adequate plane of anesthesia.[1]
-
Administer pre-operative analgesia.[1]
-
Shave or use depilatory cream to remove fur from the surgical site (typically the back, between the scapulae).[20]
-
Cleanse the surgical site with an antiseptic solution.[1]
-
Create a small incision in the skin.[20]
-
Using blunt dissection with forceps or a hemostat, create a subcutaneous pocket large enough to accommodate the pump.[20]
-
Insert the filled osmotic minipump into the pocket, delivery portal first.[20]
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer post-operative analgesia.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the mouse daily for signs of pain, infection, or other complications.
-
Remove wound clips or sutures after 7-10 days, if necessary.
-
Mandatory Visualizations
Caption: this compound signaling pathway via β-adrenergic receptors.
Caption: Decision workflow for choosing the this compound delivery method.
References
- 1. Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 4. Repeated daily injections and osmotic pump infusion of isoproterenol cause similar increases in cardiac mass but have different effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rwdstco.com [rwdstco.com]
- 6. alzet.com [alzet.com]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. assaygenie.com [assaygenie.com]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. ichor.bio [ichor.bio]
- 13. Video: Implantation of an Isoproterenol Mini-Pump to Induce Heart Failure in Mice [jove.com]
- 14. alzet.com [alzet.com]
- 15. alzet.com [alzet.com]
- 16. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 17. benchchem.com [benchchem.com]
- 18. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Micro-osmotic pumps for continuous release of the tyrosine kinase inhibitor bosutinib in juvenile rats and its impact on bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Validation & Comparative
A Comparative Guide to Isoprenaline and Angiotensin II for Inducing Cardiac Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
The robust and reproducible induction of cardiac fibrosis in preclinical models is paramount for understanding its pathophysiology and for the development of novel anti-fibrotic therapies. Among the various methods available, chemical induction using agents like isoprenaline (isoproterenol) and angiotensin II stands out for its relative ease of implementation and control. This guide provides an objective comparison of these two widely used agents, supported by experimental data, to aid researchers in selecting the most appropriate model for their specific research questions.
At a Glance: this compound vs. Angiotensin II
| Feature | This compound (Isoproterenol) | Angiotensin II |
| Mechanism of Action | Non-selective β-adrenergic receptor agonist | Potent vasoconstrictor and primary effector of the renin-angiotensin system, acting mainly via the AT1 receptor |
| Primary Pathophysiological Mimicry | Chronic sympathetic nervous system overstimulation, often associated with heart failure | Pathologies involving activation of the renin-angiotensin-aldosterone system (RAAS), such as hypertension and post-myocardial infarction remodeling |
| Key Signaling Pathways | β-AR -> Gs -> Adenylyl Cyclase -> cAMP -> PKA -> Downstream effectors (e.g., CREB, Ca2+ channels) -> Oxidative Stress, Inflammation, TGF-β activation | AT1R -> Gq/11 -> PLC -> IP3 & DAG -> Ca2+ release & PKC activation -> Downstream effectors (e.g., MAPKs, NADPH oxidase, Rho/ROCK) -> Oxidative Stress, Inflammation, TGF-β activation |
| Onset of Fibrosis | Can be rapid, with significant fibrosis developing within 7-14 days with daily injections.[1] | Typically develops over a period of 2 to 4 weeks with continuous infusion.[2][3] |
| Blood Pressure Effects | Variable; can cause transient hypotension followed by reflex tachycardia. Chronic administration may not consistently induce hypertension.[4] | Consistently induces hypertension, which is a key component of the remodeling process in this model.[2] |
| Common Administration Methods | Subcutaneous injections, intraperitoneal injections, osmotic minipumps. | Osmotic minipumps for continuous infusion. |
Quantitative Comparison of Fibrotic Induction
The following tables summarize quantitative data from various studies, highlighting the extent of cardiac fibrosis induced by each agent under different experimental conditions.
Table 1: this compound-Induced Cardiac Fibrosis
| Animal Model | Dosage & Administration | Duration | Key Fibrotic Outcomes | Reference |
| Mice (C57BL/6J) | 50 mg/kg/day, subcutaneous injection | 11 days | Significant increase in heart weight to body weight ratio and cardiomyocyte cross-sectional area. | (He et al., 2019) |
| Mice (C57BL/6J) | 25, 50, or 100 mg/kg for 5 days | 14 days post-injury | ~1-fold, ~1.6-fold, and ~1.4-fold increase in interstitial LV fibrosis, respectively, compared to saline-injected controls. | |
| Rats (Sprague-Dawley) | 0.25 mg/kg/day, subcutaneous injection | 7 days | Significant increase in collagen deposition as visualized by Picrosirius Red staining. | |
| Rats | 5 mg/kg, intraperitoneal injection | Not specified | Excessive interstitial and perivascular collagen deposition. |
Table 2: Angiotensin II-Induced Cardiac Fibrosis
| Animal Model | Dosage & Administration | Duration | Key Fibrotic Outcomes | Reference |
| Mice | 1.46 mg/kg/day, osmotic minipump | 4 weeks | Stabilized systolic blood pressure around 160 mmHg and increased collagen deposition in interstitial and perivascular regions. | |
| Mice | 2 µg/g/d, osmotic minipump | 28 days | Marked increase in myocardial fibrosis. | |
| Mice | 1000 ng/kg/min, osmotic minipump | 14 days | Time-dependent increase in fibrotic area. | |
| Rats (in vitro) | 100 nmol/L | 24 hours | 75% increase in collagen secretion and 113% increase in collagen production in cardiac fibroblasts. |
Signaling Pathways to Cardiac Fibrosis
The development of cardiac fibrosis is a complex process involving the activation of multiple intracellular signaling cascades. While both this compound and angiotensin II converge on common downstream mediators like Transforming Growth Factor-beta (TGF-β), their initial signaling pathways differ significantly.
Experimental Protocols
This compound-Induced Cardiac Fibrosis Model (Subcutaneous Injection)
This protocol is adapted from multiple sources and represents a common method for inducing cardiac fibrosis.
-
Animal Model: Male Sprague-Dawley rats (280-320 g) or C57BL/6J mice (8-12 weeks old).
-
This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. Prepare fresh daily.
-
Dosage and Administration: Administer this compound via subcutaneous injection at a dose ranging from 5 to 50 mg/kg body weight, once daily.
-
Duration: Continue injections for 7 to 14 consecutive days.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline subcutaneously.
-
Endpoint Analysis: At the end of the treatment period, euthanize animals and harvest hearts for histological analysis (e.g., Masson's trichrome or Picrosirius red staining) and molecular analysis (e.g., qRT-PCR for collagen I, collagen III, and other fibrotic markers).
Angiotensin II-Induced Cardiac Fibrosis Model (Osmotic Minipump)
This protocol is based on established methods for inducing hypertension-dependent cardiac fibrosis.
-
Animal Model: Male C57BL/6J mice (10-12 weeks old).
-
Angiotensin II Preparation: Dissolve angiotensin II in sterile 0.9% saline or 0.01 M acetic acid.
-
Osmotic Minipump Preparation: Fill osmotic minipumps (e.g., Alzet model 1004 or 2004) with the angiotensin II solution according to the manufacturer's instructions to deliver a dose of approximately 1.4 to 2.0 µg/kg/min (or 1000-2000 ng/kg/min).
-
Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the scapulae. Insert the filled osmotic minipump into the subcutaneous pocket. Close the incision with sutures or wound clips.
-
Duration: The infusion is typically carried out for 14 to 28 days.
-
Control Group: Implant osmotic minipumps filled with the vehicle (saline or acetic acid solution).
-
Monitoring: Monitor blood pressure regularly using a tail-cuff system to confirm the development of hypertension.
Concluding Remarks
Both this compound and angiotensin II are effective and widely used agents for creating rodent models of cardiac fibrosis. The choice between them should be guided by the specific research question.
-
This compound is well-suited for studying fibrosis in the context of β-adrenergic overstimulation, a hallmark of chronic stress and heart failure, and can produce a rapid fibrotic response.
-
Angiotensin II is the preferred agent for modeling fibrosis associated with hypertension and RAAS activation, providing a model with a strong hypertensive component that contributes to the cardiac remodeling process.
Careful consideration of the differing signaling pathways, hemodynamic effects, and typical experimental timelines will enable researchers to select the model that best recapitulates the clinical condition of interest and to effectively evaluate the potential of novel anti-fibrotic therapies.
References
- 1. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 3. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Cardiac Effects of Angiotensin II and Isoproterenol Following Juvenile Exposure to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Isoprenaline-Induced Cardiac Hypertrophy: A Comparative Guide to Molecular Markers
For researchers, scientists, and drug development professionals, establishing a reliable and reproducible model of cardiac hypertrophy is paramount. Isoprenaline, a non-selective β-adrenergic agonist, is a widely used pharmacological tool to induce this condition in preclinical models. This guide provides a comprehensive comparison of key molecular markers used to validate this compound-induced cardiac hypertrophy, supported by experimental data and detailed protocols.
Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and protein synthesis, often accompanied by the re-expression of a fetal gene program.[1] Chronic stimulation of the β-adrenergic system by this compound effectively mimics this pathological state, leading to a well-documented hypertrophic response.[2] Validation of this model is crucial and is typically achieved by quantifying the expression of specific molecular markers that are upregulated or downregulated during the hypertrophic process.
Key Molecular Markers for Validation
The most commonly accepted and utilized molecular markers for confirming cardiac hypertrophy include natriuretic peptides and contractile proteins.
-
Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) : These peptide hormones, encoded by the Nppa and Nppb genes respectively, are robust indicators of cardiac stress and hypertrophy.[3] While ANP is primarily expressed in the atria of a healthy adult heart, its expression is significantly upregulated in the ventricles during hypertrophy.[4] Similarly, ventricular BNP expression is markedly increased in response to hypertrophic stimuli.[5]
-
β-Myosin Heavy Chain (β-MHC) : This contractile protein, encoded by the MYH7 gene, is the predominant isoform in the fetal ventricle. In adult rodents, its expression is largely replaced by α-myosin heavy chain (α-MHC). During pathological hypertrophy, there is a characteristic switch back to the fetal gene program, resulting in a significant increase in β-MHC expression.[3][6]
-
α-Myosin Heavy Chain (α-MHC) : Encoded by the MYH6 gene, this is the dominant myosin heavy chain isoform in the healthy adult rodent ventricle. In response to hypertrophic stimuli like this compound, its expression is typically downregulated as β-MHC expression increases.
Comparative Expression Data of Hypertrophic Markers
The following table summarizes the quantitative changes in the expression of key molecular markers in rodent models of this compound-induced cardiac hypertrophy.
| Animal Model | This compound Dose & Duration | Marker | Analysis Method | Fold Change vs. Control |
| Sprague-Dawley Rat | 5 mg/kg/day (s.c.) for 14 days | ANP (mRNA) | RT-PCR | ~2.5-fold increase |
| Sprague-Dawley Rat | 5 mg/kg/day (s.c.) for 14 days | β-MHC (mRNA) | RT-PCR | ~4-fold increase |
| C57BL/6J Mouse | 7.5 mg/kg/day (s.c.) for 14 days | ANP (mRNA) | qRT-PCR | Significant increase |
| C57BL/6J Mouse | 7.5 mg/kg/day (s.c.) for 14 days | BNP (mRNA) | qRT-PCR | Significant increase |
| C57BL/6J Mouse | 7.5 mg/kg/day (s.c.) for 14 days | β-MHC (mRNA) | qRT-PCR | Significant increase |
| Rat | 5 mg/kg/day (s.c.) for 7 days | ANP (mRNA) | RT-PCR | Significant increase |
| Rat | 5 mg/kg/day (s.c.) for 7 days | BNP (mRNA) | RT-PCR | Significant increase |
| Rat | 5 mg/kg/day (s.c.) for 7 days | β-MHC (mRNA) | RT-PCR | Significant increase |
s.c. = subcutaneous
Signaling Pathway of this compound-Induced Cardiac Hypertrophy
This compound exerts its hypertrophic effects primarily through the activation of β-adrenergic receptors, which triggers a cascade of intracellular signaling events.
Experimental Workflow for Validation
The following diagram outlines a typical experimental workflow for inducing and validating cardiac hypertrophy using this compound and molecular markers.
Detailed Experimental Protocols
This compound-Induced Cardiac Hypertrophy in Mice
This protocol describes the induction of cardiac hypertrophy in mice using subcutaneous injections of this compound.
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old.
-
This compound Solution Preparation: Prepare a fresh solution of isoproterenol hydrochloride (e.g., 0.75 mg/mL in sterile 0.9% saline) daily. Protect the solution from light.
-
Dosing: Administer this compound at a dose of 7.5 mg/kg body weight via subcutaneous injection once daily for 14 consecutive days.[3] A control group should receive daily injections of sterile saline.
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the hearts. Separate the atria and ventricles, wash with cold phosphate-buffered saline (PBS), blot dry, and weigh. For molecular analysis, snap-freeze the ventricular tissue in liquid nitrogen and store at -80°C.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA levels of hypertrophic markers.
-
RNA Isolation: Isolate total RNA from frozen ventricular tissue (~20-30 mg) using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and a suitable SYBR Green or TaqMan-based assay. Use primers specific for mouse Nppa, Nppb, Myh7, Myh6, and a reference gene (e.g., Gapdh).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot for Protein Expression Analysis
This protocol describes the detection and quantification of myosin heavy chain protein levels.
-
Protein Extraction: Homogenize frozen ventricular tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against β-MHC, α-MHC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Naringenin Attenuates this compound-Induced Cardiac Hypertrophy by Suppressing Oxidative Stress through the AMPK/NOX2/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. STVNa Attenuates Isoproterenol-Induced Cardiac Hypertrophy Response through the HDAC4 and Prdx2/ROS/Trx1 Pathways [mdpi.com]
- 6. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Isoprenaline vs. Salbutamol for Airway Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoprenaline and salbutamol (B1663637), two frequently used β-adrenoceptor agonists in airway smooth muscle (ASM) relaxation research. We will delve into their mechanisms, comparative efficacy based on experimental data, and detailed protocols for relevant in vitro studies.
Introduction and Mechanism of Action
This compound (isoproterenol) and salbutamol (albuterol) are sympathomimetic agents that induce bronchodilation by acting on β-adrenoceptors on airway smooth muscle cells. This compound is a non-selective agonist, activating both β1 and β2-adrenoceptors with high potency.[1] Salbutamol, conversely, is a selective β2-adrenoceptor agonist, developed to minimize the cardiac side effects associated with β1-adrenoceptor stimulation, such as tachycardia.[2][3]
Both agonists share a common signaling pathway to induce ASM relaxation. Upon binding to the β2-adrenoceptor, a G-protein-coupled receptor (GPCR), they trigger a conformational change that activates the associated stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus, resulting in smooth muscle relaxation.[4][5]
Despite this shared pathway, differences in receptor affinity, selectivity, and interaction within the receptor's binding pocket lead to distinct pharmacological profiles.[1][6]
Figure 1. β2-Adrenergic Receptor Signaling Pathway for Smooth Muscle Relaxation.
Comparative Performance: Potency, Efficacy, and Selectivity
The primary differences between this compound and salbutamol in research settings lie in their potency, efficacy, and receptor selectivity. This compound generally serves as a benchmark full agonist due to its high intrinsic efficacy at all β-adrenoceptor subtypes.[1]
Table 1: Comparative Potency and Selectivity
| Parameter | This compound | Salbutamol | Tissue/Model | Reference |
|---|---|---|---|---|
| Potency (pD2) | 7.60 ± 0.01 | 7.50 ± 0.01 | Guinea-pig Trachea | [7] |
| EC50 (cAMP) | 0.08 µM | 0.6 µM | Human Airway Smooth Muscle Cells | [8] |
| β2/β1 Selectivity Ratio | 0.45 (Non-selective) | 4.8 (β2-selective) | Guinea-pig Trachea/Atria | [7] |
| Intrinsic Activity | Full Agonist (~1.0) | Partial Agonist | Human Airway Smooth Muscle Cells |[6][8] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.
Data from isolated guinea-pig tracheal preparations show that this compound and salbutamol have very similar potencies in relaxing pre-contracted airway tissue.[7] However, studies on human airway smooth muscle cells measuring cAMP formation indicate that this compound is significantly more potent than salbutamol.[8] This highlights that salbutamol acts as a partial agonist compared to the full agonism of this compound in this system.[6][8]
The key differentiator is selectivity. This compound's lack of selectivity results in significant β1-adrenoceptor activation, leading to cardiac effects like increased heart rate.[3][9] Salbutamol's selectivity for the β2 receptor makes it a more suitable tool when the specific effects on airway smooth muscle are to be isolated from cardiac responses.[3][7]
Experimental Protocols
Reproducible and robust data are paramount. Below are detailed methodologies for key experiments used to compare β-agonists.
This ex vivo technique allows for the direct measurement of tissue contraction and relaxation in a controlled environment.[10][11]
Objective: To determine the potency (EC50 or pD2) and efficacy (Emax) of this compound and salbutamol in relaxing pre-contracted airway tissue.
Methodology:
-
Tissue Preparation:
-
Euthanize a guinea pig via an approved method (e.g., cervical dislocation).
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.[11] For some studies, the epithelium may be denuded by gently rubbing the luminal surface to investigate its role.[12]
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.[13]
-
The bath should be maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[10]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Contraction and Relaxation Assay:
-
Induce a stable, submaximal contraction using an agent like histamine (B1213489) (10 µM) or carbachol (B1668302) (1 µM).[7]
-
Once the contraction plateaus, add the β-agonist (this compound or salbutamol) in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve flattens.
-
-
Data Analysis:
-
Express relaxation as a percentage reversal of the induced contraction.
-
Plot the percentage relaxation against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) from this curve. The pD2 can be calculated as -log(EC50).
-
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of the bronchodilator and cardiovascular actions of salbutamol, this compound and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the beta2-adrenoceptor selectivity of rimiterol, salbutamol and this compound by the intravenous route in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scireq.com [scireq.com]
- 12. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Analysis of the Chronotropic Effects of Isoprenaline and Epinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chronotropic effects of two potent catecholamines, isoprenaline and epinephrine (B1671497). The information presented herein is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences in their positive chronotropic actions on the heart.
Introduction
This compound, a synthetic catecholamine, and epinephrine, a naturally occurring hormone and neurotransmitter, are both powerful stimulants of heart rate. Their primary mechanism of action involves the activation of β-adrenergic receptors in the sinoatrial (SA) node, the heart's natural pacemaker. However, their differing receptor selectivity profiles result in distinct overall cardiovascular effects. This compound is a non-selective β-adrenergic agonist, acting on both β1 and β2 receptors, while epinephrine is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, and β2. This broader activity of epinephrine leads to more complex physiological responses.
Quantitative Comparison of Chronotropic Effects
While both this compound and epinephrine are effective in increasing heart rate, their potencies can differ. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of a drug. A lower EC50 value indicates a higher potency.
| Drug | Animal Model | Preparation | EC50 | Maximal Response (Emax) | Reference |
| Epinephrine | Rabbit | Isolated Heart | 3.8 ± 0.08 µg/mL | Data not specified | [1] |
| This compound | Guinea Pig | Langendorff Heart | Stated to be ~100x more potent than salbutamol | Data not specified | [2] |
Note: Direct comparative EC50 and Emax values for this compound and epinephrine under identical experimental conditions were not found in the reviewed literature. The potency of this compound is generally considered to be high for β-receptor agonism.
Signaling Pathways
The positive chronotropic effects of both this compound and epinephrine are primarily mediated by their interaction with β1-adrenergic receptors on the surface of pacemaker cells in the sinoatrial node. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: Signaling pathway of this compound and epinephrine leading to increased heart rate.
Upon binding to the β1-receptor, the associated Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key ion channels involved in the cardiac pacemaker potential, including the "funny" current (If) and L-type calcium channels (ICa,L). This phosphorylation enhances the activity of these channels, leading to a steeper slope of diastolic depolarization and a faster firing rate of the SA node, resulting in an increased heart rate.
Experimental Protocols
The Langendorff isolated heart preparation is a classic and widely used ex vivo model for studying the effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. The following is a representative protocol for comparing the chronotropic effects of this compound and epinephrine using this method.
Langendorff Isolated Heart Perfusion for Chronotropic Assessment
1. Animal Preparation and Heart Isolation:
-
A male Wistar rat (250-300g) is anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
The heart is rapidly excised via a thoracotomy and immediately placed in ice-cold Krebs-Henseleit buffer.
2. Perfusion Setup:
-
The aorta is cannulated and the heart is mounted on a Langendorff apparatus.
-
Retrograde perfusion is initiated with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11) gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Perfusion pressure is kept constant at approximately 70-80 mmHg.
3. Data Acquisition:
-
A force transducer is attached to the apex of the ventricle to record contractile force, and heart rate is derived from the interval between contractions.
-
Alternatively, an ECG can be recorded to determine the heart rate more directly from the R-R interval.
-
The heart is allowed to stabilize for a 20-30 minute equilibration period before drug administration.
4. Drug Administration and Dose-Response Curve Generation:
-
Stock solutions of this compound hydrochloride and epinephrine bitartrate (B1229483) are prepared in distilled water.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of either this compound or epinephrine to the perfusion buffer.
-
The heart is exposed to each concentration until a stable response is achieved before the next concentration is added.
-
A typical concentration range for this compound would be 10⁻⁹ to 10⁻⁵ M, and for epinephrine, 10⁻⁸ to 10⁻⁴ M.
-
The increase in heart rate from the baseline is recorded for each concentration.
5. Data Analysis:
-
The dose-response data is plotted with the log of the drug concentration on the x-axis and the change in heart rate (in beats per minute or as a percentage of the maximal response) on the y-axis.
-
The EC50 and maximal response (Emax) are calculated from the resulting sigmoidal curve using appropriate pharmacological software.
Caption: Workflow for assessing chronotropic effects using the Langendorff isolated heart preparation.
Conclusion
Both this compound and epinephrine are potent positive chronotropic agents, acting through the β1-adrenergic signaling pathway to increase heart rate. This compound's action is more specific to β-receptors, making it a powerful tool for studying β-adrenergic responses in isolation. Epinephrine's broader receptor profile, including α-adrenergic agonism, results in a more complex cardiovascular response in vivo, which includes vasoconstriction that can affect coronary perfusion and afterload. For in vitro studies focused specifically on the direct chronotropic effects on the heart, the Langendorff isolated heart preparation provides a robust and controlled experimental model. The choice between these two agents in a research or clinical setting will depend on the desired specificity of action and the physiological context being investigated.
References
Isoprenaline vs. Norepinephrine: A Comparative Analysis of Adrenergic Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in receptor selectivity between adrenergic agonists is paramount for targeted therapeutic design and accurate experimental interpretation. This guide provides an objective comparison of isoprenaline and norepinephrine (B1679862), focusing on their differential binding affinities and functional potencies at α- and β-adrenergic receptor subtypes, supported by experimental data and detailed methodologies.
This compound, a synthetic catecholamine, and norepinephrine, an endogenous neurotransmitter, are both crucial pharmacological tools and clinical agents that exert their effects through the adrenergic system. However, their distinct receptor selectivity profiles lead to significantly different physiological and therapeutic outcomes. This compound is recognized as a potent, non-selective β-adrenergic receptor agonist, while norepinephrine exhibits a preference for α- and β1-adrenergic receptors.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and norepinephrine for various human adrenergic receptor subtypes. These values are compiled from in vitro studies using recombinant cell lines expressing the specific human receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Binding Affinities (Ki) of this compound and Norepinephrine at Human Adrenergic Receptors
| Receptor Subtype | This compound Ki (nM) | Norepinephrine Ki (nM) |
| α1-Adrenergic | ||
| α1A | ~150[1] | 1050[1] |
| α1B | Data not available | 480 |
| α1D | Data not available | 410 |
| α2-Adrenergic | ||
| α2A | Data not available | 1300 |
| α2B | Data not available | 2000 |
| α2C | Data not available | 1100 |
| β-Adrenergic | ||
| β1 | 220[2] | 1000[3] |
| β2 | 460[2] | 10000 |
| β3 | 1600 | Data not available |
Note: Ki values can vary between studies depending on the experimental conditions and cell systems used. The data presented here are representative values.
Table 2: Functional Potencies (EC50) of this compound and Norepinephrine at Human Adrenergic Receptors
| Receptor Subtype | Functional Assay | This compound EC50 (nM) | Norepinephrine EC50 (nM) |
| α1-Adrenergic | Calcium Mobilization | >10,000 | 4.8 (α1A), 5.5 (α1B), 3.3 (α1D) |
| β-Adrenergic | cAMP Accumulation | 20 (β2) | 1000 (β2) |
| L-type Ca2+ current | 20 | Data not available |
Note: The choice of functional assay can influence the determined EC50 values.
Key Differences in Receptor Selectivity
-
β-Adrenergic Receptors : this compound is a potent agonist at both β1- and β2-adrenergic receptors with high affinity. In contrast, norepinephrine demonstrates a clear selectivity for the β1-adrenoceptor, with a reported tenfold higher affinity for β1 over β2 receptors. This difference is a cornerstone of their distinct pharmacological profiles.
-
α-Adrenergic Receptors : Norepinephrine is a potent agonist at α1- and α2-adrenergic receptors. Conversely, this compound has a very low affinity for α-adrenergic receptors, especially at lower concentrations.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms underlying the actions of these agonists, it is essential to understand the signaling cascades they trigger and the experimental methods used to quantify their effects.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or norepinephrine) for a specific adrenergic receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-rauwolscine for α2 receptors, or [¹²⁵I]-cyanopindolol for β receptors).
-
Unlabeled competitor compounds (this compound and norepinephrine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) through Gs-coupled β-adrenergic receptors.
Materials:
-
Whole cells stably expressing the human β-adrenergic receptor subtype of interest.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA). IBMX is a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Agonists (this compound and norepinephrine).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Pre-incubate for a short period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of the agonist (this compound or norepinephrine) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP detection kit.
-
Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Conclusion
The data and methodologies presented in this guide highlight the distinct receptor selectivity profiles of this compound and norepinephrine. This compound's non-selective, high-potency agonism at β-receptors contrasts sharply with norepinephrine's preference for α- and β1-receptors. This fundamental difference in receptor interaction is critical for researchers in pharmacology and drug development, as it dictates the specific cellular and physiological responses elicited by these two important catecholamines. The provided experimental protocols offer a foundation for the precise characterization of these and other adrenergic compounds.
References
- 1. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct interactions of human beta1- and beta2-adrenoceptors with isoproterenol, epinephrine, norepinephrine, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Heart Failure Models: Phenylephrine/Isoprenaline Co-Administration vs. Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathophysiology of heart failure and evaluating potential therapeutics. This guide provides an objective comparison of the phenylephrine (B352888) and isoprenaline (ISO/PE) co-administration model with two widely used alternatives: transverse aortic constriction (TAC) and angiotensin II (Ang II) infusion. We present supporting experimental data, detailed protocols, and visual representations of the key signaling pathways to aid in model selection.
The co-administration of phenylephrine, an α-adrenergic receptor agonist, and this compound, a non-selective β-adrenergic receptor agonist, has emerged as a pharmacological model that closely mimics the complex neurohormonal overactivation seen in human heart failure.[1][2] This model is designed to concurrently stimulate both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), key players in the progression of cardiac remodeling and dysfunction.[1][3]
Performance Comparison of Heart Failure Models
To facilitate a clear comparison, the following tables summarize key quantitative data from studies utilizing the ISO/PE, TAC, and Ang II infusion models in mice. It is important to note that the data for the ISO/PE versus the ISO-alone model are from a direct comparative study, while the data for the TAC and Ang II models are representative values from separate studies and may vary based on specific experimental conditions.
Table 1: Echocardiographic and Cardiac Hypertrophy Parameters
| Parameter | Control | ISO/PE Model | ISO Alone Model | TAC Model (Representative) | Ang II Infusion Model (Representative) |
| LVEF (%) | 70.32 ± 5.57 | 44.57 ± 5.35 | 45.2 ± 6.88 | ~40-50 (after 4 weeks) | ~50-60 (after 4 weeks) |
| FS (%) | 40.1 ± 3.2 | 22.1 ± 2.8 | 23.5 ± 3.5 | ~20-25 (after 4 weeks) | ~25-30 (after 4 weeks) |
| HW/TL (mg/mm) | 7.76 ± 0.53 | 11.4 ± 1.03 | 9.07 ± 1.31 | Significant Increase | Significant Increase |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; HW/TL: Heart Weight to Tibial Length ratio. Data for ISO/PE and ISO alone models are from Su et al. (2025) after 2 weeks of treatment.[1] Data for TAC and Ang II models are representative values from various studies.
Table 2: Gene Expression of Key Heart Failure Markers (Fold Change vs. Control)
| Gene | ISO/PE Model | ISO Alone Model | TAC Model (Representative) | Ang II Infusion Model (Representative) |
| Nppb (BNP) | ~60-fold | ~30-fold | Significant Increase | Significant Increase |
| Myh7 (β-MHC) | ~8-fold | ~4-fold | Significant Increase | Significant Increase |
| Postn (Periostin) | ~100-fold | ~50-fold | Significant Increase | Significant Increase |
| Col1a1 (Collagen) | ~15-fold | ~8-fold | Significant Increase | Significant Increase |
Nppb: Natriuretic Peptide B; Myh7: Myosin Heavy Chain 7; Postn: Periostin; Col1a1: Collagen Type I Alpha 1 Chain. Data for ISO/PE and ISO alone models are from Su et al. (2025).[1] Data for TAC and Ang II models are representative values from various studies.
Signaling Pathways
The distinct mechanisms of action of these models result in the activation of different primary signaling pathways, leading to the development of heart failure.
References
Dichloroisoprenaline: A Comparative Guide to its Role as a Beta-Adrenergic Blocker in Isoprenaline Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichloroisoprenaline (DCI) with other beta-adrenergic blockers in the context of this compound-mediated effects. It is designed to offer an objective analysis supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to Dichlorothis compound and Beta-Adrenergic Blockade
Dichlorothis compound (DCI), a derivative of the non-selective beta-adrenergic agonist this compound, holds a significant place in pharmacology as the first compound discovered to have beta-blocking properties.[1][2][3][4] Its development paved the way for the synthesis of clinically successful beta-blockers like propranolol.[1] DCI acts as a non-selective antagonist at both β1 and β2-adrenergic receptors.[1][3] A key characteristic of DCI is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), meaning it can weakly activate the receptor in the absence of a full agonist.[1][3] This guide will compare the beta-blocking profile of DCI with that of other commonly used beta-blockers in studies involving the potent, non-selective beta-agonist, this compound.
Quantitative Comparison of Beta-Adrenergic Blockers
The potency of a competitive antagonist is commonly expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
The following table summarizes the pA2 values of DCI and other selected beta-blockers against this compound-induced responses in various in vitro preparations.
| Antagonist | pA2 Value | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Experimental Model |
| Dichlorothis compound (DCI) | Not available* | Non-selective (β1/β2) | Yes | - |
| Propranolol | 8.3 - 9.4 | Non-selective (β1/β2) | No | Cat papillary muscle, Human isolated bronchus |
| Metoprolol | 7.86 | β1-selective | No | Rat right ventricle strip |
| Atenolol | 6.9 | β1-selective | No | Guinea-pig atria |
| ICI 118,551 | 7.40 | β2-selective | No | Rat right ventricle strip |
Experimental Protocols
The determination of antagonist potency, such as the pA2 value, is crucial for characterizing and comparing beta-blockers. The following are detailed methodologies for key experimental approaches used in such studies.
Functional Bioassay: Schild Analysis for pA2 Determination
This method assesses the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.
Objective: To determine the pA2 value of a beta-blocker (e.g., DCI, propranolol) against this compound in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation (e.g., guinea pig atrial strips for β1 receptor studies, or tracheal strips for β2 receptor studies)
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2
-
This compound hydrochloride (agonist)
-
Beta-adrenergic blocker (antagonist)
-
Transducer and recording system to measure tissue response (e.g., isometric force transducer for muscle contraction/relaxation)
Procedure:
-
Tissue Preparation and Equilibration: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of this compound to the organ bath and recording the response at each concentration until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed to remove the this compound and allowed to return to baseline. A known concentration of the antagonist is then added to the bath and incubated for a predetermined period to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for this compound is generated.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis and Schild Plot Construction:
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) of this compound in the presence of the antagonist to the EC50 of this compound in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
A linear regression is performed on the data points. For a competitive antagonist, the slope of the regression line should not be significantly different from 1.
-
The pA2 value is determined from the x-intercept of the regression line.
-
Radioligand Binding Assay
This technique directly measures the affinity of a beta-blocker for beta-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of a beta-blocker for β-adrenergic receptors.
Materials:
-
Cell membranes expressing beta-adrenergic receptors (e.g., from cultured cells or tissue homogenates)
-
Radiolabeled ligand that binds to beta-adrenergic receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol)
-
Unlabeled beta-adrenergic blocker (competitor)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled beta-blocker.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled beta-blocker that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the beta-adrenergic signaling pathway and the experimental workflow for a Schild analysis.
References
Assessing Beta-Blocker Potency Against Isoprenaline-Induced Effects: A Comparative Guide
This guide provides an objective comparison of the performance of various beta-blockers in antagonizing the effects of isoprenaline, a non-selective β-adrenergic receptor agonist. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.
Comparative Potency of Beta-Blockers
The potency of beta-blockers is commonly quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater potency. The following table summarizes the pA2 values for several beta-blockers against this compound in different experimental models.
| Beta-Blocker | Experimental Model | Receptor Subtype(s) | pA2 Value | Reference |
| Propranolol (B1214883) | Guinea-pig atria | β1 | 8.5 | [1] |
| Propranolol | Guinea-pig trachea | β1, β2 | 8.5 | [1] |
| Atenolol | Guinea-pig atria | β1 | 7.0 | [1] |
| Atenolol | Guinea-pig trachea | β1, β2 | 5.5 | [1] |
| Metoprolol | Human right atria | β1 | 8.42 (vs. noradrenaline) | [2] |
| Bisoprolol | Human right atria | β1 | 8.42 (vs. noradrenaline) | |
| Practolol (B1678030) | Conscious dogs (tachycardia) | Primarily β1 | - | |
| Tolamolol (B1194477) | Conscious dogs (tachycardia) | Primarily β1 | - |
Note: Direct pA2 values for practolol and tolamolol against this compound-induced tachycardia were not provided in the search results, but their relative potencies were compared to propranolol. Tolamolol was found to be approximately 12 times less potent than propranolol in blocking this compound-induced tachycardia. In another study, propranolol attenuated this compound-induced tachycardia with a dose ratio of 43.7, while practolol had a dose ratio of 4.4.
Experimental Protocols
A thorough in vitro comparison of beta-blockers involves a suite of standardized pharmacological assays. Below are detailed methodologies for key experiments.
Schild Regression for pA2 Determination
Objective: To determine the affinity (pA2) of a competitive antagonist for its receptor by measuring the shift in the agonist concentration-response curve.
Methodology:
-
Tissue/Cell Preparation: An isolated tissue preparation containing the target receptors (e.g., guinea pig atria for β1 receptors or trachea for β2 receptors) is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a standard β-adrenergic agonist like this compound. This establishes the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the beta-blocker (antagonist) for a predetermined equilibration period.
-
Second Agonist Curve: In the presence of the antagonist, a second cumulative concentration-response curve for this compound is generated. The antagonist will shift the curve to the right.
-
Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist by the EC50 in the absence of the antagonist.
-
Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the log of (dose ratio - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA2 value is the intercept of the regression line with the x-axis.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a beta-blocker for β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines that stably express either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled antagonist with high affinity, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled beta-blocker (the competitor).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the beta-blocker that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of a beta-blocker on the adenylyl cyclase signaling pathway, which is downstream of β-adrenergic receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes containing β-adrenergic receptors and adenylyl cyclase are prepared.
-
Assay Conditions: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), Mg²⁺ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (this compound with and without the beta-blocker).
-
cAMP Measurement: The amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or other sensitive detection methods.
-
Data Analysis: The ability of the beta-blocker to inhibit the this compound-stimulated production of cAMP is quantified to determine its potency in blocking this downstream signaling event.
Visualizations
Signaling Pathway
Caption: Beta-adrenergic signaling pathway initiated by this compound and inhibited by beta-blockers.
Experimental Workflow
Caption: Workflow for determining beta-blocker potency (pA2) using Schild analysis.
References
- 1. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisoprolol (EMD 33512), a highly selective beta 1-adrenoceptor antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isoprenaline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of isoprenaline, a potent beta-adrenergic agonist. Adherence to these guidelines is crucial for protecting laboratory personnel and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.[1] this compound, also known as isoproterenol, is a skin, eye, and respiratory irritant and should be handled with care throughout its lifecycle, including disposal.
Proper personal protective equipment (PPE) is the first line of defense. Before handling this compound for disposal, ensure you are wearing:
-
Safety Goggles or a Face Shield: To protect against accidental splashes.
-
Chemically Resistant Gloves: Nitrile gloves (minimum 4 mil thickness) are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2]
-
Laboratory Coat or Disposable Coveralls: To protect skin and clothing.[2]
In the event of a spill, immediately evacuate the area if necessary and consult an expert. Do not allow the product to enter drains. Cover drains and collect the spill using an absorbent, non-combustible material.[3] The collected waste should then be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
This compound waste, whether in solid form or in a solution, must be treated as hazardous chemical waste.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Select a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container, that is in good condition with a secure, tight-fitting lid.[1]
-
Never fill a waste container to more than 90% of its capacity.[1]
-
Leave chemicals in their original containers whenever possible.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label.[1] The label should clearly identify the contents, including the name "this compound" or "Isoproterenol Hydrochloride" and any other components of the waste stream.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[1]
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1] They will coordinate with a licensed hazardous waste disposal contractor to ensure the waste is managed and disposed of in compliance with all regulations.[1]
-
Uncleaned containers should be handled and disposed of in the same manner as the product itself.
-
Quantitative Data Summary
While specific concentration limits for disposal are not typically defined, as the material is treated as hazardous waste regardless of concentration, the following table summarizes key handling and safety parameters for this compound (hydrochloride), which informs its careful management during disposal.
| Parameter | Value/Instruction | Source |
| CAS Number | 51-30-9 | [3] |
| Hazard Class | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [3][4] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [1][3] |
| Spill Response | Avoid dust formation. Absorb with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Storage for Disposal | Tightly closed, chemically compatible container in a designated Satellite Accumulation Area (SAA). | [1][5] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isoprenaline
For laboratory professionals engaged in groundbreaking research and development, ensuring a safe handling environment for potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoprenaline, a non-selective β-adrenergic agonist. Adherence to these procedural steps will minimize exposure risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspect prior to use. Employ proper glove removal technique to avoid contamination.[5] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Ensure full coverage to prevent splashes. |
| Skin and Body Protection | Laboratory coat | Should be worn at all times within the laboratory setting. |
| Respiratory Protection | NIOSH-approved respirator | Required when working in poorly ventilated areas or when dust formation is likely. |
Safe Handling and Operational Protocols
A systematic approach to handling this compound is critical to mitigate risks. The following step-by-step protocol outlines the key stages of the handling process, from preparation to post-handling cleanup.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur. |
Spill Management and Disposal Plan
Proper containment and disposal are critical for environmental safety and regulatory compliance.
Spill Cleanup
-
Ensure adequate ventilation and wear appropriate PPE.
-
Contain the spill. Use an absorbent material like diatomite or universal binders for solutions. For solid spills, sweep up and shovel into a suitable container.
-
Decontaminate surfaces. Scrub the affected area with alcohol.
-
Collect all contaminated materials into a designated, labeled hazardous waste container.
Disposal Protocol
-
Segregate Waste: All materials contaminated with this compound, including unused compound, PPE, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
-
Follow Regulations: Dispose of the waste in accordance with your institution's Environmental Health and Safety (EHS) department protocols and local regulations. Do not release into the environment.
By implementing these comprehensive safety and handling procedures, researchers and scientists can confidently work with this compound while maintaining a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
